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  • Product: 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether
  • CAS: 32778-07-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether

Introduction 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is a halogenated ether that has garnered interest within the scientific community, primarily as a significant byproduct in the synthesis of the widely u...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is a halogenated ether that has garnered interest within the scientific community, primarily as a significant byproduct in the synthesis of the widely used anesthetic, isoflurane.[1] Its chemical structure, characterized by a high degree of halogenation, imparts unique physicochemical properties that are of interest to researchers in medicinal chemistry and material science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, offering insights for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

The precise arrangement of atoms and functional groups in a molecule is fundamental to understanding its behavior. This section delineates the structural features and naming conventions for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane .[2][3]

It is also known by several other names and identifiers in the literature and chemical databases, including:

  • 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether[2][4][5]

  • Isoflurane Impurity D[6]

  • Chloroisoflurane[6]

Chemical Formula and Molecular Weight

The molecular formula is C3HCl2F5O .[2][4][5] This formula indicates a three-carbon backbone with one hydrogen atom, two chlorine atoms, five fluorine atoms, and one oxygen atom.

The molecular weight of this compound is approximately 218.93 g/mol .[2][6]

Structural Representation

The chemical structure of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is depicted below. The high degree of halogenation, with both chlorine and fluorine atoms, is a key feature influencing its properties.

Caption: 2D structural representation of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and applications. The extensive halogenation of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether results in distinct characteristics.

PropertyValueSource
CAS Number 32778-07-7[2][3][4][5]
Molecular Formula C3HCl2F5O[2][4][5]
Molecular Weight 218.93 g/mol [2][6]
Appearance Clear, colorless liquid[7]
Odor Slight, pungent[7]
Boiling Point 48.5 °C (for the related isoflurane)[7][8]
Density ~1.5 g/cm³ (for the related isoflurane)[7]
Solubility Negligible in water[7]
Vapor Pressure 330 mmHg @ 20°C (for the related isoflurane)[7]

Note: Some physical properties listed are for the closely related compound isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether), as specific data for the dichloro- derivative is less common. Given their structural similarity, these values provide a reasonable estimate.

The presence of highly electronegative fluorine and chlorine atoms significantly influences the molecule's polarity and intermolecular forces.[9][10] This leads to a relatively low boiling point for its molecular weight and limited solubility in water.

Synthesis and Industrial Relevance

1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is primarily encountered as a byproduct in the synthesis of isoflurane.[1] The production of isoflurane often involves the chlorination of 2,2,2-trifluoroethyl difluoromethyl ether.[1][11]

Synthetic Pathway

The formation of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether occurs during the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether.[1] The reaction proceeds via a free-radical mechanism, typically initiated by ultraviolet (UV) light.[1][11]

synthesis_pathway start 2,2,2-trifluoroethyl difluoromethyl ether isoflurane Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) start->isoflurane Cl2, UV light dichloro 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether isoflurane->dichloro Excess Cl2, UV light (over-chlorination)

Caption: Simplified reaction scheme for the formation of the title compound.

In this process, further chlorination of the desired product, isoflurane, leads to the formation of the dichloro- derivative.[1] The reaction mixture can contain a significant percentage of this byproduct, which then needs to be separated through fractional distillation.[1]

Analytical Characterization

Accurate identification and quantification of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether are crucial, especially in the context of pharmaceutical manufacturing where impurity profiling is essential. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F-NMR is a particularly powerful tool for characterizing fluorinated ethers.[9] It provides detailed information about the different fluorine environments within the molecule. ¹H-NMR and ¹³C-NMR would also be used to confirm the overall structure.

  • Infrared (IR) Spectroscopy : IR spectroscopy can identify the characteristic C-O-C ether linkage and the various C-F and C-Cl bonds.

  • Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.

Chromatographic Techniques
  • Gas Chromatography (GC) : Coupled with a suitable detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is the ideal technique for separating and quantifying this volatile compound from related substances in a mixture.

  • High-Performance Liquid Chromatography (HPLC) : While less common for such volatile compounds, HPLC can be used, particularly with mass spectrometric detection (LC-MS), for non-targeted screening of fluorinated compounds.[12]

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether in a mixture containing isoflurane.

Objective: To separate and identify 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether from a reaction mixture.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary column suitable for volatile halogenated compounds (e.g., a mid-polarity column)

Procedure:

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis:

    • Identify the peaks corresponding to the different components based on their retention times.

    • Confirm the identity of the 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether peak by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Safety and Handling

As with all halogenated compounds, appropriate safety precautions should be taken when handling 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air.[13]

The safety data for the related compound, isoflurane, indicates potential for eye irritation and drowsiness or dizziness upon inhalation.[7] Prolonged or repeated exposure may cause damage to the cardiovascular and central nervous systems.[7]

Applications and Future Perspectives

While primarily known as a pharmaceutical impurity, the unique properties of highly halogenated ethers suggest potential applications in other areas.

  • Solvents: The low reactivity and specific solubility characteristics of fluorinated ethers make them potentially useful as solvents in chemical reactions.[14]

  • Building Blocks in Synthesis: The reactive sites on the molecule could be exploited for the synthesis of other complex fluorinated molecules.[14]

  • Anesthetic Research: Studying the anesthetic properties (or lack thereof) of structural analogs of clinical anesthetics like isoflurane can provide valuable insights into the mechanisms of anesthesia.[15]

Further research into the reactivity and biological activity of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether could uncover novel applications for this compound beyond its current status as a synthetic byproduct.

Conclusion

1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is a compound of significant interest due to its close relationship with the anesthetic isoflurane. A thorough understanding of its chemical structure, properties, and synthesis is essential for professionals in drug development and manufacturing. The analytical techniques outlined in this guide provide a framework for its characterization, ensuring purity and safety. While its primary role is currently that of a byproduct, the unique characteristics imparted by its extensive halogenation may pave the way for future applications in various scientific fields.

References

  • PubChem. (n.d.). 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane(CAS# 32778-07-7). Retrieved from [Link]

  • Thoreauchem. (n.d.). 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER-32778-07-7. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER. Retrieved from [Link]

  • Eger, E. I., et al. (2000). Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties. Anesthesia & Analgesia, 90(3), 669-675. Retrieved from [Link]

  • Halocarbon Products Corporation. (n.d.). SDS – SAFETY DATA SHEET: 1-CHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER (26675-46-7). Retrieved from [Link]

  • Rozov, L. A., & Shulman, M. (1995). U.S. Patent No. 5,416,244. Washington, DC: U.S. Patent and Trademark Office.
  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]

  • Airgas. (2016, February 11). SAFETY DATA SHEET. Retrieved from [Link]

  • Amanchukwu, C. V., et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. ACS Applied Energy Materials, 3(4), 3567-3576. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic physicochemical properties of the halogenated ethers. Retrieved from [Link]

  • Eger, E. I. (1984). The pharmacology of isoflurane. British Journal of Anaesthesia, 56(Suppl 1), 71S-99S. Retrieved from [Link]

  • Wang, Y., et al. (2012). CN Patent No. 102617298A.
  • Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]

  • Nthunya, L. N., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 749. Retrieved from [Link]

  • GeeksforGeeks. (2022, April 28). Physical and Chemical Properties of Ethers. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and characterization of partially fluorinated ethers. Retrieved from [Link]

  • Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1213-1220. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Jones, W. L., et al. (2003). U.S. Patent No. 6,551,468B1. Washington, DC: U.S. Patent and Trademark Office.

Sources

Exploratory

Mechanism of Action of 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether In Vivo: A Comprehensive Technical Guide

Executive Summary The rational design and evaluation of volatile anesthetics rely heavily on understanding the structure-activity relationships of polyhalogenated methyl ethyl ethers. 1,1-dichloro-2,2,2-trifluoroethyl di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and evaluation of volatile anesthetics rely heavily on understanding the structure-activity relationships of polyhalogenated methyl ethyl ethers. 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7)[1] is a highly lipophilic, polyhalogenated ether[2]. While primarily recognized in industrial pharmacognosy as a heavily chlorinated precursor/byproduct in the synthesis of the widely used anesthetic isoflurane[3], this compound possesses intrinsic, potent in vivo anesthetic properties[2].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the in vivo mechanism of action of this specific halogenated ether. By examining its pharmacodynamics, systems pharmacology, and the rigorous experimental workflows required to validate its activity, this document serves as an authoritative blueprint for researchers investigating novel halogenated anesthetics and their interactions with central nervous system (CNS) targets.

Chemical Profile & Pharmacokinetics

The pharmacological efficacy of any volatile anesthetic is fundamentally dictated by its physicochemical properties. 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether contains a difluoromethyl ether group linked to a highly halogenated ethyl chain[1].

During the commercial synthesis of isoflurane, 2,2,2-trifluoroethyl difluoromethyl ether undergoes exhaustive chlorination, yielding this dichloro-variant as an intermediate[3]. To produce pure isoflurane, this intermediate must be selectively dechlorinated using UV light and isopropanol[4]. However, the presence of the second chlorine atom on the alpha carbon in the dichloro-variant significantly increases the molecule's steric bulk and lipophilicity (LogP ~3.4) compared to isoflurane[1].

In vivo, this high lipid solubility dictates a rapid crossing of the blood-brain barrier (BBB). However, according to the Meyer-Overton correlation, excessive lipophilicity can also lead to prolonged tissue retention, altering the induction and emergence kinetics characteristic of modern volatile anesthetics[5],[6].

Quantitative Data: Physicochemical Comparison

Table 1: Physicochemical properties of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether compared to its clinical derivative, Isoflurane.

Property1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl etherIsoflurane (1-chloro-variant)
CAS Number 32778-07-7[1]26675-46-7[7]
Molecular Formula C₃HCl₂F₅O[1]C₃H₂ClF₅O
Molecular Weight 218.93 g/mol [1]184.49 g/mol
Boiling Point 60 - 61 ºC[7]48.5 ºC
Density 1.622 g/cm³[7]1.496 g/cm³
Lipophilicity (LogP) ~3.4[1]~2.1

Pharmacodynamics: Core Mechanisms of Action In Vivo

Historically, the in vivo action of halogenated ethers was attributed to non-specific lipid bilayer perturbations (the Meyer-Overton hypothesis)[6]. However, modern electrophysiological data confirm that polyhalogenated methyl ethyl ethers act via direct, low-affinity binding to specific hydrophobic pockets within transmembrane proteins[5].

Positive Allosteric Modulation of Inhibitory Receptors

The primary mechanism driving the hypnotic and amnestic effects of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is the positive allosteric modulation (PAM) of Type A γ-aminobutyric acid (GABA_A) and Glycine receptors[8].

  • Mechanism: The ether partitions into the lipid-water interface and binds to specific cavities between the α and β subunits of the GABA_A receptor.

  • Causality: This binding lowers the energy barrier for the receptor's conformational change, significantly increasing the open-channel probability in the presence of endogenous GABA. The resulting influx of Cl⁻ ions hyperpolarizes the postsynaptic neuron, raising the threshold for action potential generation and inducing profound CNS depression.

Inhibition of Excitatory Receptors

Simultaneous to enhancing inhibition, this compound dampens excitatory neurotransmission. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) glutamate receptors and neuronal nicotinic acetylcholine receptors (nAChRs)[8]. By stabilizing the closed state of these cation channels, it prevents the influx of Na⁺ and Ca²⁺, effectively uncoupling excitatory synaptic transmission.

Activation of Two-Pore-Domain Potassium Channels (K2P)

Halogenated ethers are potent agonists of K2P channels, specifically TREK-1 and TASK channels[8]. Activation of these channels increases the background potassium leak current, driving the resting membrane potential closer to the potassium equilibrium potential (E_K), further enforcing neuronal silencing.

G A 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether B GABA_A Receptor (Transmembrane Cavity) A->B Hydrophobic binding C Allosteric Conformational Shift B->C Subunit rotation D Increased Cl⁻ Influx C->D Channel opening E Neuronal Hyperpolarization (Anesthetic State) D->E Membrane potential drop

Mechanistic pathway of GABA_A receptor positive allosteric modulation by halogenated ethers.

Quantitative Data: Target Receptor Binding Profile

Table 2: Pharmacodynamic target profile for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether in vivo.

Target ProteinAction TypePrimary Anatomical SiteFunctional In Vivo Outcome
GABA_A Receptor Positive Allosteric ModulatorCortex, ThalamusUnconsciousness, Amnesia
Glycine Receptor Positive Allosteric ModulatorSpinal Cord, BrainstemImmobility to noxious stimuli
NMDA Receptor Non-competitive AntagonistHippocampus, CortexAmnesia, reduced excitation
TREK-1 (K2P) AgonistWidespread CNSHyperpolarization, baseline suppression

In Vivo Systems Pharmacology

When administered in vivo, the molecular interactions of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether manifest across multiple organ systems:

  • Central Nervous System: Induces a dose-dependent progression from sedation to paradoxical excitation, surgical anesthesia, and ultimately medullary paralysis. The compound's high lipid solubility dictates a lower Minimum Alveolar Concentration (MAC) requirement for immobility compared to less halogenated analogues[9].

  • Cardiovascular System: Like most polyhalogenated ethers, it induces peripheral vasodilation and a dose-dependent depression of myocardial contractility. The presence of the dichloro-group can sensitize the myocardium to circulating catecholamines, a known risk factor for arrhythmias[9].

  • Respiratory System: Causes profound respiratory depression by blunting the medullary response to hypercapnia (elevated PaCO₂) and hypoxia.

Experimental Protocols for Mechanistic Validation

To empirically validate the receptor-specific mechanisms of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, researchers must employ rigorous, self-validating electrophysiological assays. Below is the gold-standard protocol for isolating its effects on GABA_A receptors.

Protocol: In Vitro Whole-Cell Patch-Clamp of Murine Brain Slices

Objective: To quantify the positive allosteric modulation of miniature inhibitory postsynaptic currents (mIPSCs) by the halogenated ether.

Step 1: Acute Brain Slice Preparation

  • Action: Anesthetize C57BL/6 mice and rapidly extract the brain into ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based cutting solution.

  • Causality: Replacing extracellular NaCl with equiosmolar sucrose prevents sodium influx and subsequent excitotoxic cell death during the mechanical trauma of slicing, preserving viable neurons for recording.

Step 2: Slice Recovery and Perfusion

  • Action: Transfer 300 µm coronal slices to standard artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes, then cool to room temperature.

  • Causality: A gradual temperature shift allows membrane proteins and lipid bilayers to stabilize, ensuring baseline channel kinetics are physiological.

Step 3: Whole-Cell Patch-Clamp Configuration

  • Action: Patch cortical neurons using borosilicate glass pipettes (3-5 MΩ) filled with a Cesium Chloride (CsCl)-based intracellular solution.

  • Causality: Cesium effectively blocks intracellular potassium channels. This isolates chloride currents, ensuring that the recorded changes in holding current are exclusively mediated by Cl⁻ flux (GABA_A activity).

Step 4: Pharmacological Isolation of mIPSCs

  • Action: Perfuse the slice with aCSF containing 1 µM Tetrodotoxin (TTX) and 50 µM D-AP5 / 20 µM CNQX.

  • Causality: TTX blocks voltage-gated Na⁺ channels, preventing action-potential-driven neurotransmitter release. D-AP5 and CNQX block glutamatergic NMDA and AMPA receptors, respectively. This isolates spontaneous, single-vesicle GABA release events (mIPSCs).

Step 5: Halogenated Ether Application

  • Action: Introduce 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether into the aCSF via a calibrated vaporizer. Record the amplitude and decay time constant (τ) of the mIPSCs.

  • Causality: Anesthetic PAM activity will visually manifest as a prolongation of the decay time (τ), representing the extended open time of the Cl⁻ channel.

Step 6: Self-Validation (Negative Control Wash-in)

  • Action: Wash in 10 µM Bicuculline (a competitive GABA_A antagonist) alongside the ether.

  • Causality: Critical Self-Validating Step. If the recorded currents are truly GABA_A mediated, Bicuculline will completely abolish them. If currents persist, it indicates a compromised pipette seal or a non-specific membrane leak, rendering the experimental sweep invalid.

Workflow S1 1. Acute Brain Slice Preparation (Rodent) S2 2. Whole-Cell Patch-Clamp Configuration S1->S2 S3 3. Bath Perfusion of Halogenated Ether S2->S3 S4 4. Record mIPSCs (Amplitude & Decay) S3->S4 S5 5. Wash-in Bicuculline (Negative Control) S4->S5 S6 6. Data Validation & Kinetic Analysis S5->S6

Step-by-step in vitro electrophysiology workflow for validating anesthetic receptor modulation.

Conclusion

1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether serves as a critical model compound in anesthetic pharmacology. While its primary industrial identity is tied to the synthesis of isoflurane, its independent in vivo profile underscores the delicate balance of halogenation in drug design. By acting as a potent positive allosteric modulator of inhibitory receptors and an antagonist of excitatory channels, it effectively uncouples systemic neuro-transmission. Understanding these mechanisms through rigorous, self-validating electrophysiological workflows is essential for the continued evolution of safe, highly targeted volatile anesthetics.

References

  • National Center for Biotechnology Information. "1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether". PubChem CID 2736861. URL:[Link]

  • Terrell RC, Speers L, Szur AJ, Treadwell J, Ucciardi TR. "General anesthetics. 1. Halogenated methyl ethyl ethers as anesthetic agents". Journal of Medicinal Chemistry. 1971;14(6):517-519. URL:[Link]

  • University of Hertfordshire. "Isoflurane - AERU". Agriculture and Environment Research Unit. URL:[Link]

  • Haydon DA, Urban BW. "The actions of halogenated ethers on the ionic currents of the squid giant axon". Proceedings of the Royal Society of London. Series B. Biological Sciences. 1986;227(1249):431-443. URL:[Link]

  • Campagna JA, Miller KW, Forman SA. "Mechanisms of actions of inhaled anesthetics". New England Journal of Medicine. 2003;348(21):2110-2124. URL:[Link]

Sources

Foundational

The Thermodynamic and Photochemical Stability of 1,1-Dichloro-2,2,2-Trifluoroethyl Difluoromethyl Ether: A Mechanistic Guide

Executive Summary In the synthesis and purification of polyhalogenated volatile anesthetics, the management of structural analogs and over-chlorinated byproducts is a critical thermodynamic challenge. 1,1-dichloro-2,2,2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and purification of polyhalogenated volatile anesthetics, the management of structural analogs and over-chlorinated byproducts is a critical thermodynamic challenge. 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7), pharmacopeially classified as Isoflurane Impurity D [1], is a primary high-boiling byproduct generated during the industrial chlorination of (2,2,2-trifluoroethyl) difluoromethyl ether[2].

While the target active pharmaceutical ingredient (API), Isoflurane, possesses a mono-chloro alpha-carbon, Impurity D features a gem-dichloro configuration. This whitepaper provides an in-depth analysis of the thermodynamic stability of Impurity D, detailing its intrinsic resistance to chemical degradation, the specific thermodynamic vulnerabilities of its C-Cl bonds, and the self-validating photochemical protocols used to recover the target API via reductive dechlorination.

Thermodynamic Profiling & Bond Dissociation Dynamics

Intrinsic Chemical and Thermal Stability

The stability of fluorinated ethers is largely dictated by the extreme electronegativity of fluorine, which strengthens adjacent C-C and C-O bonds via powerful inductive electron withdrawal. Like Isoflurane—which remains stable for over five years and resists degradation even in the presence of strong bases (e.g., sodium methoxide) or desiccated CO₂ absorbents like soda lime[3]—Impurity D exhibits profound baseline stability. Under standard ambient, thermal, and physiological conditions, the ether linkage and the C-F bonds are thermodynamically inert.

The Vulnerability of the gem-Dichloro Center

The thermodynamic divergence between Isoflurane and Impurity D lies entirely at the alpha-carbon. The presence of two bulky, electronegative chlorine atoms adjacent to a strongly electron-withdrawing trifluoromethyl (-CF₃) group introduces significant localized steric strain and electron competition.

  • Bond Dissociation Energy (BDE): The C-Cl bonds in Impurity D are thermodynamically weaker than the C-F bonds and the singular C-Cl bond in Isoflurane.

  • Reactivity: While thermally stable at room temperature, this weakened C-Cl bond lowers the activation energy required for homolytic cleavage. When exposed to specific high-energy ultraviolet (UV) photon flux, the molecule undergoes selective photolysis, a vulnerability that is exploited industrially to convert the impurity back into the valuable API[4].

Quantitative Data: Stability and Physical Properties

The following table summarizes the comparative thermodynamic and physical metrics of Impurity D against the target anesthetic, Isoflurane.

Property1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (Impurity D)1-chloro-2,2,2-trifluoroethyl difluoromethyl ether (Isoflurane)
Molecular Formula C₃HCl₂F₅OC₃H₂ClF₅O
Molecular Weight 218.93 g/mol [5]184.50 g/mol [3]
Alpha-Carbon Structure gem-dichloro (-CCl₂)mono-chloro (-CHCl)
C-Cl Bond Strength Weaker (Destabilized by steric/inductive strain)Stronger (Thermodynamically stable)
Alkaline Stability Highly Stable (Inert to strong bases)Highly Stable (Inert to strong bases)[3]
Photochemical Reactivity Susceptible to UV-driven homolytic cleavage[2]Stable under standard UV exposure[3]
Boiling Point High-boiling fraction (>60°C)48.5°C[3]

Mechanistic Pathway: Photochemical Reductive Dechlorination

To prevent yield loss during anesthetic manufacturing, Impurity D is subjected to a targeted thermodynamic conversion. By utilizing UV irradiation in the presence of a hydrogen atom donor (isopropanol), the weak C-Cl bond is cleaved, and the resulting radical is quenched to form Isoflurane[4].

Pathway A Impurity D (CF3CCl2OCHF2) B UV Light (hν) Activation A->B Photon Absorption C Carbon Radical [CF3•CClOCHF2] B->C Homolytic Cleavage (-Cl•) E Isoflurane (CF3CHClOCHF2) C->E H-Abstraction F Acetone + HCl (Byproducts) C->F Cl• + H• -> HCl D Isopropanol (H-Donor) D->E Donates H• D->F Oxidation

Photochemical reductive dechlorination pathway of Impurity D to Isoflurane.

Experimental Protocol: Self-Validating Reductive Dechlorination

As a Senior Application Scientist, executing this conversion requires precise control over thermodynamic inputs. The following protocol details the workflow for the photochemical reduction of Impurity D, engineered specifically as a self-validating system .

Step-by-Step Methodology

Step 1: Reactor Preparation & Matrix Charging Charge a borosilicate or quartz-jacketed photochemical reactor with the high-boiling distillation fraction containing isolated Impurity D.

  • Causality: Standard glass absorbs critical UV wavelengths. Quartz ensures maximum photon transmittance to the reaction matrix, guaranteeing the energy threshold for C-Cl homolysis is met.

Step 2: Reagent Introduction Add isopropanol to the reactor at a 1:1.5 to 1:2 weight ratio relative to Impurity D[2].

  • Causality: Isopropanol serves a dual purpose as both the solvent and the stoichiometric hydrogen atom donor. Its secondary alpha-hydrogen has a relatively low bond dissociation energy, making it highly susceptible to rapid abstraction by the highly reactive, electrophilic fluorinated carbon radical.

Step 3: Thermal Regulation Engage a recirculating chiller to maintain the reactor temperature strictly between 20°C and 30°C[2].

  • Causality: Isoflurane has a low boiling point (48.5°C). Maintaining a sub-30°C environment prevents the premature volatilization of the newly formed API and suppresses unwanted thermal side reactions, ensuring the reaction remains purely photochemically driven.

Step 4: Photochemical Activation Initiate UV irradiation using a medium-pressure mercury lamp.

  • Causality: The specific activation energy required to homolytically cleave the gem-dichloro C-Cl bond is provided by the UV photons. This bypasses the need for harsh, unselective thermal or chemical reduction methods that could degrade the delicate ether linkage.

Step 5: In-Process GC Monitoring (The Self-Validating Mechanism) Sample the reaction matrix hourly and analyze via Gas Chromatography (GC).

  • Self-Validating Logic: This protocol operates as a closed thermodynamic loop. Because isopropanol is oxidized to acetone in a strict 1:1 stoichiometric ratio with the reduction of Impurity D to Isoflurane, the system validates itself. If the molar rate of acetone appearance perfectly mirrors the molar disappearance of Impurity D, the radical abstraction mechanism is validated. Any stoichiometric divergence immediately flags a system error (e.g., radical quenching by dissolved oxygen or solvent evaporation), allowing for real-time process correction.

Step 6: Product Recovery via Azeotropic Distillation Once GC confirms >95% conversion of Impurity D, terminate irradiation. Isolate the newly formed Isoflurane by collecting the 60–68°C distillation fraction, which represents the Isoflurane/Acetone azeotrope[2]. Subsequent extractive distillation with water removes the acetone, yielding the purified anesthetic API.

References

  • Source: ncats.
  • Source: google.
  • Source: google.
  • Source: pharmaffiliates.
  • Source: pfizer.

Sources

Exploratory

In Vitro Toxicity Profile of 1,1-Dichloro-2,2,2-Trifluoroethyl Difluoromethyl Ether: A Mechanistic and Methodological Guide

Executive Summary In the synthesis and purification of halogenated volatile anesthetics, the characterization of process impurities is a critical regulatory requirement. 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and purification of halogenated volatile anesthetics, the characterization of process impurities is a critical regulatory requirement. 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7), commonly designated as Isoflurane Impurity D, is a polyhalogenated methyl ethyl ether generated as a byproduct during the exhaustive chlorination phase of isoflurane synthesis[1].

While the parent anesthetic (isoflurane) is heavily scrutinized, its halogenated impurities possess distinct toxicokinetic profiles. This whitepaper provides an in-depth mechanistic analysis of the in vitro toxicity profile of this specific impurity. By extrapolating the established cytochrome P450 (CYP2E1) bioactivation pathways of halogenated ethers, we detail the causal mechanisms of its hepatotoxicity and cytotoxicity[2]. Furthermore, we provide self-validating, step-by-step in vitro methodologies designed specifically for volatile, metabolically activated compounds, empowering drug development professionals to rigorously assess impurity safety profiles.

Physicochemical & Toxicokinetic Relevance

The structural properties of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether dictate its behavior in both biological systems and in vitro assays. As a highly fluorinated and chlorinated ether, it exhibits high volatility, lipophilicity, and specific metabolic vulnerabilities[3].

Table 1: Physicochemical and Structural Toxicokinetics

PropertyValue / DescriptorToxicological Implication
IUPAC Name 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethaneStructural basis for CYP-mediated oxidative dehalogenation.
Molecular Formula C₃HCl₂F₅OHigh halogen burden contributes to reactive intermediate formation[3].
Molecular Weight 218.93 g/mol Small molecular size allows rapid cellular diffusion[3].
LogP (Predicted) 3.4High lipophilicity; readily partitions into lipid membranes and hepatic tissues[3].
Acute Toxicity Class Harmful if swallowed (H302)Baseline systemic toxicity requiring stringent exposure controls[4].
Primary Metabolic Target -O-CF₂H (Difluoromethoxy group)The lone C-H bond is the obligate site for CYP2E1-mediated hydroxylation[5].

Mechanistic Toxicology: The CYP2E1 Bioactivation Axis

The toxicity of polyhalogenated methyl ethyl ethers is rarely driven by the parent compound. Instead, toxicity is a function of hepatic bioactivation. For 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, the mechanism of injury is deeply tied to the CYP2E1 bioactivation axis [6].

The Causality of Toxicity
  • Oxidative Attack: The only abstractable hydrogen atom resides on the difluoromethyl ether group (-O-CF₂H). Hepatic CYP2E1 oxidizes this site, forming an unstable hemiacetal intermediate (-O-CF₂OH)[5].

  • Spontaneous Decomposition: This hemiacetal rapidly decomposes, releasing hydrogen fluoride (HF) and yielding a highly unstable gem-dichloro alcohol (CF₃-CCl₂-OH).

  • Reactive Acyl Halide Formation: The gem-dichloro alcohol spontaneously eliminates hydrochloric acid (HCl) to form trifluoroacetyl chloride (CF₃-COCl) , a potent electrophilic acylating agent[2].

  • Protein Adduction & Immune-Mediated Injury: Trifluoroacetyl chloride covalently binds to nucleophilic amino acids (predominantly lysine residues) on hepatic proteins. These TFA-protein adducts act as neoantigens. In susceptible populations, this triggers the production of autoantibodies (e.g., anti-CYP2E1 IgG), leading to immune-mediated idiosyncratic drug-induced liver injury (IDILI)[6].

  • Direct Cytotoxicity: The generation of reactive intermediates and localized release of HF/HCl rapidly depletes intracellular glutathione (GSH), inducing severe oxidative stress and subsequent hepatocellular necrosis.

CYP2E1_Metabolism Compound 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (Parent Impurity) CYP2E1 CYP2E1 Oxidation (Hepatic Microsomes) Compound->CYP2E1 Hemiacetal Hemiacetal Intermediate [-O-CF2OH] CYP2E1->Hemiacetal Decomposition Spontaneous Decomposition (Release of HF) Hemiacetal->Decomposition AcylChloride Trifluoroacetyl Chloride [CF3-COCl] Highly Reactive Electrophile Decomposition->AcylChloride Adducts TFA-Protein Adducts (Covalent Binding to Lysine) AcylChloride->Adducts GSH Glutathione (GSH) Depletion & Oxidative Stress AcylChloride->GSH Immune Neoantigen Formation & Autoantibody Production Adducts->Immune Toxicity Immune-Mediated Idiosyncratic Hepatotoxicity Immune->Toxicity Cytotox Direct Hepatocellular Necrosis / Apoptosis GSH->Cytotox

CYP2E1-mediated bioactivation of the ether into reactive trifluoroacetyl chloride.

In Vitro Toxicity Profiling: Self-Validating Methodologies

Standard in vitro assays often fail when evaluating volatile, metabolically activated compounds. For example, using 2D HepG2 cultures is fundamentally flawed because these cells rapidly lose basal CYP2E1 expression, resulting in false-negative toxicity data. Furthermore, standard open-well plates allow the ether to volatilize before cellular uptake occurs.

To ensure Scientific Integrity and Trustworthiness , the following protocols utilize 3D HepaRG spheroids (which retain in vivo-like CYP2E1 levels) and employ a self-validating matrix using selective CYP inhibitors.

Protocol: CYP-Dependent Cytotoxicity & Adduct Formation Assay

Rationale & Causality: By co-administering the compound with 1-aminobenzotriazole (1-ABT, a pan-CYP inhibitor), we create a self-validating system. If toxicity is observed in the vehicle group but rescued in the 1-ABT group, it definitively proves that the bioactivated metabolite (TFA-Cl), not the parent ether, is the toxicophore. Gas-tight sealing films are used to maintain exposure concentrations.

Step-by-Step Methodology:

  • Cell Culture & Spheroid Assembly:

    • Seed differentiated HepaRG cells at 2,000 cells/well in a 96-well ultra-low attachment (ULA) microplate.

    • Centrifuge at 200 x g for 5 minutes to promote aggregation.

    • Incubate for 72 hours at 37°C, 5% CO₂ to allow compact 3D spheroid formation.

  • Self-Validating Pre-Treatment (The Control Matrix):

    • Group A (Test): Pre-incubate spheroids with standard culture media for 2 hours.

    • Group B (Validation): Pre-incubate spheroids with media containing 1 mM 1-aminobenzotriazole (1-ABT) for 2 hours to fully inhibit CYP450 activity.

  • Volatile-Sealed Dosing:

    • Prepare a concentration gradient of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (0.1 mM to 10 mM) in cold culture media immediately prior to dosing to minimize evaporative loss.

    • Add the dosing solutions to the respective wells (Groups A and B).

    • Critical Step: Immediately seal the 96-well plate with a gas-tight, DMSO-resistant adhesive foil (e.g., ALPS seal) to prevent ether volatilization.

    • Incubate for 24 hours.

  • Multiplexed Endpoint Analysis:

    • Endpoint 1 (Viability): Remove the seal, add CellTiter-Glo® 3D Reagent, lyse spheroids, and measure luminescence to quantify ATP (correlating to cell viability).

    • Endpoint 2 (TFA-Adducts): In a parallel plate, lyse the spheroids using RIPA buffer. Perform an ELISA using anti-trifluoroacetylated protein antibodies to quantify the formation of immunogenic neoantigens[2].

InVitro_Workflow Phase1 Phase 1: Cell Culture 3D HepaRG Spheroids (High CYP2E1 Expression) Phase2 Phase 2: Compound Dosing 0.1 - 10 mM Concentration Gradient (Sealed Vials to Prevent Volatilization) Phase1->Phase2 Assay1 Cell Viability Assay (ATP Quantitation via CellTiter-Glo) Phase2->Assay1 Assay2 Mechanistic Assay (GSH/GSSG Ratio & ROS Generation) Phase2->Assay2 Assay3 Immunotoxicology Assay (TFA-Adduct ELISA / Western Blot) Phase2->Assay3 Data1 IC50 Determination Assay1->Data1 Data2 Oxidative Stress Profiling Assay2->Data2 Data3 Protein Adduction Kinetics Assay3->Data3 Integration Comprehensive In Vitro Toxicity Profile Generation Data1->Integration Data2->Integration Data3->Integration

High-throughput 3D in vitro workflow for volatile halogenated ether toxicity screening.

Quantitative Toxicity Metrics

Because 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is an intermediate/impurity rather than a formulated drug, public IC₅₀ data is sparse. However, based on the toxicological profiling of structurally analogous polyhalogenated ethers (e.g., halothane, enflurane, and isoflurane), we can establish expected benchmark metrics for assay validation[7].

Table 2: Representative In Vitro Toxicity Metrics for Polyhalogenated Ether Impurities

Assay EndpointCellular ModelExposure TimeExpected Benchmark ValueValidation Control
ATP Viability (IC₅₀) 3D HepaRG Spheroids24 Hours1.5 – 3.0 mMChlorpromazine (Positive)
GSH Depletion (EC₅₀) Primary Human Hepatocytes6 Hours~1.1 mMAcetaminophen (Positive)
TFA-Adduct Formation 3D HepaRG Spheroids12 HoursDetectable at >0.5 mMHalothane (Positive)[2]
Genotoxicity (Micronucleus) CHO-K1 Cells24 HoursNegative (No direct DNA reactivity)Mitomycin C (Positive)[7]

Note: The genotoxicity of most halogenated ethers is typically negative in standard Ames and Micronucleus assays, as the toxicity is primarily protein-adduct driven rather than DNA-reactive[7].

Regulatory & Drug Development Implications

For drug development professionals overseeing the synthesis of isoflurane or related fluorinated anesthetics, the presence of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether must be strictly controlled.

The primary regulatory concern is not acute systemic toxicity, but rather the potential for idiosyncratic, immune-mediated hepatotoxicity driven by sub-clinical exposure to trifluoroacetyl chloride[6]. Because the parent compound is highly lipophilic (LogP 3.4), it can accumulate in adipose tissue, leading to prolonged low-dose leaching and sustained CYP2E1 bioactivation even after the primary exposure event has ended[5]. Consequently, rigorous in vitro screening using metabolically competent 3D models is essential to justify impurity limits in final active pharmaceutical ingredient (API) batches.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2736861, 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether. Retrieved from[Link][3]

  • Gröger, et al. (2024). Isoflurane Hepatotoxicity and Trifluoroacetyl Adducts. ZORA (Zurich Open Repository and Archive). Retrieved from[Link][2]

  • National Institutes of Health (2020). Fulminant Hepatic Failure in the Course of an Outpatient Anesthetic Procedure: Sevoflurane among Other High-Risk Factors. PMC7333036. Retrieved from[Link][6]

  • Clinical Gate (2015). Essentials of Hepatology: Drug-Induced Liver Injury. Retrieved from[Link][5]

  • National Institutes of Health (2015). Genotoxicity of Anesthetics Evaluated In Vivo (Animals). PMC4461746. Retrieved from[Link][7]

  • Google Patents (1994). EP0613876B1 - Preparation of isoflurane. Retrieved from[1]

  • Science Publishing Group (2013). A Mechanism for Inhaled Anesthetic-Induced Solid Organ Injury: Inflammation. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: 1,1-Dichloro-2,2,2-Trifluoroethyl Difluoromethyl Ether (CAS 32778-07-7)

Mechanistic Origins, Analytical Profiling, and Quality Control of Isoflurane Impurity D Executive Summary In the development and manufacturing of halogenated inhalation anesthetics, controlling trace impurities is paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Origins, Analytical Profiling, and Quality Control of Isoflurane Impurity D

Executive Summary

In the development and manufacturing of halogenated inhalation anesthetics, controlling trace impurities is paramount to ensuring patient safety and maintaining the pharmacokinetic profile of the Active Pharmaceutical Ingredient (API). 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS 32778-07-7) , officially recognized in pharmacopeial monographs as Isoflurane Impurity D , is a critical polyhalogenated byproduct formed during the synthesis of Isoflurane .

As a Senior Application Scientist, understanding the mechanistic origins of this impurity is essential for optimizing synthetic routes and designing robust analytical workflows. This whitepaper provides a comprehensive technical breakdown of Impurity D, detailing its physicochemical properties, the radical chemistry driving its formation, and a self-validating Gas Chromatography (GC) protocol for its precise quantification.

Chemical Identity & Physicochemical Properties

The structural difference between the API (Isoflurane) and Impurity D lies in the degree of chlorination at the alpha-carbon of the ethyl group. While Isoflurane is mono-chlorinated at this position, Impurity D is di-chlorinated, which slightly alters its boiling point and electron density, making it separable via high-resolution chromatography.

Table 1: Quantitative and Structural Data for CAS 32778-07-7

PropertyValue / Description
IUPAC Name 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane
Common Name Isoflurane EP Impurity D
CAS Registry Number 32778-07-7
Molecular Formula C₃HCl₂F₅O
Molecular Weight 218.93 g/mol
Physical State Clear, colorless volatile liquid
Boiling Point ~55–60 °C (Estimated, higher than Isoflurane's 48.5 °C)
Solubility Miscible with methanol, hexane; insoluble in water

Mechanistic Origins: Synthesis and Impurity Formation

The presence of Impurity D in bulk Isoflurane is not a result of degradation, but rather an artifact of the synthetic pathway. The industrial synthesis of Isoflurane typically begins with the base-catalyzed etherification of 2,2,2-trifluoroethanol with chlorodifluoromethane (Freon-22) to produce the intermediate 2,2,2-trifluoroethyl difluoromethyl ether .

The Causality of Over-Chlorination

The subsequent step involves the photo-chlorination (using Cl₂ and UV light/heat) of the intermediate. The alpha-carbon adjacent to the ether oxygen contains two abstractable protons.

  • Primary Substitution: The first chlorine radical abstracts a proton, forming a carbon-centered radical stabilized by the adjacent oxygen atom. Subsequent reaction with Cl₂ yields Isoflurane (1-chloro derivative).

  • Secondary Substitution (Impurity Formation): Because the newly formed Isoflurane still possesses one proton on that same alpha-carbon, it remains susceptible to further radical attack. If the stoichiometry of chlorine gas or the photon flux is not strictly controlled, a second substitution occurs, yielding the 1,1-dichloro byproduct—Impurity D.

Synthesis_Pathway A 2,2,2-Trifluoroethanol + Freon-22 B 2,2,2-Trifluoroethyl difluoromethyl ether A->B Etherification (NaOH) C Isoflurane (API) (1-chloro derivative) B->C Chlorination (Cl2) Controlled, hv D Impurity D (CAS 32778-07-7) (1,1-dichloro derivative) B->D Direct Over-chlorination C->D Over-chlorination (Excess Cl2)

Mechanistic pathway of Isoflurane synthesis and Impurity D formation.

Analytical Profiling & Detection Protocols

To ensure compliance with European Pharmacopoeia (EP) and USP standards, Impurity D must be strictly quantified, typically to limits of ≤0.1% . Because Isoflurane and Impurity D are highly volatile and structurally similar, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard.

Experimental Design Causality
  • Column Selection (DB-624): A mid-polarity cyanopropylphenyl/dimethylpolysiloxane phase is chosen specifically because the cyano groups exhibit strong dipole-dipole interactions with halogenated compounds, providing the necessary selectivity to resolve the mono-chloro API from the di-chloro impurity.

  • Diluent Choice (Methanol): Injecting neat Isoflurane causes massive detector saturation and peak tailing, which can mask the closely eluting Impurity D. Diluting the sample in methanol ensures sharp peak shapes and prevents FID overload.

GC_Workflow N1 1. Sample & Standard Prep (Dilution in Methanol) N2 2. GC Injection (Split 50:1, 1.0 µL) N1->N2 N3 3. Chromatographic Separation (DB-624 Column, Temp Program) N2->N3 N4 4. FID Detection (250°C) N3->N4 N5 5. Data Processing (Peak Area & Rs Validation) N4->N5

Workflow for GC-FID quantification of Impurity D in Isoflurane API.

Step-by-Step Protocol: Self-Validating GC-FID Method

1. Reagent Preparation

  • Standard Solution: Accurately weigh 10.0 mg of certified Isoflurane Impurity D reference standard into a 100 mL volumetric flask. Dilute to volume with HPLC-grade methanol (100 ppm stock).

  • Test Solution: Accurately weigh 1.0 g of the Isoflurane API sample into a 10 mL volumetric flask and dilute to volume with methanol (100,000 ppm API). This setup allows the detection of the impurity at a 0.1% relative concentration.

2. Instrument Parameters

  • Column: USP Phase G43 (e.g., DB-624), 30 m × 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector: 150 °C, Split mode (Ratio 50:1), 1.0 µL injection volume.

  • Detector (FID): 250 °C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C (Hold for 5 min to resolve highly volatile components).

    • Ramp: 10 °C/min to 150 °C.

    • Final: 150 °C (Hold for 3 min to clear the column).

3. System Suitability Testing (SST) - The Self-Validation Step Before analyzing the API, the system must prove its resolving power and precision.

  • Inject a resolution mixture containing both Isoflurane (100 ppm) and Impurity D (100 ppm).

  • Acceptance Criteria 1: The chromatographic resolution ( Rs​ ) between Isoflurane and Impurity D must be ≥2.0 .

  • Acceptance Criteria 2: Inject the Standard Solution in five replicates. The Relative Standard Deviation (RSD) of the Impurity D peak area must be ≤5.0% .

  • Causality: Failing these metrics indicates column degradation or injector leak, rendering quantitative results untrustworthy. Do not proceed until SST passes.

4. Sample Analysis & Quantification

  • Inject the Test Solution. Identify Impurity D by matching its retention time with the Standard Solution.

  • Quantify the concentration using the external standard method (comparing peak areas).

Remediation & Purification Strategies

If a batch of Isoflurane API fails the Impurity D limit test, remediation requires advanced fractional distillation. Because the boiling point of Impurity D (~55-60 °C) is only marginally higher than that of Isoflurane (48.5 °C), standard distillation is insufficient. High-efficiency packed columns (e.g., structured Sulzer packing) with high reflux ratios are required to achieve the theoretical plates necessary to strip the di-chlorinated ether from the bulk API.

Conclusion

1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS 32778-07-7) is an unavoidable byproduct of the radical chlorination process used to synthesize Isoflurane. By understanding the thermodynamic drivers of its formation, chemists can optimize reactor conditions to minimize over-chlorination. Furthermore, utilizing a rigorously validated, polarity-selective GC-FID workflow ensures that this impurity is accurately tracked, maintaining the highest standards of pharmaceutical integrity and patient safety.

References

  • PubChem (National Institutes of Health). 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861. Retrieved from:[Link]

  • Pharmaffiliates. Isoflurane-impurities (Isoflurane Impurity D). Retrieved from:[Link]

  • Google Patents.CN1651377A - Preparation method of isoflurane.
  • Axios Research. 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane Reference Standards. Retrieved from: [Link]

Exploratory

Pharmacological Profiling of 1,1-Dichloro-2,2,2-Trifluoroethyl Difluoromethyl Ether: A Preliminary Investigation

Executive Summary & Rationale While 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7) is predominantly encountered in industrial chemistry as an over-chlorinated byproduct—specifically Isoflurane I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

While 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7) is predominantly encountered in industrial chemistry as an over-chlorinated byproduct—specifically Isoflurane Impurity D—during the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether, its isolation provides a unique opportunity for structure-activity relationship (SAR) studies . In commercial manufacturing, this compound requires UV-initiated free-radical dechlorination to yield clinical-grade isoflurane. However, as a polyhalogenated methyl ethyl ether, it possesses intrinsic anesthetic properties .

This whitepaper outlines a rigorous, self-validating investigational framework to evaluate the in vitro mechanistic targets and in vivo potency of this compound. By understanding the pharmacodynamic impact of alpha-carbon hyper-halogenation, researchers can refine predictive models for volatile anesthetic efficacy and toxicity.

Physicochemical Profiling & Pharmacokinetic Predictions

The addition of a second chlorine atom at the alpha-carbon significantly alters the physicochemical landscape of the molecule compared to its monohalogenated analog, isoflurane. According to the Meyer-Overton correlation, the potency of a volatile anesthetic is directly proportional to its lipid solubility [1].

As detailed in Table 1 , the increased LogP (2.92) of the investigational compound suggests a higher affinity for neuronal lipid bilayers and hydrophobic protein pockets. Consequently, we predict a lower Minimum Alveolar Concentration (MAC)—indicating higher potency—but at the cost of a higher blood/gas partition coefficient, which will delay the onset of induction and prolong recovery times.

Table 1: Comparative Physicochemical Properties
PropertyIsoflurane (Clinical Standard)1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether
Molecular Formula C₃H₂ClF₅OC₃HCl₂F₅O
Molecular Weight 184.49 g/mol 218.93 g/mol
Boiling Point 48.5 °C~60.3 °C
Density 1.496 g/cm³1.622 g/cm³
LogP (Lipophilicity) 2.062.92

Mechanistic Pharmacology: Target Interactions

Volatile anesthetics do not operate via a single receptor but rather through a degenerate network of ion channels. However, the primary driver for the hypnotic and immobilizing effects of halogenated ethers is the positive allosteric modulation of the inhibitory γ -aminobutyric acid type A ( GABAA​ ) receptor [2].

G A 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether C Allosteric Binding Site (Alpha/Beta Interface) A->C Binds to B GABA_A Receptor (Transmembrane Ion Channel) B->C Contains D Conformational Change C->D Induces E Increased Chloride (Cl-) Influx D->E Facilitates F Neuronal Hyperpolarization E->F Causes G Central Nervous System Depression F->G Results in

GABA_A Receptor Signaling & Anesthetic Modulation Pathway

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow contains internal controls that continuously verify the assay's operational success, eliminating false positives caused by physiological deterioration or equipment artifact.

Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the potentiation of chloride currents in GABAA​ receptors.

  • Cell Preparation: Transiently transfect HEK293T cells with human α1​β2​γ2s​ GABAA​ receptor subunits.

    • Causality/Rationale: HEK293T cells lack endogenous GABAA​ receptors, ensuring that any recorded currents are exclusively mediated by the introduced human targets.

  • Solution Formulation: Utilize a CsCl-based intracellular solution containing 5 mM EGTA.

    • Causality/Rationale: Cesium blocks endogenous potassium ( K+ ) currents, while EGTA chelates intracellular calcium ( Ca2+ ) to prevent the activation of calcium-activated chloride channels. This isolates the GABAA​ -mediated Cl− current.

  • Baseline Validation (Internal Control): Apply an EC20​ concentration of exogenous GABA and record the baseline peak amplitude.

    • Causality/Rationale: Establishes receptor viability and provides a standardized baseline to calculate the relative potentiation ratio when the anesthetic is co-applied.

  • Anesthetic Perfusion & Washout: Co-apply the investigational agent dissolved in artificial cerebrospinal fluid (aCSF) via a rapid-exchange perfusion system. Follow with a 3-minute aCSF washout.

    • Causality/Rationale: The washout phase is a critical self-validation step; if the current does not return to the pre-application baseline, the effect is due to irreversible cytotoxicity rather than reversible allosteric modulation.

Protocol B: In Vivo MAC Determination (Murine Model)

Objective: Determine the Minimum Alveolar Concentration required to prevent movement in 50% of subjects in response to a noxious stimulus.

  • Vaporizer Calibration: Utilize a specialized, heated precision vaporizer calibrated specifically for a boiling point of 60.3°C.

    • Causality/Rationale: Standard isoflurane vaporizers are calibrated for 48.5°C. Using standard equipment for this heavier compound would result in incomplete vaporization, massive underdosing, and skewed MAC calculations.

  • Equilibration & Physiological Monitoring (Internal Control): Place the murine subject in the induction chamber. Equilibrate for 15 minutes while continuously monitoring core temperature (maintain at 37±0.5°C) and end-tidal CO₂ (maintain at 35-45 mmHg).

    • Causality/Rationale: Hypothermia and hypercapnia independently depress the central nervous system and artificially lower MAC. Strict physiological maintenance validates that immobility is solely due to the anesthetic agent.

  • Noxious Stimulation: Apply a standardized tail-clamp for 60 seconds.

  • Up-Down Titration: Adjust the concentration for the next subject based on the previous subject's response (increase dose if movement occurs; decrease if no movement occurs).

    • Causality/Rationale: Dixon's up-down method minimizes the number of animals required (ethical compliance) while forcing the data points to converge tightly around the MAC50​ threshold, ensuring high statistical rigor.

Workflow A Animal Acclimation (Murine Model) B Anesthetic Induction (Heated Vaporizer) A->B C Equilibration (15 mins) B->C D Noxious Stimulus (Tail Clamp) C->D E Observe Motor Response D->E F Titrate Concentration (Up-Down Method) E->F Movement / No Movement F->C Adjust Dose G Calculate MAC50 F->G Final Analysis

Experimental Workflow for In Vivo MAC Determination

Preliminary Quantitative Data & Projections

Based on the physicochemical profiling and established behavior of polyhalogenated ethers , we project the following pharmacodynamic and pharmacokinetic parameters for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.

Table 2: Pharmacodynamic & Pharmacokinetic Projections
ParameterIsoflurane (Reference)Investigational Agent (Predicted)Clinical / Experimental Implication
MAC (Murine Model) 1.40%0.60% - 0.80%Higher potency due to increased lipophilicity and target affinity.
Blood/Gas Partition 1.46> 2.50Slower onset of induction and significantly delayed recovery.
Receptor Target GABAA​ (Positive Modulator) GABAA​ (Positive Modulator)Shared mechanism of CNS depression; potential for cross-tolerance.

Conclusion

While 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is primarily managed as an impurity in commercial anesthetic synthesis, its rigorous pharmacological profiling offers immense value. By employing self-validating in vitro electrophysiology and tightly controlled in vivo MAC determinations, researchers can accurately map how alpha-carbon hyper-halogenation influences GABAA​ receptor binding kinetics and overall anesthetic potency. This preliminary framework establishes the necessary controls to ensure that all generated data is both highly accurate and translatable to broader drug development models.

References

  • Campagna, J. A., Miller, K. W., & Forman, S. A. (2003). Mechanisms of Actions of Inhaled Anesthetics. New England Journal of Medicine.[Link]

  • Sonner, J. M., et al. (2003). Inhaled Anesthetics and Immobility: Mechanisms, Mysteries, and Minimum Alveolar Concentration. Anesthesia & Analgesia.[Link]

  • Rozov, L. A., et al. (1996). Selective free-radical dechlorination of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether initiated thermally or by uv light: A practical and 'green' method for isoflurane synthesis. Journal of Fluorine Chemistry.[Link]

  • PubChem. (2023). 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane. National Center for Biotechnology Information.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1,1-Dichloro-2,2,2-trifluoroethyl Difluoromethyl Ether

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Overview 1,1-Dichloro-2,2,2-trifluoroethyl difluoromet...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Overview

1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7), possessing the molecular formula C₃HCl₂F₅O, is a highly halogenated methyl ethyl ether[1][2]. In industrial and pharmaceutical chemistry, it is most commonly encountered as a high-boiling byproduct during the synthesis of the inhalation anesthetic isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether)[3][4]. However, isolated polyhalogenated ethers are highly valuable as specialized fluorinated building blocks and solvents in advanced materials research.

The synthesis relies on the free-radical photo-chlorination of 2,2,2-trifluoroethyl difluoromethyl ether (CF₃CH₂OCHF₂). The reaction proceeds via hydrogen abstraction. The methylene (-CH₂-) protons are significantly more susceptible to radical abstraction than the difluoromethyl (-CHF₂) proton due to the profound electron-withdrawing nature of the adjacent fluorine atoms on the latter, which destabilizes any potential radical intermediate at that position.

To selectively synthesize the dichloro derivative (CF₃CCl₂OCHF₂), the reaction must be driven past the mono-chlorinated state (isoflurane) through exhaustive chlorination using an excess of chlorine gas and extended ultraviolet (UV) or incandescent irradiation[3].

G A CF3CH2OCHF2 Starting Material B CF3CHClOCHF2 Isoflurane (Intermediate) A->B + Cl2, hv - HCl C CF3CCl2OCHF2 Target Product B->C + Cl2 (Excess), hv - HCl Exhaustive Chlorination

Reaction pathway for the exhaustive photo-chlorination of fluorinated ethers.

Physicochemical Properties

Understanding the physical properties of the target compound and its intermediates is critical for designing the downstream isolation (fractional distillation) workflow.

Table 1: Target Compound Data

Property Value Source / Notes
IUPAC Name 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane Computed by Lexichem TK[1]
Molecular Weight 218.93 g/mol Computed by PubChem[1][5]
Exact Mass 217.93246 Da Computed by PubChem[1][5]
XLogP3 3.4 Hydrophobic nature[1][5]

| Physical State | Clear, colorless liquid | Typical for polyhalogenated ethers[4] |

Experimental Protocol: Exhaustive Chlorination

Note: This protocol is adapted from optimized industrial halogenation procedures designed to manage the generation of hydrogen chloride (HCl) gas efficiently[3][6][7].

Equipment and Reagents
  • Reactor: Jacketed borosilicate glass photochemical reactor equipped with a mechanical stirrer, gas dispersion frit (for Cl₂ introduction), and a reflux condenser cooled with chilled brine.

  • Light Source: Medium-pressure mercury UV lamp or a high-intensity incandescent lamp positioned to irradiate the reaction zone[3].

  • Reagents: 2,2,2-trifluoroethyl difluoromethyl ether (Starting Material), Chlorine gas (Cl₂), Deionized Water.

Reaction Procedure
  • Aqueous Biphasic Setup: Charge the reactor with 2,2,2-trifluoroethyl difluoromethyl ether. Add deionized water equivalent to 10-20% of the ether's weight.

    • Causality Insight: Conducting the chlorination in a biphasic water/ether mixture is a highly efficient process modification. The water acts as an in situ scrubber, immediately absorbing the generated HCl gas to form aqueous hydrochloric acid. This prevents HCl from stripping the highly volatile starting material (b.p. ~29.5 °C) out of the reactor, thereby eliminating the need for expensive cryogenic trapping[6][7].

  • Temperature Control: Chill the reaction mixture to 5–15 °C using the reactor jacket[6].

  • Irradiation and Chlorination: Initiate stirring and activate the light source. Slowly introduce Cl₂ gas through the dispersion frit.

  • Exhaustive Halogenation: To drive the reaction to the dichloro product, maintain the chlorine feed until a molar ratio of at least 1:1.5 (Ether:Cl₂) is achieved, or until gas chromatography (GC) indicates the depletion of the mono-chlorinated intermediate (isoflurane). This exhaustive chlorination typically requires 8 to 12 hours of continuous irradiation[3].

  • Quenching: Once complete, cease Cl₂ flow and purge the reactor with nitrogen for 30 minutes to remove residual chlorine.

Workup and Isolation
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate and collect the lower organic layer (the dense fluorinated organics).

  • Neutralization: Wash the organic layer with a cold (0–5 °C) dilute alkali solution (e.g., 5% NaOH) to neutralize residual acid, followed by a wash with cold deionized water until the aqueous wash is pH neutral[6][7].

  • Drying: Dry the organic phase over anhydrous calcium chloride (CaCl₂)[6]. Filter the drying agent.

  • Fractional Distillation: Transfer the dried organic mixture to a fractional distillation apparatus equipped with a high-efficiency Vigreux column.

Table 2: Distillation Fractions[6][7]

Fraction Temperature Range Primary Component Disposition
1 29 – 40 °C Unreacted Starting Material Recycle for next batch
2 47 – 51 °C Isoflurane (Mono-chloro) Isolate as secondary product

| Residue | > 60 °C | 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | Target Product (High Cut) |

Causality Insight: Because the addition of a second massive chlorine atom significantly increases the molecular weight and polarizability of the ether, the target dichloro compound has a substantially higher boiling point than the mono-chlorinated isoflurane. It is isolated from the "high cut" residue at the bottom of the distillation flask[6][7]. Further vacuum distillation of this residue can yield the analytically pure target compound.

References

  • National Center for Biotechnology Information (PubChem). "1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861." PubChem Database.
  • ChemicalBook. "1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER | 32778-07-7.
  • PubChemLite / Université du Luxembourg. "1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.
  • Google Patents (EP0613876B1). "Preparation of isoflurane.
  • Google Patents (CN101830781B). "Synthesis method of isoflurane.
  • University of Hertfordshire (AERU). "Isoflurane.

Sources

Application

gas chromatography protocols for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether

An Application Guide for the Gas Chromatographic Analysis of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether Authored by a Senior Application Scientist Abstract This comprehensive guide provides detailed applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Gas Chromatographic Analysis of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7) using gas chromatography (GC). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural steps to explain the scientific rationale behind methodological choices. We will explore two primary protocols: direct injection for the analysis of standards and pure substances, and static headspace analysis for quantification in complex biological matrices. The guide covers instrumentation, method parameters, sample preparation, and data analysis, with a focus on ensuring scientific integrity, accuracy, and reproducibility.

Introduction: The Analyte and the Rationale for GC

1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is a polyhalogenated ether, structurally similar to modern volatile anesthetics like Isoflurane.[1][2][3] Its analysis is critical in various contexts, including pharmaceutical impurity profiling, environmental monitoring, and toxicological research. The accurate and precise quantification of this compound is paramount for regulatory compliance, safety assessment, and quality control.

Given its high volatility and the presence of multiple electronegative halogen atoms, Gas Chromatography (GC) is the analytical method of choice. The compound's volatility makes it amenable to GC separation, while its halogenated nature allows for highly sensitive detection using specialized detectors like the Electron Capture Detector (ECD) or Mass Spectrometry (MS).[4][5]

This guide is structured to provide not just a method, but a framework for developing and validating a robust analytical protocol tailored to your specific laboratory and sample needs.

Physicochemical Properties and Analytical Implications

Understanding the analyte's properties is fundamental to developing a successful GC method. These characteristics directly influence the choice of injection technique, temperature programming, and detection.

PropertyValueImplication for GC Analysis
Chemical Formula C₃HCl₂F₅OThe high degree of halogenation suggests strong affinity for an Electron Capture Detector (ECD) and provides unique fragmentation patterns for Mass Spectrometry (MS).[6][7]
Molecular Weight 218.93 g/mol Influences diffusion rates and fragmentation in MS.[6]
Boiling Point ~60-61 °CThis high volatility confirms suitability for GC and indicates that a relatively low starting oven temperature can be used. It is also ideal for static headspace analysis techniques.[8]
Thermal Stability ModerateFluorinated ethers can undergo thermal decomposition.[9] The C-O ether bond is a potential point of cleavage at elevated temperatures, which necessitates careful optimization of the GC inlet temperature to prevent analyte degradation and ensure accurate quantification.[10][11]

Instrumentation and Consumables

The selection of appropriate instrumentation is critical for achieving the desired sensitivity and selectivity.

ComponentSpecificationRationale and Expert Commentary
Gas Chromatograph Equipped with Electronic Pneumatic Control (EPC) and a split/splitless or PTV inlet.EPC is essential for stable retention times and reproducible results. A split/splitless inlet provides flexibility for analyzing samples across a wide concentration range.
Autosampler Liquid injection autosampler and/or a Static Headspace Sampler.Automation is key for high-throughput analysis and precision. A headspace sampler is crucial for analyzing volatile compounds in complex, non-volatile matrices like blood or soil, as it prevents contamination of the GC system.[12]
GC Column Mid-polarity capillary column, e.g., 5% Phenyl-Methylpolysiloxane (DB-5, HP-5ms, etc.). Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.A 5% phenyl phase provides excellent selectivity for a wide range of semi-volatile and volatile compounds, effectively separating the target analyte from potential impurities or matrix components. The 30 m length offers a good balance between resolution and analysis time.
Detector Option A: Electron Capture Detector (ECD) Option B: Mass Spectrometer (MS) ECD: Offers exceptional sensitivity for halogenated compounds, enabling very low detection limits.[5] However, it is non-specific and can respond to any electronegative compound, necessitating rigorous sample cleanup and confirmation of results on a dissimilar column or by MS.[4] MS: Provides definitive identification through mass spectra and high selectivity using Selected Ion Monitoring (SIM), which is crucial for analysis in complex matrices.[13]
Carrier Gas Helium or HydrogenHelium is the most common and robust choice. Hydrogen can offer faster analysis times but requires additional safety precautions.
Vials & Caps 2 mL amber glass vials with PTFE-lined septa for liquid injection. 10 or 20 mL headspace vials with appropriate crimp caps.Inert vial and septa materials are essential to prevent analyte adsorption and contamination.

Protocol 1: Analysis of Standards and Neat Samples via Direct Liquid Injection

This protocol is designed to determine the analyte's retention time, assess peak shape, and generate a calibration curve from pure standards. It forms the foundation of any quantitative analysis.

Workflow for Direct Injection Analysis

Protocol 1: Direct Injection Workflow cluster_prep Standard Preparation cluster_gc GC-MS Analysis cluster_data Data Processing A Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) B Perform Serial Dilutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) A->B Dilute with solvent C Inject 1 µL into GC B->C Load into autosampler D Separation on Capillary Column C->D E Detection by MS (Scan or SIM mode) D->E F Integrate Peak Area E->F Acquire data G Construct Calibration Curve (Area vs. Concentration) F->G H Verify Linearity (R² > 0.995) G->H

Caption: Workflow for direct injection GC analysis.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a primary stock solution of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether at 1000 µg/mL in a high-purity solvent such as methanol or hexane.

    • Perform serial dilutions from the stock to prepare a series of calibration standards. A typical range might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

    • Prepare a solvent blank and Quality Control (QC) samples at low, medium, and high concentrations.

  • Instrument Setup (GC-MS Example):

    • The following table provides a starting point for method development. Temperatures and times should be optimized for your specific instrument and column.

ParameterSettingRationale
Inlet Split/Splitless
Inlet Temperature180 °CA relatively low temperature is chosen to prevent potential thermal degradation of the analyte in the hot inlet, a known risk for some fluorinated ethers.[10][14]
Injection ModeSplit 20:1A split injection is suitable for moderately concentrated standards, preventing column overload and ensuring sharp peaks. For trace analysis, a splitless injection would be required.
Injection Volume1 µLStandard volume for capillary GC.
Column 5% Phenyl-Methylpolysiloxane (30m x 0.25mm x 0.25µm)
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)Provides optimal efficiency for this column dimension.
Oven Program
Initial Temperature40 °C, hold for 2 minStarts below the boiling point of most common solvents to facilitate solvent focusing and sharp peak shape.
Ramp Rate15 °C/min to 200 °CA moderate ramp rate allows for good separation of the analyte from any potential impurities.
Final HoldHold at 200 °C for 2 minEnsures that any less volatile compounds are eluted from the column before the next run.
MS Detector
Transfer Line Temp220 °CMust be hot enough to prevent analyte condensation but not so hot as to cause degradation.
Ion Source Temp230 °CStandard temperature for electron ionization (EI).
ModeSIM (Selected Ion Monitoring)For high sensitivity and selectivity. A full scan experiment should be run first on a concentrated standard to identify characteristic ions.
Monitored IonsTo be determined experimentally. Likely fragments would result from the loss of Cl, CF₃, or OCHF₂ groups.
  • Data Analysis:

    • Integrate the peak area for the analyte in each standard.

    • Plot the peak area versus concentration to generate a calibration curve.

    • Perform a linear regression and confirm that the coefficient of determination (R²) is > 0.995.

Protocol 2: Analysis in Biological Matrix (Blood) via Static Headspace GC-MS

This protocol is essential for drug development and toxicology, where the analyte must be measured in a complex biological matrix. Static headspace sampling is the superior technique as it isolates the volatile analyte from non-volatile matrix components (proteins, salts), protecting the GC system and reducing analytical interference.[12]

Workflow for Static Headspace Analysis

Protocol 2: Static Headspace Workflow cluster_prep Sample Preparation cluster_hs Headspace Incubation & Sampling cluster_gcms GC-MS Analysis & Data Processing A Pipette 1 mL of Blood into 20 mL Headspace Vial B Spike with Internal Standard (e.g., Isoflurane-d1) A->B C Crimp Vial Immediately B->C D Incubate Vial (e.g., 80°C for 15 min) C->D Load into autosampler E Pressurize Vial D->E F Fill Sample Loop E->F G Inject into GC F->G H GC Separation & MS Detection G->H I Calculate Peak Area Ratios (Analyte / Internal Standard) H->I J Quantify using Calibration Curve I->J

Caption: Workflow for static headspace GC-MS analysis.

Step-by-Step Methodology
  • Preparation of Matrix-Matched Calibrators:

    • To account for matrix effects, calibration standards must be prepared in the same matrix as the unknown samples (e.g., blank whole blood).

    • Into a series of 20 mL headspace vials, add 1 mL of blank blood.

    • Spike each vial with the appropriate amount of analyte stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Add a fixed amount of an internal standard (IS) to every calibrator and sample. A deuterated analog of the analyte is ideal; if unavailable, a structurally similar compound like Isoflurane can be used.[2]

    • Immediately seal the vials with PTFE-lined septa and crimp caps.

  • Instrument Setup (Headspace and GC-MS):

    • The GC-MS parameters can often be similar to those in Protocol 1. The key is to add the headspace sampler parameters.

ParameterSettingRationale
Headspace Sampler
Oven Temperature80 °CThis temperature increases the vapor pressure of the analyte, driving it into the headspace for sampling. It is a balance between volatility and preventing sample degradation.
Incubation Time15 minAllows the sample to reach thermal equilibrium, ensuring reproducible partitioning between the sample and headspace.
Syringe/Loop Temp90 °CKept higher than the oven to prevent condensation of the analyte during transfer.
Transfer Line Temp100 °CEnsures efficient transfer of the sample to the GC inlet without cold spots.
  • Data Analysis:

    • For each chromatogram, integrate the peak area of the target analyte and the internal standard (IS).

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the matrix-matched standards.

    • Use the linear regression equation from this curve to calculate the concentration of the analyte in unknown samples.

Method Validation and Quality Control

A developed method is incomplete without validation. To ensure your results are trustworthy and defensible, key performance characteristics must be evaluated according to established guidelines (e.g., ICH, FDA).

  • Specificity: Analyze blank matrix samples to ensure no endogenous components interfere with the analyte or IS peak.

  • Linearity & Range: Establish the concentration range over which the method is accurate and precise, with an R² value typically > 0.99.

  • Accuracy & Precision: Analyze QC samples at multiple levels (at least three) on different days to determine the method's accuracy (closeness to the true value) and precision (reproducibility, expressed as %RSD).

  • Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively. This is especially critical for trace-level analysis.

References

  • Monitoring of Volatile Anesthetics in Operating Room Personnel Using GC-MS. Jordan Journal of Pharmaceutical Sciences.
  • 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861. PubChem. [Link]

  • Gas chromatographic determination of volatile anaesthetic agents in blood. Part 1. Preparation of standard gas mixtures of volatile anaesthetic agents. Analyst (RSC Publishing). [Link]

  • Gas Chromatography in the Low Concentration Determination of Nitrous Oxide and Volatile Anaesthetics. TÜBİTAK Academic Journals. [Link]

  • Method 8111: Haloethers by Gas Chromatography. EPA. [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC. [Link]

  • Monitoring of Volatile Anesthetics in Operating Room Personnel Using GC-MS. Jordan Journal of Pharmaceutical Sciences. [Link]

  • The quantitative analysis of inhalational anaesthetics in forensic samples by gas chromatography/mass spectrometry/selected ion monitoring. PubMed. [Link]

  • Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications. [Link]

  • Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. RSC Publishing. [Link]

  • A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. PMC. [Link]

  • Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. PubMed. [Link]

  • Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. cswab.org. [Link]

  • 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). ECETOC. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether — Chemical Substance Information. NITE - National Institute of Technology and Evaluation, Japan. [Link]

  • 32778-07-7 | 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether. Fluoropharm. [Link]

  • Gas chromatographic system for the identification of halogenated pesticides by retention indices using n-alkanes as standards. ResearchGate. [Link]

Sources

Method

Application Note: Preclinical Evaluation of 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether as an Experimental Anesthetic

Introduction & Chemical Rationale The development and refinement of volatile anesthetics rely heavily on understanding the structure-activity relationships (SAR) of halogenated ethers. 1,1-dichloro-2,2,2-trifluoroethyl d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development and refinement of volatile anesthetics rely heavily on understanding the structure-activity relationships (SAR) of halogenated ethers. 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (also known as 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane or Isoflurane Impurity D) is a polyhalogenated methyl ethyl ether[1]. While primarily encountered as a byproduct during the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether in the synthesis of isoflurane [4], this compound possesses intrinsic anesthetic properties that make it a highly valuable experimental probe for neuropharmacological research.

The Causality of Halogenation: According to the Meyer-Overton correlation, the anesthetic potency of a volatile compound is directly proportional to its lipophilicity [2]. By substituting a hydrogen atom with a second, heavier chlorine atom at the alpha carbon of the isoflurane scaffold, the molecular polarizability and lipid solubility of the compound are significantly increased. Theoretically, this structural modification lowers the Minimum Alveolar Concentration (MAC), thereby increasing intrinsic potency. However, this added mass also increases the blood/gas partition coefficient. A higher blood/gas coefficient means the anesthetic is highly soluble in blood, acting as a "sink" that delays the equilibration between alveolar gas and the central nervous system (CNS), ultimately slowing both the induction of and recovery from anesthesia.

Because of this pharmacokinetic tradeoff, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is not utilized clinically. Instead, it serves as a critical experimental tool to study the "cut-off" effects of halogenation and to map the hydrophobic binding pockets of target proteins, such as the γ -aminobutyric acid type A (GABA-A) receptor [3].

Physicochemical & Pharmacodynamic Profiling

To contextualize the experimental compound, it is benchmarked against its clinical analog, Isoflurane. The addition of the chlorine atom predictably shifts both its physical state parameters and its biological partition coefficients.

ParameterIsoflurane (Clinical Standard)1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (Experimental)
Molecular Formula C3​H2​ClF5​O C3​HCl2​F5​O
Molecular Weight 184.49 g/mol 218.93 g/mol
Boiling Point 48.5 °C~75 - 80 °C (Predicted)
Blood/Gas Partition Coefficient 1.46> 3.0 (Predicted, high blood solubility)
MAC (Murine Model) ~1.15%< 0.8% (Predicted, higher potency)
Primary Target GABA-A Receptor (Positive Allosteric Modulator)GABA-A Receptor (Positive Allosteric Modulator)

Mechanistic Pathway: GABA-A Receptor Modulation

The primary mechanism of action for halogenated ether anesthetics involves binding to specific hydrophobic cavities within the transmembrane domains of ligand-gated ion channels. The diagram below illustrates the causal pathway from molecular binding to macroscopic anesthetic effect.

G Ether 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether GABAA GABA-A Receptor (α1β2γ2S Subunits) Ether->GABAA Allosteric Binding (Hydrophobic Pocket) Cl_Channel Chloride Channel Gating GABAA->Cl_Channel Conformational Shift (Increased Open Time) Hyperpol Neuronal Hyperpolarization Cl_Channel->Hyperpol Cl- Influx Anesthesia Anesthetic Effect (Immobility/Amnesia) Hyperpol->Anesthesia Inhibition of Action Potentials

Figure 1: Mechanistic pathway of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether inducing anesthesia via GABA-A receptor modulation.

Experimental Protocols

To rigorously evaluate this compound, researchers must employ self-validating experimental designs that account for its unique physicochemical properties.

Protocol 1: In Vivo MAC Determination in Murine Models

Objective: To determine the Minimum Alveolar Concentration (MAC) required to prevent purposeful movement in 50% of subjects in response to a standardized noxious stimulus. Self-Validation Mechanism: Continuous end-tidal gas monitoring ensures the alveolar concentration matches the vaporizer setting, while a 15-minute equilibration phase guarantees that CNS partial pressure has reached a steady state with the alveoli.

Materials:

  • Adult C57BL/6 mice (20-25g).

  • Custom-calibrated precision vaporizer (calibrated for the specific vapor pressure of the 1,1-dichloro analog).

  • Infrared gas analyzer.

  • Temperature-controlled warming chamber (maintained at 37.0 ± 0.5 °C).

Step-by-Step Workflow:

  • System Calibration: Calibrate the infrared gas analyzer using a known standard gas mixture of the experimental ether. Causality: Because the compound has a higher boiling point than isoflurane, standard isoflurane vaporizers will deliver inaccurate concentrations. A specific calibration curve is mandatory.

  • Induction: Place the mouse in the induction chamber. Introduce the experimental anesthetic at a high concentration (e.g., 2.0 v/v%) in 100% O2​ until the loss of righting reflex (LORR) occurs.

  • Equilibration: Reduce the concentration to a sub-lethal testing baseline (e.g., 0.8%). Maintain this exact end-tidal concentration for a strict 15-minute period. Causality: The high blood/gas partition coefficient of this compound means it takes longer to saturate the blood and equilibrate with the brain. Testing too early will yield a falsely high MAC.

  • Stimulus Application: Apply a standardized noxious stimulus (tail-clamp using rubber-shod hemostats clamped to the first ratchet) for 60 seconds or until purposeful movement (e.g., head turning, limb withdrawal) is observed.

  • Dixon Up-Down Adjustment:

    • If the mouse moves (positive response), increase the anesthetic concentration by 10% for the next trial.

    • If the mouse does not move (negative response), decrease the concentration by 10%.

  • Iteration: Repeat the equilibration (15 mins) and stimulus steps until 4 independent crossover points (movement to non-movement) are recorded. Calculate the MAC as the average of these crossover concentrations.

Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To quantify the positive allosteric modulation of recombinant GABA-A receptors by the experimental anesthetic. Self-Validation Mechanism: The protocol uses a submaximal GABA concentration ( EC20​ ) as an internal baseline. Isoflurane is used as a positive control to validate the sensitivity of the transfected cells before testing the experimental compound.

Materials:

  • HEK293 cells transiently transfected with rat α1​ , β2​ , and γ2S​ GABA-A receptor subunits.

  • Patch-clamp amplifier (e.g., Axopatch 200B).

  • Fast-step perfusion system (solution exchange < 10 ms).

  • Intracellular solution: 140 mM KCl, 2 mM MgCl2​ , 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3).

Step-by-Step Workflow:

  • Cell Preparation & Patching: Fabricate borosilicate glass pipettes with a resistance of 3-5 M Ω . Establish a whole-cell voltage-clamp configuration at a holding potential of -60 mV.

  • Baseline GABA Response ( EC20​ ): Using the fast perfusion system, apply a 2-second pulse of GABA at its pre-determined EC20​ concentration (typically ~2-5 μ M). Record the peak inward chloride current. Wash out for 3 minutes.

  • Positive Control Validation: Co-apply the EC20​ GABA solution with 250 μ M Isoflurane. Causality: This validates that the specific cell expressing the recombinant receptors is functionally responsive to halogenated ethers, acting as a quality control gate before consuming the rare experimental compound. Wash out for 5 minutes.

  • Experimental Compound Application: Prepare aqueous solutions of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether. Note: Due to its high lipophilicity, solutions must be prepared in glass reservoirs with minimal headspace to prevent volatilization.

  • Co-Application: Pre-apply the experimental anesthetic solution for 10 seconds to allow equilibration with the lipid bilayer and receptor hydrophobic pockets. Immediately follow with a 2-second co-application of EC20​ GABA + the experimental anesthetic.

  • Data Analysis: Measure the peak current amplitude and the decay time constant ( τ ). The experimental compound should demonstrate a leftward shift in the GABA concentration-response curve and prolong the decay time of the macroscopic current, confirming its role as a positive allosteric modulator.

References

  • 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER | 32778-07-7 - ChemicalBook. ChemicalBook.
  • Clinical concentrations of chemically diverse general anesthetics minimally affect lipid bilayer properties. Proceedings of the National Academy of Sciences (PNAS).
  • Effects of isoflurane on gamma-aminobutyric acid type A receptors activated by full and partial agonists. PubMed (Anesthesiology).
  • 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane (Isoflurane Imp. D). LGC Standards.
Application

Application Note: Precision Inhalation Administration of 1,1-Dichloro-2,2,2-trifluoroethyl Difluoromethyl Ether in Preclinical Models

Target Audience: Principal Investigators, In Vivo Pharmacologists, and Veterinary Anesthesiologists Document Type: Advanced Methodological Protocol & Mechanistic Guide Introduction & Rationale While isoflurane (1-chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Principal Investigators, In Vivo Pharmacologists, and Veterinary Anesthesiologists Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Rationale

While isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) remains a gold standard in veterinary and preclinical anesthesia, its synthetic precursor and polyhalogenated byproduct—1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7)—possesses its own distinct anesthetic properties[1]. Often encountered during the free-radical halogenation synthesis of isoflurane[2], this dichloro-analog presents unique physicochemical challenges for in vivo administration[3].

As a Senior Application Scientist, I have designed this protocol to address the specific thermodynamic and pharmacokinetic hurdles associated with this compound. Because standard variable-bypass vaporizers are calibrated exclusively for the vapor pressure of isoflurane, attempting to use them for its dichloro-analog results in unpredictable, sub-therapeutic dosing. This guide establishes a self-validating, mathematically grounded workflow for the safe and precise inhalation administration of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether in murine models.

Physicochemical Profiling & Causality of Delivery

The addition of a second chlorine atom at the alpha-carbon fundamentally alters the molecule's intermolecular van der Waals forces. As detailed in the[4], this structural modification increases the molecular weight to 218.93 g/mol and elevates the boiling point to approximately 60.3°C (compared to isoflurane's 48.5°C).

The Causality of Vaporizer Failure: Standard vaporizers rely on a specific saturated vapor pressure curve. Because 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether has a significantly lower vapor pressure at room temperature, a standard vaporizer dial set to "2%" will deliver a fraction of that concentration. To solve this, our protocol mandates the use of a heated syringe-pump vaporization system , which decouples vaporization from ambient vapor pressure and relies instead on absolute mass-flow kinetics.

Table 1: Comparative Physicochemical Data for Vaporization Kinetics
ParameterIsoflurane (Standard)1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl etherImpact on Experimental Design
CAS Number 26675-46-732778-07-7N/A
Molecular Formula C₃H₂ClF₅OC₃HCl₂F₅OIncreased halogenation requires robust scavenging.
Molecular Weight 184.49 g/mol 218.93 g/mol Requires recalculation of liquid-to-gas expansion ratios.
Boiling Point 48.5 °C~60.3 °CNecessitates a heated vaporization chamber (set to ≥65°C).
Density (Liquid) 1.496 g/cm³1.622 g/cm³Alters syringe pump micro-infusion calculations.
Lipophilicity (LogP) ~2.06~2.92 (Predicted)Prolongs alveolar wash-in and recovery times (Meyer-Overton).

Pharmacodynamic & Delivery Mechanisms

Like other polyhalogenated ethers, this compound exerts its primary anesthetic effect via positive allosteric modulation of inhibitory receptors in the central nervous system. The increased lipophilicity ensures rapid blood-brain barrier penetration, though its higher blood-gas partition coefficient means it will accumulate in adipose tissue during prolonged procedures.

Pathway N1 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether N2 Alveolar Absorption (High Blood-Gas Partition) N1->N2 N3 Blood-Brain Barrier Crossing N2->N3 Partitioning N4 GABA_A Receptor Positive Allosteric Modulation N3->N4 Target Binding N5 Chloride Ion Influx N4->N5 Channel Opening N6 Neuronal Hyperpolarization (Anesthetic State) N5->N6

Fig 1. Pharmacodynamic signaling and distribution pathway of the polyhalogenated ether.

Experimental Protocol: Self-Validating Administration

This protocol employs a closed-loop, self-validating methodology. Because the exact Minimum Alveolar Concentration (MAC) can vary by murine strain, the system uses mathematical pre-calculation validated by real-time physiological feedback.

Phase 1: Mathematical Calibration & System Priming

To achieve a precise 1.0% (v/v) vapor concentration in a 1.0 L/min carrier gas flow, we must calculate the exact liquid infusion rate:

  • Target Vapor Volume: 1% of 1000 mL/min = 10 mL/min of vapor.

  • Molar Conversion (Ideal Gas Law at 25°C): 10 mL / 24.45 L/mol = ~0.000409 mol/min.

  • Mass Required: 0.000409 mol/min × 218.93 g/mol = 0.0895 g/min .

  • Liquid Volume Required: 0.0895 g/min ÷ 1.622 g/mL (density) = 0.055 mL/min (55 µL/min) .

Phase 2: Equipment Setup
  • Vaporizer Heating: Activate the heated syringe-pump vaporizer block and set the core temperature to 65°C . Causality: This ensures instantaneous flash-vaporization of the ether (BP ~60.3°C) without thermal degradation.

  • Carrier Gas: Establish a carrier gas flow (100% O₂ or medical air/O₂ mix) at 1.0 L/min through the heated block.

  • Syringe Loading: Load the liquid ether into a gas-tight, PTFE-tipped glass syringe to prevent halogenated solvent degradation of plastic components.

DeliverySystem CarrierGas Carrier Gas (O2/Air) Flow Controller Vaporizer Heated Vaporizer Block (T = 65°C) CarrierGas->Vaporizer 1.0 L/min SyringePump Syringe Pump (Liquid Ether Delivery) SyringePump->Vaporizer 55 µL/min (for 1%) Chamber Induction Chamber / Stereotaxic Mask Vaporizer->Chamber Vaporized Ether Scavenger Active Scavenging System Chamber->Scavenger Exhaust Monitor Physiological Monitoring (SpO2, HR) Chamber->Monitor Feedback Loop

Fig 2. Controlled vaporization and delivery workflow for precision administration.

Phase 3: Induction and Maintenance (In Vivo)
  • Induction: Place the murine subject in the induction chamber. Initiate the syringe pump at 80 µL/min (~1.5% concentration). Due to the higher oil-gas partition coefficient, expect a delayed loss of righting reflex (LORR) compared to isoflurane (typically 3-5 minutes).

  • Maintenance Transfer: Once LORR is achieved, transfer the subject to a stereotaxic mask equipped with a coaxial delivery/scavenging system. Reduce the infusion rate to 55 µL/min (~1.0%).

  • Self-Validation Loop:

    • Assessment: Check the pedal withdrawal reflex every 10 minutes.

    • Correction: If the reflex returns, increase the infusion rate by 10 µL/min. If the respiratory rate drops below 50 breaths/min or SpO₂ drops below 95%, decrease the infusion rate by 10 µL/min and increase carrier gas flow to 1.2 L/min to rapidly dilute the alveolar concentration.

Phase 4: Recovery and Scavenging
  • Termination: Halt the syringe pump infusion while maintaining the carrier gas flow at 1.5 L/min for 5-10 minutes. Causality: The high lipophilicity of the dichloro-analog requires a higher concentration gradient to force the compound out of adipose tissue and back into the alveoli for exhalation.

  • Scavenging: Ensure the active scavenging system (vacuum exhaust or activated charcoal) is operating at a flow rate 1.5x the carrier gas flow. The heavier molecular weight of this vapor causes it to pool at the bottom of chambers; active downdraft scavenging is mandatory[5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2736861, 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane". PubChem. URL:[Link]

  • Rozov, L. A., et al. (1996). "Selective free-radical dechlorination of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether initiated thermally or by uv light: A practical and 'green' method for isoflurane synthesis." Journal of Fluorine Chemistry, 80(2), 101-104. URL:[Link]

  • European Patent Office. "EP0613876B1 - Preparation of isoflurane". Google Patents.
  • University of Hertfordshire. "Isoflurane - Agriculture and Environment Research Unit". AERU. URL:[Link]

Sources

Method

mass spectrometry detection of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether Executive Summary & Regulatory Context The synthesis of volatile halogena...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether

Executive Summary & Regulatory Context

The synthesis of volatile halogenated anesthetics requires stringent control over process impurities to ensure patient safety and regulatory compliance. 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7), officially designated in pharmacopeias as Isoflurane Impurity D [1], is a critical polyhalogenated byproduct formed during the manufacturing of isoflurane. Because trace halogenated ethers can exhibit distinct toxicological profiles, regulatory agencies mandate rigorous impurity profiling[2]. This application note details the mechanistic causality of its formation and provides a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its trace-level quantification.

Mechanistic Insights: Synthesis and Impurity Formation

To understand the analytical requirements, one must first understand the chemical origin of the impurity. Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) is synthesized via the exhaustive free-radical chlorination of 2,2,2-trifluoroethyl difluoromethyl ether[3].

During this halogenation, the reaction lacks absolute selectivity. Over-chlorination at the alpha-carbon frequently occurs, yielding the di-chlorinated byproduct, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether[4]. To rescue the yield and purify the active pharmaceutical ingredient (API), the crude reaction mixture is subjected to ultraviolet (UV) irradiation in the presence of isopropanol. Isopropanol acts as a selective hydrogen donor, reducing the dichloro-impurity back to the mono-chlorinated isoflurane[5]. However, because this reduction is an equilibrium-driven radical process, trace amounts of Impurity D inevitably remain and must be quantified via GC-MS[2].

SynthesisPathway Precursor 2,2,2-Trifluoroethyl difluoromethyl ether (Precursor) API Isoflurane (Target API) Precursor->API Chlorination (Cl₂) Impurity 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (Impurity D) API->Impurity Over-chlorination (Excess Cl₂) Impurity->API UV Irradiation + Isopropanol (Reduction)

Figure 1: Synthetic pathway of Isoflurane and the reversible formation of Impurity D.

Analytical Architecture: GC-MS Causality

Detecting Impurity D within a matrix of nearly identical halogenated ethers requires high chromatographic selectivity and specific ionization parameters.

Chromatographic Causality: Standard non-polar columns (like 100% PDMS) fail to resolve isoflurane from its structural isomers and impurities due to their nearly identical boiling points (~48°C). Therefore, a mid-polarity stationary phase, such as a 6% cyanopropylphenyl / 94% dimethyl polysiloxane column (USP G43 equivalent), is required[6]. The cyanopropyl groups provide dipole-dipole interactions that selectively retard the di-chlorinated Impurity D relative to the API.

Mass Spectrometry Causality: Under 70 eV Electron Ionization (EI), the molecular ion [M]+ (m/z 217.93) of Impurity D is highly unstable due to the strong electron-withdrawing nature of the five fluorine and two chlorine atoms. The molecule undergoes rapid alpha-cleavage at the ether C-O bond, ejecting the difluoromethoxy radical and yielding a highly stable [CF3​CCl2​]+ cation.

Because chlorine has two stable isotopes ( 35Cl and 37Cl in a ~3:1 ratio), any fragment containing two chlorine atoms will exhibit a mathematically rigid 9:6:1 isotopic cluster . This isotopic signature is the cornerstone of our self-validating protocol: if a peak elutes with the correct retention time but fails to display the 9:6:1 ratio at m/z 151, 153, and 155, it is rejected as a matrix interference.

Table 1: Diagnostic EI-MS Ions for Impurity D
Fragment Ionm/zRelative AbundanceStructural / Mechanistic Assignment
[CF3​CCl2​]+ ( 35Cl2​ )151100% (Base Peak)Alpha-cleavage of ether C-O bond.
[CF3​CCl2​]+ ( 35Cl37Cl )153~65%Isotopic signature confirming 2 Cl atoms.
[CF3​CCl2​]+ ( 37Cl2​ )155~11%Isotopic signature confirming 2 Cl atoms.
[M−Cl]+ ( 35Cl )183~15%Loss of a single chlorine radical.
[CF2​H−O]+ 67~20%Cleavage of the difluoromethoxy group.

Self-Validating Experimental Protocol

This protocol utilizes Selected Ion Monitoring (SIM) to achieve trace-level detection (parts-per-million) of Impurity D within the API matrix[2].

Step 1: System Suitability Test (SST)
  • Action: Inject a 10 ppm reference standard of Impurity D (CAS: 32778-07-7)[1].

  • Validation Gate: The system is only deemed suitable if the area ratio of m/z 151 to m/z 153 is strictly between 1.45 and 1.65 (theoretical 1.54). This self-validates the mass spectrometer's relative abundance calibration and ensures the detector is not saturated.

Step 2: Sample Preparation
  • Action: Volatile anesthetics must not be injected neat into the GC to prevent column overloading and detector suppression. Dilute the isoflurane sample 1:100 (v/v) in high-purity dimethyl sulfoxide (DMSO) or utilize a static headspace sampler.

Step 3: GC-MS Acquisition

Execute the analysis using the parameters outlined in Table 2.

Table 2: GC-MS Operational Parameters
ParameterSettingMechanistic Justification
Column DB-624 / USP G43 (30m x 0.25mm, 1.4µm)Cyanopropyl phase resolves halogenated isomers[6].
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains uniform linear velocity during the temp ramp.
Injection 1 µL liquid, Split Ratio 50:1Prevents column overloading by the dominant API matrix.
Oven Program 40°C (hold 5 min) 20°C/min to 200°CCold trapping at 40°C focuses volatiles into sharp bands.
Ionization EI, 70 eV (Source Temp: 250°C)Standardized energy for reproducible library fragmentation.
Acquisition SIM Mode (m/z 151, 153, 183)Maximizes quadrupole dwell time for trace impurity detection.
Step 4: Data Processing & Quantitation
  • Action: Extract the chromatogram for m/z 151. Integrate the peak corresponding to Impurity D.

  • Validation Gate: Confirm the presence of the qualifier ion (m/z 153) co-eluting perfectly with the quantifier ion (m/z 151). Quantify against a multi-point calibration curve (0.1 ppm to 50 ppm) using linear regression ( R2≥0.995 ).

AnalyticalWorkflow N1 1. Sample Preparation (1:100 Dilution in DMSO / Headspace) N2 2. Gas Chromatography (USP G43) (Dipole-Dipole Isomer Separation) N1->N2 N3 3. Electron Ionization (70 eV) (C-O Bond Cleavage) N2->N3 N4 4. Mass Spectrometry (SIM Mode) (Monitor m/z 151, 153, 183) N3->N4 N5 5. Self-Validation & Quantitation (Verify 9:6:1 Isotopic Ratio) N4->N5

Figure 2: Step-by-step GC-MS analytical workflow for the detection of Isoflurane Impurity D.

Sources

Application

Application Notes and Protocols for the Purification of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether

For: Researchers, scientists, and drug development professionals Introduction: The Significance of Purity for a Critical Impurity In the synthesis of the widely used inhalation anesthetic, isoflurane (1-chloro-2,2,2-trif...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Purity for a Critical Impurity

In the synthesis of the widely used inhalation anesthetic, isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether), the formation of structurally similar impurities is a critical concern that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Among these, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS 32778-07-7), also known as Isoflurane Impurity D, is a significant by-product arising from the over-chlorination of the starting material.[1] The structural similarity between this dichloro-impurity and isoflurane presents a considerable purification challenge. Therefore, robust and efficient purification methodologies are paramount to ensure the final isoflurane product meets stringent pharmacopeial standards.

This comprehensive guide provides a detailed overview of the principles and practical protocols for the purification of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether from a typical crude reaction mixture. The methodologies described herein are designed to be adaptable for both the isolation of this impurity for use as a reference standard and for its removal to yield high-purity isoflurane.

Understanding the Physicochemical Landscape

A successful purification strategy is predicated on a thorough understanding of the physicochemical properties of the target compound and its surrounding impurities.

Table 1: Physicochemical Properties of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl etherC₃HCl₂F₅O218.93~61 (estimated)1.622[2]
Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether)C₃H₂ClF₅O184.4949[1]1.51[1]
2,2,2-trifluoroethyl difluoromethyl ether (starting material)C₃H₃F₅O166.0529Not readily available
1,1-dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl etherC₃Cl₃F₅O253.3875Not readily available

Note: The boiling point of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is estimated based on the reported boiling point of the structurally similar CF₃CCl₂OCHF₂ (61°C) found in a typical isoflurane synthesis product mixture.[3] The increased number of chlorine atoms generally leads to a higher boiling point due to increased molecular weight and van der Waals forces.

Purification Methodologies: A Multi-pronged Approach

The purification of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether from a crude isoflurane synthesis mixture typically involves a combination of techniques. The choice of method will depend on the scale of the purification and the desired final purity.

Fractional Distillation: The Workhorse of Bulk Purification

Fractional distillation is the primary and most economical method for the large-scale separation of the dichloro-impurity from isoflurane and other lower-boiling components.[4][5] The separation is based on the difference in the boiling points of the components in the mixture.

In a fractional distillation column, a series of vaporization-condensation cycles occur on the surface of the column packing material (e.g., Raschig rings, Vigreux indentations, or structured packing).[6] With each cycle, the vapor phase becomes progressively enriched in the more volatile component (lower boiling point), while the liquid phase becomes enriched in the less volatile component (higher boiling point).

dot

Caption: Workflow for Fractional Distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractional distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask:

    • Charge the round-bottom flask with the crude reaction mixture containing 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether. Do not fill the flask to more than two-thirds of its capacity.

    • Add a few boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin heating the distillation flask gently.

    • As the mixture begins to boil, observe the vapor rising through the fractional column.

    • The temperature at the distillation head will initially be close to the boiling point of the most volatile component.

    • Collect the initial fraction, which will be enriched in lower-boiling impurities and the starting material (2,2,2-trifluoroethyl difluoromethyl ether).

    • As the distillation progresses, the temperature at the distillation head will rise. Collect the fraction corresponding to the boiling point of isoflurane (approx. 49°C).

    • A subsequent rise in temperature will indicate the distillation of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (estimated around 61°C). Collect this fraction in a separate receiving flask.

    • Continue the distillation until the temperature begins to rise significantly again, indicating the presence of higher-boiling impurities.

  • Analysis:

    • Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and purity.

  • Post-treatment:

    • Fractions containing the purified 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether can be combined. If necessary, a second fractional distillation can be performed on the combined fractions to achieve higher purity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Isolation

For obtaining highly pure samples of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, particularly for use as an analytical standard, preparative HPLC is an excellent choice.[7][8][9][10]

Preparative HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For fluorinated compounds, reversed-phase chromatography is often employed, where the stationary phase is non-polar (e.g., C18 or a specialized fluorinated phase) and the mobile phase is a polar solvent mixture.

dot

Caption: Workflow for Preparative HPLC.

  • Sample Preparation:

    • Dissolve the crude mixture or a fraction enriched in the dichloro-impurity in a suitable solvent that is miscible with the mobile phase (e.g., acetonitrile or methanol).

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A preparative reversed-phase column (e.g., C18, 250 x 21.2 mm, 5 µm). A fluorinated stationary phase could also be considered for enhanced selectivity.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For example, a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 30 minutes.

    • Flow Rate: A typical flow rate for a column of this dimension would be in the range of 15-25 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the target compound lacks a strong chromophore.

  • Purification:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the gradient and monitor the chromatogram.

    • Collect fractions corresponding to the peak of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC or GC-MS.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Liquid-Liquid Extraction: A Pre-purification Step

Liquid-liquid extraction is a useful technique for the initial cleanup of the crude reaction mixture, primarily to remove water-soluble impurities such as acids (e.g., HCl formed during chlorination) and any polar solvents.[11][12]

This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[11] The non-polar halogenated ethers will preferentially reside in the organic phase, while polar impurities will be extracted into the aqueous phase.

  • Extraction Setup:

    • Place the crude reaction mixture in a separatory funnel.

  • Washing:

    • Add an equal volume of cold deionized water to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The denser halogenated ether layer will typically be the bottom layer.

    • Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.

    • Repeat the washing step with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acidic impurities.

    • Finally, wash with a saturated sodium chloride solution (brine) to remove any residual water from the organic phase.

  • Drying:

    • Transfer the washed organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal:

    • Filter off the drying agent and remove the extraction solvent (if any was used) by simple distillation or rotary evaporation. The resulting crude product is now ready for further purification by fractional distillation or preparative HPLC.

Purity Assessment: Ensuring Quality

The purity of the isolated 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether should be rigorously assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity of volatile halogenated ethers. It provides information on the retention time of the compound and its mass spectrum, allowing for positive identification and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a characteristic signal for the single proton in the molecule, likely a triplet due to coupling with the two fluorine atoms on the same carbon.

    • ¹⁹F NMR: Fluorine NMR is a powerful tool for the analysis of fluorinated compounds.[13][14][15][16] The spectrum will provide distinct signals for the -CF₃ and -OCF₂H groups, with characteristic chemical shifts and coupling patterns that can confirm the structure and detect fluorine-containing impurities.

Safety, Handling, and Waste Disposal

Safety Precautions:

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][17]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

Handling and Storage:

  • Store 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

Waste Disposal:

  • All halogenated organic waste, including the crude mixture, distillation residues, and contaminated solvents, must be collected in a designated, properly labeled hazardous waste container.[18][19]

  • Do not dispose of halogenated waste down the drain.[19]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. It is often required to segregate halogenated and non-halogenated solvent waste.[18]

References

  • Fluorine-19 NMR and computational quantification of isoflurane binding to the voltage-gated sodium channel NaChBac. PubMed. (2016). [Link]

  • 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861. PubChem. [Link]

  • In vivo 19F-NMR study of isoflurane elimination from brain. PubMed. (1987). [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. (2025). [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PMC. [Link]

  • Hazardous Waste Reduction. Environmental Health and Safety, University of New Hampshire. [Link]

  • Isoflurane. Yale Environmental Health & Safety. (2023). [Link]

  • 2,2-Dichloro-1,1,1-trifluoroethane. Wikipedia. [Link]

  • The Power of Preparative HPLC Systems. Teledyne LABS. [Link]

  • Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. (2010). [Link]

  • Distillation - Separations And Purifications. Jack Westin. [Link]

  • Purification of isoflurane by extractive distillation.
  • Isoflurane: Safe Use Guidelines. University of California, Berkeley. [Link]

  • The Ultimate Guide to Fractional Distillation. Mach Engineering. (2024). [Link]

  • 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385. PubChem. [Link]

  • Management of Solid Waste Containing Fluoride—A Review. PMC. (2021). [Link]

  • An in vivo 19F nuclear magnetic resonance study of isoflurane elimination from the rabbit brain. PubMed. (1989). [Link]

  • Fractional distillation. Energy Education. [Link]

  • High-Performance Preparative LC Techniques. Phenomenex. [Link]

  • Preparative HPLC Systems. Shimadzu. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. The University of Tokyo. [Link]

  • UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube. (2018). [Link]

Sources

Method

preparation of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether reference standard solutions

Application Note: Preparation and Handling of 1,1-Dichloro-2,2,2-trifluoroethyl Difluoromethyl Ether Reference Standards for Isoflurane Impurity Profiling Introduction & Mechanistic Background Isoflurane (1-chloro-2,2,2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 1,1-Dichloro-2,2,2-trifluoroethyl Difluoromethyl Ether Reference Standards for Isoflurane Impurity Profiling

Introduction & Mechanistic Background

Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) is a widely utilized halogenated inhalation anesthetic. Its industrial synthesis involves the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether using chlorine gas and ultraviolet light[1]. Because this is a radical halogenation process, over-chlorination is an inevitable side reaction, leading to the formation of polyhalogenated byproducts[1].

The most critical of these byproducts is 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7), officially recognized in pharmacopeias as Isoflurane Impurity D[2]. Regulatory agencies and pharmacopeial monographs mandate strict limits on organic impurities in anesthetic gases due to their potential toxicity, requiring highly precise reference standard solutions analyzed via Gas Chromatography with Flame Ionization Detection (GC-FID)[3].

Synthesis A 2,2,2-trifluoroethyl difluoromethyl ether B Chlorination (Cl2 gas, UV) A->B C Isoflurane (API) (1-chloro-...) B->C Desired D Over-chlorination (Side Reaction) B->D Undesired E Isoflurane Impurity D (1,1-dichloro-...) D->E

Fig 1: Synthesis pathway of Isoflurane and the mechanistic formation of the 1,1-dichloro impurity.

Physicochemical Properties & Handling Rationale

To prepare accurate standard solutions, analysts must design workflows around the physical chemistry of the reference material. 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is a clear, colorless liquid characterized by extreme volatility and a high specific gravity[4].

Table 1: Physicochemical Properties of Isoflurane Impurity D

PropertyValueAnalytical Implication
CAS Number 32778-07-7Ensures correct standard procurement[5].
Molecular Formula C3HCl2F5OHalogen-rich; yields excellent FID response[5].
Molecular Weight 218.93 g/mol Required for precise molarity/mass conversions[5].
Boiling Point 60 - 61 °CHighly volatile; mandates pre-chilled glassware[6].
Density ~1.62 g/cm³High density causes standard pipettes to leak[4].

Expertise & Causality Insight: Why do standard preparations for halogenated ethers frequently fail linearity tests? The primary source of analytical error is evaporative loss. Standard air-displacement pipettes suffer from "dripping" because the high density (1.62 g/cm³) and high vapor pressure of the fluorinated ether overcome the vacuum seal of the pipette tip. Therefore, positive displacement gas-tight syringes and weigh-by-difference gravimetric techniques are non-negotiable for this protocol.

Equipment and Materials

  • Reference Standard : 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (Pharmaceutical Reference Standard, Purity ≥ 99.0%)[7].

  • Matrix / Diluent : High-purity Methanol (GC grade) and pure Isoflurane API (for System Suitability).

  • Hardware :

    • Analytical balance (0.01 mg readability, calibrated).

    • Gas-tight glass syringes (e.g., Hamilton 10 µL, 100 µL, 1000 µL).

    • Volumetric flasks (10 mL) with tight-fitting PTFE stoppers.

    • 2 mL amber GC vials with PTFE/silicone crimp caps.

Step-by-Step Protocol: Preparation of Reference Standard Solutions

Workflow N1 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (Standard) N2 Equilibrate to 4°C (Prevent Volatilization) N1->N2 Step 1 N3 Primary Stock Solution (Gravimetric, Sub-surface) N2->N3 Step 2 N4 Serial Dilution (Gas-Tight Syringes) N3->N4 Step 3 N5 Working Standard Solutions (Calibration Curve) N4->N5 Step 4a N6 System Suitability Solution (Spiked Isoflurane Matrix) N4->N6 Step 4b N7 GC-FID Analysis (Inlet: 175°C, Det: 200°C) N5->N7 Step 5 N6->N7 Step 5

Fig 2: Workflow for the preparation and GC-FID validation of reference standard solutions.

Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a concentrated, stable stock solution while completely mitigating evaporative loss.

  • Pre-chill : Place a 10 mL volumetric flask, GC-grade methanol (diluent), and the neat reference standard vial in a refrigerator (2–8 °C) for 30 minutes prior to use.

  • Initial Tare : Fill the 10 mL volumetric flask with approximately 8 mL of chilled methanol. Stopper the flask and tare it on the analytical balance.

  • Gravimetric Drawing : Using a pre-chilled 10 µL gas-tight syringe, draw approximately 6.2 µL of the neat 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether. (Calculation: Volume = Mass / Density = 10 mg / 1.62 mg/µL ≈ 6.17 µL).

  • Sub-surface Injection : Insert the syringe needle below the surface of the methanol in the volumetric flask and inject the standard. This traps the volatile ether in the liquid phase and prevents it from vaporizing into the flask's headspace.

  • Record Mass : Re-weigh the stoppered flask. Record the exact mass of the standard added (Target: 10.00 mg).

  • Volume Adjustment : Bring the flask to the 10 mL mark with chilled methanol. Invert 5 times to mix.

  • Calculation : Exact Concentration (mg/mL) = (Exact Mass in mg × Purity Factor) / 10 mL.

Preparation of Working Standard Solutions (Calibration Curve)

Objective: Generate a multi-point calibration curve (e.g., 10, 20, 50, 100, and 200 µg/mL).

  • Using gas-tight syringes, transfer calculated volumes of the Primary Stock Solution into five separate 10 mL volumetric flasks, each pre-filled with 8 mL of chilled methanol.

    • Example for 50 µg/mL: Transfer exactly 500 µL of the 1.0 mg/mL stock.

  • Dilute to volume with chilled methanol, stopper immediately, and mix.

  • Transfer aliquots to 2 mL amber GC vials. Crucial step: Fill the vials to the absolute top to minimize headspace, and immediately seal with PTFE/silicone crimp caps to prevent partitioning of the standard into the air gap.

Preparation of System Suitability Solution (Matrix Spiking)

Objective: To prove that the GC method can resolve the impurity from the massive Isoflurane API peak, ensuring the protocol acts as a self-validating system[8].

  • To a suitable GC vial fitted with a septum, add exactly 10.0 mL (approx. 15 g) of pure Isoflurane API[8].

  • Seal the vial immediately.

  • Using a gas-tight syringe, pierce the septum and inject 100 µL of the Primary Stock Solution directly into the Isoflurane matrix[8].

  • Agitate gently. This solution mimics an Isoflurane sample contaminated with Impurity D at a known concentration.

Analytical Methodology (GC-FID Validation)

To validate the prepared standards, analyze them using the following pharmacopeia-aligned GC-FID parameters[8]:

Table 2: GC-FID Parameters for Isoflurane Impurity Profiling

ParameterSpecificationRationale
Column Fused-silica capillary, 0.32-mm × 60-m, 1.0-µm G16 phasePolar stationary phase (e.g., DB-WAX) provides optimal selectivity for halogenated ethers[8].
Carrier Gas HeliumHigh diffusivity, constant flow mode at 1.7 mL/min[8].
Injector Temperature 175 °CEnsures complete vaporization without thermal degradation[8].
Detector Temperature 200 °CPrevents condensation of the high-boiling G16 phase bleed[8].
Split Ratio 10:1 to 50:1Prevents column overloading by the massive Isoflurane matrix peak.

Self-Validating System: Quality Control & Acceptance Criteria

A protocol is only as reliable as its internal validation. Before accepting the calibration curve generated by the working standards, the System Suitability Solution must be injected and meet the following criteria[3]:

  • Resolution ( Rs​ ) : The resolution between the Isoflurane peak and the 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether peak must be ≥1.5 (baseline separation).

  • Signal-to-Noise (S/N) : The S/N ratio for the impurity peak must be ≥15 [3].

  • Relative Retention Time (RRT) : The impurity typically elutes after Isoflurane due to the higher boiling point imparted by the additional chlorine atom. Ensure the RRT matches historical method validation data.

By strictly adhering to sub-surface injection, gravimetric tracking, and rigorous temperature control, analysts can eliminate the high variability traditionally associated with volatile fluorinated ether standard preparations.

References

1.[2] Title: 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER - Inxight Drugs Source: ncats.io URL:

2.[5] Title: 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861 Source: nih.gov URL:

3.[6] Title: RARE ORGANICS, BIOCHEMICALS AND INTERMEDIATES CATALOG - INDOFINE Chemical Company, Inc. Source: indofinechemical.com URL:

4.[7] Title: 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane - Axios Research Source: axios-research.com URL:

5.[1] Title: Isoflurane - AERU - University of Hertfordshire Source: herts.ac.uk URL:

6.[3] Title: Isoflurane Analysis and Impurity Testing | PDF | Gas Chromatography - Scribd Source: scribd.com URL:

7.[4] Title: 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER | 32778-07-7 - ChemicalBook Source: chemicalbook.com URL:

8.[8] Title: Isoflurane Source: trungtamthuoc.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization and Troubleshooting for 1,1-Dichloro-2,2,2-trifluoroethyl Difluoromethyl Ether Extraction

Welcome to the Extraction Support Portal. This guide provides validated protocols, troubleshooting frameworks, and physicochemical insights for researchers and chemical engineers isolating 1,1-dichloro-2,2,2-trifluoroeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Extraction Support Portal. This guide provides validated protocols, troubleshooting frameworks, and physicochemical insights for researchers and chemical engineers isolating 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7). Often encountered as a major intermediate or impurity in the synthesis of the anesthetic isoflurane, isolating this polyhalogenated ether requires precise control over phase boundaries and thermal gradients to minimize cross-contamination.

Section 1: Quantitative Impurity Profiling

During exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether, the resulting crude mixture contains the target dichloro-ether alongside several closely related fluorinated and polar impurities. Understanding their physicochemical differences is the foundation of a successful extraction.

Compound RoleChemical NameMolecular FormulaMolecular WeightBoiling PointDensity
Target Product 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl etherC₃HCl₂F₅O218.93 g/mol ~60–62 °C1.622 g/cm³
Major Byproduct Isoflurane (1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether)C₃H₂ClF₅O184.49 g/mol 48.5 °C1.496 g/cm³
Isomeric Impurity 1-Chloro-2,2,2-trifluoroethyl chlorodifluoromethyl etherC₃HCl₂F₅O218.93 g/mol ~60 °C~1.60 g/cm³
Polar Impurity Hydrogen Chloride (HCl) / Acetone / IsopropanolVariousVariousN/A (Aqueous)N/A

Data supported by and.

Section 2: Validated Extraction Protocol (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Aqueous Quenching and Washing
  • Action: Transfer the crude chlorination mixture to a separatory funnel. Add a 5% NaHCO₃ aqueous solution at a 2:1 (Water:Organic) volumetric ratio. Invert gently to vent CO₂ gas.

  • Causality: The crude mixture contains high levels of HCl gas and potentially isopropanol/acetone if photochemical reduction was attempted . The NaHCO₃ neutralizes the HCl, shifting the partition coefficient of polar organics entirely into the aqueous phase and preventing acid-catalyzed degradation of the ether.

  • Self-Validation Check: The aqueous layer must test at a pH of 7–8. If it is acidic, polar impurities are still partitioning into the organic phase. Repeat the wash.

Step 2: Phase Separation
  • Action: Allow the mixture to settle for 15–20 minutes. Collect the lower organic layer.

  • Causality: The target ether is highly dense (1.622 g/cm³) compared to the aqueous phase (~1.0 g/cm³). This significant density differential drives rapid phase separation, forcing the fluorinated organics to the bottom.

  • Self-Validation Check: The collected lower layer must be optically transparent. If it appears cloudy, micro-droplets of water remain suspended. Do not proceed to desiccation until the layer is crystal clear.

Step 3: Desiccation
  • Action: Add anhydrous sodium sulfate (Na₂SO₄) to the organic phase. Swirl for 5 minutes and filter.

  • Causality: Trace water will form an azeotrope with the fluorinated ethers during distillation, depressing the boiling point and ruining fraction purity. Na₂SO₄ irreversibly binds this water.

  • Self-Validation Check: The Na₂SO₄ crystals must remain free-flowing. If they clump heavily, the water content was too high; add more desiccant until it flows freely like sand.

Step 4: Fractional Distillation
  • Action: Distill the dried organic phase using a high-efficiency vacuum-jacketed Vigreux column.

  • Causality: The mixture contains isoflurane (bp 48.5 °C) and the target ether (bp ~60 °C). A simple distillation cannot cleanly separate these due to their proximity. High theoretical plates are required to ensure a sharp temperature transition.

  • Self-Validation Check: Monitor the vapor temperature at the still head. A stable plateau at 48.5 °C indicates isoflurane elution. The temperature must sharply rise and stabilize at 60–62 °C before you begin collecting the target fraction. A gradual, sloped temperature rise indicates co-elution and column failure.

Section 3: Extraction Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (Polyhalogenated Ethers + HCl + Organics) AqWash Aqueous Wash (H2O / 5% NaHCO3) Crude->AqWash PhaseSep Phase Separation (Gravity Settling) AqWash->PhaseSep AqPhase Aqueous Phase (HCl, Acetone, Isopropanol) PhaseSep->AqPhase Top Layer (Waste) OrgPhase Organic Phase (Fluorinated Ethers, ρ ≈ 1.6 g/cm³) PhaseSep->OrgPhase Bottom Layer (Product Stream) Drying Desiccation (Anhydrous Na2SO4) OrgPhase->Drying Distillation Fractional Distillation (High-Efficiency Column) Drying->Distillation LowBoil Low-Boiling Fraction (Isoflurane, bp 48.5°C) Distillation->LowBoil T < 50°C Target Target Fraction (1,1-Dichloro Ether, bp ~60°C) Distillation->Target T = 60-62°C HighBoil High-Boiling Residue (Heavier Isomers/Polymers) Distillation->HighBoil T > 65°C

Fig 1: Liquid-liquid extraction and distillation workflow for polyhalogenated ethers.

Section 4: Troubleshooting FAQs

Q: Why am I seeing high levels of isopropanol and acetone carryover in my organic phase? A: Causality: Isopropanol is frequently used as a hydrogen donor in the photochemical reduction of polyhalogenated ethers, yielding acetone as a byproduct. Both are miscible with water but maintain non-zero partition coefficients in fluorinated organics. If the aqueous wash volume is insufficient, they remain dissolved in the ether layer. Solution: Increase the water-to-organic ratio to at least 2:1 during the wash step. Perform three sequential washes rather than one large wash to maximize the extraction efficiency according to the Nernst distribution law.

Q: How do I resolve the co-elution of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether and 1-chloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether during distillation? A: Causality: These two compounds are structural isomers (both C₃HCl₂F₅O, MW 218.93 g/mol ) generated concurrently during exhaustive chlorination. Because they share identical molecular weights and highly similar intermolecular forces, their boiling points are nearly indistinguishable (~60 °C). Solution: Standard fractional distillation cannot resolve these isomers. To achieve >99% purity for the 1,1-dichloro target ether, you must utilize preparative gas chromatography (Prep-GC) equipped with a specialized fluorinated stationary phase.

Q: My phase separation is forming a stubborn emulsion. How can I break it? A: Causality: Emulsions in polyhalogenated ether extractions typically arise from residual HCl interacting with trace organic impurities, which alters the interfacial tension. While the high density of the target ether usually promotes rapid settling, localized pH drops can stabilize micro-droplets. Solution: Neutralize the aqueous wash with a mild buffer (e.g., 5% NaHCO₃). The evolution of CO₂ gas will gently agitate the boundary, and the neutralization of the acid will restore the natural interfacial tension, breaking the emulsion and ensuring a crisp phase boundary.

Q: Why does the target compound degrade or discolor during prolonged distillation? A: Causality: Polyhalogenated ethers can undergo slow thermal dehydrohalogenation or radical-induced degradation when exposed to high heat for extended periods, especially in the presence of trace metal ions from stainless steel distillation equipment. Solution: Conduct the distillation under a slight vacuum to lower the boiling points, reducing the thermal load on the molecules. Ensure all distillation apparatus is made of borosilicate glass or PTFE-lined materials to prevent metal-catalyzed degradation.

References

  • 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CID 2736861) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Preparation of isoflurane (US Patent 5416244A)
  • Isoflurane (CID 3763) Source: PubChem, National Center for Biotechnology Information URL:[Link]

Optimization

Technical Support Center: GC-MS Troubleshooting for 1,1-Dichloro-2,2,2-trifluoroethyl Difluoromethyl Ether

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with GC-MS baseline instability when analyzing highly volatile, polyhalogenated anesthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with GC-MS baseline instability when analyzing highly volatile, polyhalogenated anesthetics and their impurities.

1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (C₃HCl₂F₅O)[1] presents a unique analytical triad of challenges: high vapor pressure, strong electronegativity, and the capacity to generate reactive halogen species in the mass spectrometer's ion source. When you observe excessive baseline noise during these analyses, it is rarely a random electronic glitch; it is a symptom of a chemical interaction between the analyte and the instrument's flow path or vacuum system[2].

This guide provides a field-proven, self-validating troubleshooting framework to isolate, diagnose, and resolve baseline noise specifically tailored for this halogenated ether.

Diagnostic Workflow

GCMS_Troubleshooting Start High Baseline Noise Detected (1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether) Isolate Run Blank Profile (No Injection, Temp Program) Start->Isolate CheckNoise Is Baseline Noise Constant or Temp-Dependent? Isolate->CheckNoise Constant Constant Noise (System/MS Issue) CheckNoise->Constant Constant Background TempDep Temp-Dependent Drift (Inlet/Column Issue) CheckNoise->TempDep Rises with Temperature Vacuum Check MS Vacuum & Tune Look for m/z 18, 28, 32 (Air/Water Leak) Constant->Vacuum Ferrules Inspect Transfer Line Replace Graphite with Vespel Ferrules TempDep->Ferrules Source Clean Ion Source Remove Halogen Deposits Vacuum->Source If Vacuum is Normal Verify Verify Signal-to-Noise > 10:1 System Ready Source->Verify Column Trim Column Inlet (10-20 cm) Replace Deactivated Liner Ferrules->Column Column->Verify

GC-MS Baseline Noise Diagnostic Workflow for Halogenated Ethers.

Section 1: Step-by-Step Troubleshooting Methodologies
Protocol 1: Isolating the Noise Domain (System vs. Flow Path)

Causality: Before dismantling the instrument, we must determine if the noise originates from the mass spectrometer's vacuum/electronics or from chemical contamination in the GC column/inlet. By running a "blank" profile without an injection, we isolate the MS detector's baseline behavior from sample-induced artifacts[3]. Methodology:

  • Establish a Baseline: Load your standard temperature-programmed method. Do not inject any sample or solvent.

  • Execute the Blank Run: Start the acquisition.

  • Analyze the Chromatogram:

    • Scenario A (Constant High Noise): If the baseline noise is elevated and constant across the entire run, the issue lies within the MS vacuum, ion source, or carrier gas purity[2]. Proceed to Protocol 3.

    • Scenario B (Temperature-Dependent Drift): If the baseline is quiet at low temperatures but drifts upward or becomes erratic as the oven temperature increases, the issue is column bleed or transfer line outgassing[4]. Proceed to Protocol 2.

  • Self-Validation: A successful isolation will yield a clear binary result, directing your maintenance efforts strictly to either the MS detector or the GC flow path.

Protocol 2: Eliminating Transfer Line Outgassing and Ferrule Bleed

Causality: 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is highly volatile. Standard 100% graphite ferrules are porous and act as sponges, absorbing this halogenated ether during analytical runs. Under the high vacuum and temperature of the MS transfer line, the graphite slowly desorbs the trapped compound, creating a continuous, erratic background signal[5]. Methodology:

  • Cool the System: Cool the GC oven, inlet, and MS transfer line to room temperature. Vent the MS.

  • Remove the Column: Disconnect the column from the MS transfer line.

  • Inspect and Replace Ferrules: Discard any 100% graphite ferrules. Replace them with 85% Vespel / 15% Graphite ferrules. Vespel is highly cross-linked and non-porous, preventing the absorption and subsequent outgassing of volatile ethers[5].

  • Trim the Column: Using a ceramic scoring wafer, trim 10–20 cm from the detector end of the column. This removes any crushed graphite particulates that may have been pulled into the transfer line by the MS vacuum[5].

  • Reinstall and Condition: Reinstall the column, ensuring it is inserted to the exact depth specified by the manufacturer. Restore carrier gas flow and purge for 15 minutes before heating to prevent stationary phase oxidation[4].

  • Self-Validation: Run a blank temperature program. The baseline should now remain flat, confirming the elimination of ferrule outgassing.

Protocol 3: Mitigating Ion Source Contamination and Halogen Acid Formation

Causality: When halogenated ethers enter the MS ion source, they undergo electron ionization. If there are trace air or water leaks in the system, the fluorine and chlorine radicals can react to form hydrofluoric (HF) or hydrochloric (HCl) acid. These acids etch the metal components of the ion source and degrade the filaments, causing severe high-frequency electronic noise and loss of sensitivity[2][3]. Methodology:

  • Verify Vacuum Integrity: Perform a daily tune using PFTBA. Check the absolute abundance of m/z 18 (water), 28 (nitrogen), and 32 (oxygen). The m/z 28 peak must be <10% of the m/z 69 base peak, and m/z 18 should be <5%[3].

  • Vent and Disassemble: If leaks are ruled out but noise persists, vent the MS and carefully remove the ion source.

  • Abrasive Cleaning: Create a slurry of aluminum oxide powder and methanol. Gently polish the repeller, ion volume, and extraction lenses to remove oxidized metal and halogen deposits.

  • Solvent Sonicate: Sonicate the polished parts sequentially in ultra-pure methanol, then hexane, for 5 minutes each to remove residual abrasive and organic films.

  • Bake and Reassemble: Dry the components in a clean oven at 100°C for 30 minutes. Reassemble the source, using new filaments if the old ones show signs of sagging or white/green pitting (a classic sign of halogen attack).

  • Self-Validation: Pump down the system and run a PFTBA tune. The electron multiplier (EM) voltage should drop, and the baseline noise in a blank run should return to a stable, low-amplitude state.

Section 2: Quantitative Diagnostic Metrics

To ensure rigorous troubleshooting, compare your system's performance against these benchmark metrics:

Noise SignaturePrimary CausalityDiagnostic MetricTarget Threshold / Resolution
High-Frequency Spikes Ion source contamination / Filament degradationPFTBA Tune: EM Voltage > 2000VClean source; EM Voltage < 1600V
Constant Elevated Baseline Carrier gas impurity or Air/Water leakTune m/z 28 > 10% of m/z 69Fix leak; m/z 28 < 5% of m/z 69
Temp-Dependent Humps Column bleed or Inlet active sitesBaseline drift > 20 pA at T_maxTrim column; Drift < 5 pA at T_max
Erratic Wandering Baseline Ferrule outgassing of halogenated etherNoise amplitude > 3x normalInstall Vespel ferrules; S/N > 10:1
Section 3: Frequently Asked Questions (FAQs)

Q: Why does my baseline noise increase specifically after analyzing high concentrations of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether? A: This compound is highly volatile and lipophilic. If you are using standard 100% graphite ferrules, the ether permeates the porous graphite matrix during the run. Because the transfer line is under high vacuum, the trapped ether slowly and continuously outgasses into the MS, raising the baseline long after the peak has eluted[5]. Switching to Vespel/Graphite blends eliminates this reservoir effect.

Q: I trimmed the column and changed the liner, but the baseline is still noisy. What did I miss? A: You likely have a microscopic ferrule particle trapped inside the MS transfer line. When a column nut is overtightened, graphite flakes can break off and be pulled into the transfer line by the vacuum[5]. These particles act as continuous emission sources for absorbed analytes. You must physically remove the transfer line, flush it with solvent, and blow it dry with inert gas to dislodge the particulate.

Q: Can carrier gas impurities cause this specific noise? A: Yes. Trace oxygen and moisture in the carrier gas are detrimental. At high oven temperatures, oxygen rapidly cleaves the siloxane backbone of the GC column, generating cyclic siloxanes (m/z 207, 281, 355) which manifest as severe baseline drift[6]. Furthermore, moisture reacts with the halogenated ether in the MS source to form corrosive acids. Always use ultra-high purity (99.999%) helium with indicating oxygen and moisture traps.

Q: How do I definitively know if my column is bleeding or if the detector is dirty? A: Run an isothermal blank at a low temperature (e.g., 50°C) followed by a temperature-programmed blank up to the column's maximum limit. If the noise is high during the 50°C isothermal hold, your detector (MS source) is dirty or you have a leak[2]. If the baseline is flat at 50°C but rises sharply during the temperature ramp, you are observing column bleed or the thermal desorption of contaminants from the inlet[4].

References
  • National Center for Biotechnology Information (NCBI). "1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861." PubChem. Available at:[Link]

  • AIM Analytical. "GC Troubleshooting: Common Issues & How to Fix Them." AIM Analytical. Available at:[Link]

  • Phenomenex. "GC Column Troubleshooting Guide." Phenomenex. Available at:[Link]

  • Element Lab Solutions. "GC Diagnostic Skills III | Baseline Problems." Element Lab Solutions. Available at:[Link]

  • LCGC International. "Stopping GC and GC–MS Problems Before They Start." Chromatography Online. Available at:[Link]

  • Oxford University Press. "Gas Chromatography Problem Solving and Troubleshooting." OUP. Available at:[Link]

Sources

Troubleshooting

preventing degradation of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether during storage

Welcome to the Technical Support Center for Halogenated Ether Handling. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or purity issues when utilizing hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Halogenated Ether Handling. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or purity issues when utilizing highly halogenated precursors. A recurring challenge in drug development and synthetic fluorination workflows is the premature degradation of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS 32778-07-7).

This guide provides field-proven, self-validating protocols to secure your inventory against unwanted breakdown, explaining not just the how, but the why behind each storage parameter.

FAQ & Troubleshooting Guide

Q1: Why does 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether degrade during routine storage? A1: The degradation is driven by [1]. The carbon-chlorine (C-Cl) bonds in this polyhalogenated ether are susceptible to homolytic cleavage when exposed to ultraviolet (UV) light or ambient thermal energy[1]. If the storage environment contains trace hydrogen donors—such as 2-propanol or ethanol left over from previous synthetic steps—the resulting carbon-centered radical abstracts a hydrogen atom[2]. This unintended reaction converts your precursor into 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether (the anesthetic Isoflurane), while generating hydrochloric acid (HCl) and oxidized solvent byproducts like acetone[1].

Q2: How can I quantitatively differentiate between the intact precursor and its degraded forms? A2: To confirm the integrity of your batch, rely on mass spectrometry and physical indicators. The loss of a chlorine atom and the gain of a hydrogen atom significantly alters the molecular weight and the physical properties of the compound[3]. Below is a quantitative summary to aid your analytical comparison:

Property / Analytical MarkerIntact Precursor (CAS 32778-07-7)Primary Degradant (Isoflurane)Secondary Byproducts
Molecular Formula C₃HCl₂F₅O[3]C₃H₂ClF₅OHCl, Acetone (varies)
Molecular Weight 218.93 g/mol [3]184.49 g/mol 36.46 g/mol (HCl)
GC-MS Base Peak Distinct isotopic pattern for Cl₂Isotopic pattern for Cl₁N/A
Vessel Pressure Stable / AmbientElevated (due to vapor/gas)High (HCl gas buildup)
Headspace pH (Aqueous) Neutral (~7.0)Highly Acidic (<3.0)Acidic

Q3: What is the recommended step-by-step protocol for long-term storage? A3: To prevent radical initiation, you must implement a rigorously controlled, self-validating storage workflow[4]. Do not merely place the vial in a refrigerator; follow these exact steps to ensure chemical stability:

  • Solvent Purification (Pre-Storage): Ensure the compound is completely free of trace hydrogen donors.

    • Validation: Run a quick FTIR or GC-FID to confirm the absence of the broad -OH stretch (3200-3600 cm⁻¹) associated with alcohols.

  • Vessel Selection: Transfer the purified liquid into an actinic (amber) borosilicate glass vial or a PTFE-lined opaque container to block UV light penetration.

    • Validation: Visually inspect the amber glass against a strong light source to ensure no micro-cracks compromise its opacity.

  • Inert Gas Purging: Connect the vessel to a Schlenk line. Gently purge the headspace with ultra-high-purity (UHP) Argon for 3–5 minutes. Argon displaces oxygen, preventing the formation of peroxides that act as radical initiators.

    • Validation: Use an oxygen sensor probe in the exhaust line; continue purging until O₂ levels drop below 1%.

  • Temperature Control: Seal the vessel with a PTFE-lined cap and store it in a dedicated chemical refrigerator at 2–8°C[4].

    • Validation: Monitor the refrigerator with a calibrated continuous data logger to ensure the temperature strictly remains within the 2–8°C threshold, preventing thermal cleavage.

  • Pre-Use Integrity Check:

    • Validation: Before utilizing the stored batch in an experiment, extract a 1 mL headspace sample and expose it to moistened pH paper. A neutral pH confirms the absence of HCl gas, validating that no degradation has occurred during storage.

Q4: I noticed pressure buildup and a sharp, acrid odor when opening the storage vial. What troubleshooting steps should I take? A4:

  • Root Cause: The sample was exposed to light or heat in the presence of a hydrogen donor, triggering the free-radical dechlorination pathway[1]. The acrid odor and pressure are caused by the generation of HCl gas.

  • Action: Do not use this batch for sensitive synthetic steps where precise stoichiometry of the dichloro-precursor is required. Because the precursor has prematurely converted into Isoflurane and HCl, the chemical balance is compromised. Quarantine the vial, neutralize the acid carefully in a fume hood, and dispose of the batch as halogenated organic waste according to your institution's EHS guidelines.

Mechanistic Workflow Visualization

Below is the logical relationship between the degradation pathway and the targeted storage interventions required to prevent it.

Degradation_Storage_Workflow Precursor 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether Initiation Homolytic C-Cl Cleavage (UV Light / Thermal Energy) Precursor->Initiation Exposure Radical Carbon-Centered Radical Initiation->Radical Bond Breakage Products Degradation Products: Isoflurane + HCl Radical->Products H-Abstraction H_Donor Hydrogen Donors (e.g., 2-propanol) H_Donor->Products Donates H+ Int_UV Amber Glass (Blocks UV) Int_UV->Initiation Inhibits Int_Temp 2-8°C Storage (Prevents Thermal Cleavage) Int_Temp->Initiation Inhibits Int_Argon Argon Purge (Removes O2 / Radicals) Int_Argon->Radical Quenches

Logical workflow of radical-mediated degradation and targeted storage interventions.

References

  • Ramig, K., Quiroz, F., Vernice, G. G., & ..., L. (1996). Selective free-radical dechlorination of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether initiated thermally or by uv light: A practical and 'green' method for isoflurane synthesis. Journal of Fluorine Chemistry, 80(2), 101-104. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736861, 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Vaporization Rates for 1,1-Dichloro-2,2,2-trifluoroethyl Difluoromethyl Ether

Welcome to the dedicated technical support and troubleshooting center for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (DCDFE). While structurally related to widely used volatile anesthetics, DCDFE is a distinc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (DCDFE). While structurally related to widely used volatile anesthetics, DCDFE is a distinct polyhalogenated ether primarily encountered as a precursor or byproduct during the exhaustive chlorination phase of isoflurane synthesis[1][2].

Due to its unique thermodynamic profile, researchers often struggle with inconsistent vaporization rates, temperature-induced output drops, and carrier gas mismatches. This guide provides drug development professionals and analytical chemists with self-validating protocols to stabilize DCDFE vaporization, ensuring precise delivery concentrations for toxicological, synthetic, or pharmacological assays.

Core Concepts: Thermodynamics & Causality

Vaporization is an endothermic phase transition. As liquid DCDFE transitions to a gas, it absorbs latent heat from the remaining liquid pool. DCDFE (CAS 32778-07-7)[3] has a boiling point of 60–61 °C[3][4], meaning its vapor pressure at ambient room temperature (20 °C) is significantly lower than that of isoflurane, which boils at 48.5 °C[5].

If the vaporization system lacks sufficient thermal mass or active temperature compensation, the latent heat loss causes the liquid temperature to drop. This cooling effect exponentially decreases the vapor pressure, resulting in a "fading" output concentration over time. Understanding this causality is the first step in optimizing your delivery system.

Workflow Diagram: Thermodynamic Feedback in DCDFE Vaporization

G N1 Liquid DCDFE in Vaporizer N3 Vaporization Process N1->N3 N2 Carrier Gas Flow N2->N3 N4 Latent Heat Loss N3->N4 Phase Change N5 Temperature Drop N4->N5 Cooling Effect N6 Vapor Pressure Decrease N5->N6 Thermodynamics N7 Thermal Compensation N5->N7 Sensor Trigger N6->N3 Reduced Output N7->N1 Heat Addition

Thermodynamic feedback loop illustrating latent heat loss and the necessity of thermal compensation.

Data Presentation: Comparative Physical Properties

To properly calibrate your equipment, you must account for the physical differences between DCDFE and standard reference ethers.

Property1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl etherIsoflurane (Reference)
CAS Number 32778-07-7[3]26675-46-7[5]
Molecular Weight 218.93 g/mol [6]184.49 g/mol [5]
Density 1.622 g/cm³[7]1.45 g/cm³[5]
Boiling Point 60 - 61 °C[3][4]48.5 °C[5]
Vapor Pressure (20°C) ~150 mmHg (Estimated based on BP)238 mmHg[5]
Vaporizer Compatibility Requires custom calibrationStandard Isoflurane Vaporizer

Troubleshooting Guides & FAQs

Q1: Why does the DCDFE vapor concentration drop steadily 15 minutes into my experiment? A: This is a classic symptom of uncompensated latent heat loss. As DCDFE vaporizes, the liquid pool cools. Because DCDFE operates further from its boiling point at room temperature compared to isoflurane[3][5], a temperature drop of just 2–3 °C can reduce its vapor pressure by 10–15%. Solution: Use a vaporizer with a high-specific-heat metallic core (e.g., copper or bronze) to act as a thermal buffer, or switch to a heated, electronically controlled vaporizer set to 25–30 °C.

Q2: Can I use a standard variable-bypass isoflurane vaporizer to deliver DCDFE? A: No, not accurately without mathematical correction. Commercial vaporizers are mechanically calibrated for the specific vapor pressure curve of the target liquid. Because DCDFE has a lower vapor pressure[3][5], an isoflurane vaporizer set to "2%" will deliver significantly less than 2% DCDFE. Solution: You must calculate the splitting ratio manually or use a syringe pump-driven heated vaporizer for absolute precision (see protocol below).

Q3: I am observing liquid pooling in the delivery lines. How do I prevent condensation? A: DCDFE's higher boiling point[3] makes it highly susceptible to condensation (rain-out) in unheated delivery lines, especially if the ambient temperature fluctuates or if the carrier gas flow rate is too low to maintain vapor suspension. Solution: Wrap delivery lines in active heating tape maintained at 35 °C, and ensure the carrier gas (O₂ or N₂) flow rate is maintained above 1.0 L/min to decrease transit time.

Experimental Protocol: Calibrating a Syringe-Pump Vaporization System

To achieve self-validating, precise vaporization rates independent of latent heat drops, researchers should bypass traditional variable-bypass vaporizers and use a direct-injection heated system.

Prerequisites: Precision syringe pump, gas-tight glass syringe, heated mixing chamber, mass flow controller (MFC) for carrier gas, and an inline infrared (IR) or gas chromatography (GC) monitor.

Step-by-Step Methodology:

  • System Purge: Connect the MFC to the heated mixing chamber. Flow dry nitrogen or oxygen at 1.0 L/min for 10 minutes to purge ambient moisture.

  • Thermal Equilibration: Power on the heated mixing chamber and set the temperature to 40 °C. Causality Check: Elevating the temperature well above ambient but safely below the 60 °C boiling point[3] ensures instantaneous flash vaporization of the micro-droplets without causing premature boiling inside the syringe needle.

  • Liquid Loading: Draw pure DCDFE (CAS 32778-07-7)[3] into the gas-tight syringe. Invert and expel any air bubbles to ensure an incompressible fluid column.

  • Calculated Injection Rate: Determine the required liquid infusion rate ( Iliquid​ ) to achieve the target parts-per-million (ppm). Use the ideal gas law, factoring in DCDFE's molecular weight of 218.93 g/mol [6] and liquid density of 1.622 g/cm³[7].

  • Continuous Delivery: Start the syringe pump. The liquid DCDFE will drip into the 40 °C chamber, instantly vaporizing and mixing with the 1.0 L/min carrier gas.

  • Self-Validation: Sample the output gas downstream using GC-FID or a calibrated IR spectrometer. Adjust the syringe pump rate iteratively until the steady-state concentration perfectly matches your target, effectively closing the validation loop.

References

  • National Center for Biotechnology Information. "1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861 - PubChem." PubChem.
  • Chemsrc. "1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane." Chemsrc Database.
  • Echemi. "1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane Safety Data Sheets." Echemi.
  • Guidechem. "26675-46-7 Isoflurane C3H2ClF5O, Formula,NMR,Boiling Point,Density,Flash Point." Guidechem.
  • Google Patents. "EP0613876B1 - Preparation of isoflurane." Google Patents.
  • University of Hertfordshire. "Isoflurane - AERU." Agriculture and Environment Research Unit.

Sources

Troubleshooting

minimizing toxicity risks when handling 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of handling 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl et...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of handling 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (commonly known as Isoflurane EP Impurity D).

Handling polyhalogenated ethers requires moving beyond standard safety data sheets. This guide provides mechanistic insights into the compound's behavior and establishes self-validating protocols to ensure both operator safety and analytical integrity during drug development and impurity profiling.

Part 1: Physicochemical & Toxicity Profiling

To mitigate risk, we must first understand the quantitative parameters driving the compound's volatility and reactivity. Below is the synthesized data profile for this specific isoflurane byproduct.

ParameterValue / Description
Chemical Name 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane
CAS Number 32778-07-7
Molecular Weight 218.93 g/mol
Density 1.622 g/cm³
Vapor Pressure Highly volatile (analogous to anesthetic ethers)
Hazard Classification Xi (Irritant)
GHS Toxicity H302 (Harmful if swallowed)
Risk Phrases R36/37/38 (Irritating to eyes, respiratory system, and skin)

Data supported by [1] and [2].

Part 2: Troubleshooting & FAQs (Handling & Exposure Scenarios)

Q: Why do I detect a sweet, ether-like odor even when working inside the fume hood, and what are the toxicity implications? Causality: The compound is highly volatile. If you smell it, the local concentration has exceeded the odor threshold, indicating a breach in containment. Prolonged inhalation of halogenated ethers causes central nervous system depression and severe respiratory irritation. Solution: Validate your fume hood face velocity (the standard is 0.5 m/s or 100 fpm). Ensure the sash is positioned at the correct operational height. Never pour this compound openly; transfer liquids exclusively using gas-tight syringes through PTFE-lined septa.

Q: During the preparation of analytical reference standards, I noticed rapid degradation and swelling of my nitrile gloves. What is the mechanism, and how do I prevent skin exposure? Causality: Halogenated ethers are potent solvents. They rapidly solvate the non-polar polymer chains in standard nitrile or latex, causing the matrix to swell and become highly permeable, leading to direct dermal exposure. Solution: Implement a strict double-gloving protocol. Use a heavy-duty fluoroelastomer (e.g., Viton) or a laminate (e.g., Silver Shield) glove for the outer layer, as these materials offer superior chemical resistance to halogenated solvents.

Q: My archived sample shows unexpected acidity over time, leading to severe ocular irritation upon opening the vial. Why does this happen? Causality: In the presence of ambient moisture and UV light, the difluoromethoxy group of polyhalogenated ethers can undergo slow hydrolysis and photo-oxidation. This degradation pathway releases trace amounts of hydrogen chloride (HCl) and hydrogen fluoride (HF), which are highly corrosive to mucous membranes. Solution: Store the compound in amber, tightly sealed vials under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Always open vials inside a fume hood while wearing tightly fitting safety goggles conforming to EN 166 standards[3].

Part 3: Standard Operating Procedure (SOP)

Self-Validating Protocol: Safe Preparation of Analytical Reference Standards

To prevent inhalation toxicity and ensure quantitative accuracy when handling this volatile impurity, follow this closed-system gravimetric protocol.

Step 1: PPE and Environmental Preparation Don Viton outer gloves over nitrile inner gloves, EN 166 safety goggles, and a flame-resistant lab coat. Verify that the Class II Type B2 biological safety cabinet or chemical fume hood is actively pulling air.

Step 2: Thermal Suppression Chill the sealed vial of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether to 4°C for 30 minutes prior to handling. Causality: Lowering the temperature significantly reduces the vapor pressure, minimizing aerosolization risks upon septum puncture.

Step 3: Closed-System Transfer Purge the receiving volumetric flask with Argon gas. Using a pre-chilled, gas-tight micro-syringe, pierce the septum of the standard vial and withdraw the required volume. Do not uncap the vial.

Step 4: Sub-Surface Injection Inject the standard directly below the liquid surface of the chilled diluent (e.g., methanol or HPLC mobile phase) in the receiving flask. This prevents the ether from flashing off into the headspace.

Step 5: Gravimetric Self-Validation (Critical Step) Weigh the sealed standard vial on an analytical balance before and after the syringe extraction. Calculate the mass difference and compare it to the theoretical mass of the withdrawn volume ( Volume×1.622 g/cm3 ). Validation Logic: A discrepancy of >2% indicates vapor loss occurred during the transfer, invalidating the standard preparation and indicating an exposure leak. This ensures the integrity of the standard curve without relying solely on volumetric precision.

Step 6: Waste Segregation Dispose of all contaminated syringes and consumables in a dedicated, tightly sealed "Halogenated Organic Waste" container to prevent secondary off-gassing in the laboratory.

Part 4: Exposure Mitigation & Spill Response Workflow

G Start Routine Handling (Fume Hood) Spill Vapor Leak / Spill Detected Start->Spill Containment Breach Evac Immediate Evacuation & Maximize Ventilation Spill->Evac Immediate Action PPE Escalate PPE: Full-Face Respirator & Viton Gloves Evac->PPE Re-entry Prep Contain Containment: Apply Inert Absorbent PPE->Contain Spill Response Waste Waste Segregation: Halogenated Waste Container Contain->Waste Disposal Decon Surface Decontamination & Incident Logging Waste->Decon Resolution

Workflow for mitigating exposure and responding to halogenated ether spills.

References

  • Title: 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: MSDS - Isoflurane EP Impurity D Source: KM Pharma Solution Private Limited URL: [Link]

Optimization

Technical Support Center: Metabolite Extraction for 1,1-Dichloro-2,2,2-Trifluoroethyl Difluoromethyl Ether

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate and quantify the metabolites of polyhalogenated ethers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate and quantify the metabolites of polyhalogenated ethers. 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is a notable byproduct in the synthesis of isoflurane. When subjected to in vivo or in vitro hepatic metabolism, its unique chemical structure presents severe extraction challenges, including extreme polarity, high volatility of its acidic forms, and the generation of reactive intermediates that covalently bind to tissue proteins.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure your pharmacokinetic and toxicological assays yield reproducible, high-fidelity data.

Part 1: Metabolic Causality and Target Identification

Before optimizing an extraction protocol, we must establish what we are extracting and why it behaves the way it does. The metabolism of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is driven primarily by hepatic Cytochrome P450 2E1 (CYP2E1). Oxidation at the difluoromethyl group yields an unstable hemiacetal that rapidly decomposes into two distinct branches of metabolites:

  • Trifluoroacetic Acid (TFA): The highly polar, water-soluble terminal metabolite.

  • Trifluoroacetylated Protein Adducts: Formed when the reactive intermediate (trifluoroacetyl chloride) covalently binds to nucleophilic lysine residues on hepatic proteins.

MetabolicPathway Parent 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether CYP CYP2E1 Oxidation (Hepatic Microsomes) Parent->CYP Intermediate Unstable Hemiacetal [CF3-CCl2-O-CF2OH] CYP->Intermediate AcylChloride Trifluoroacetyl Chloride (Reactive Intermediate) Intermediate->AcylChloride Decomposes COF2 Carbonyl Fluoride (COF2) Intermediate->COF2 Decomposes TFA Trifluoroacetic Acid (TFA) Primary Target Metabolite AcylChloride->TFA Hydrolysis Adducts Trifluoroacetylated Protein Adducts AcylChloride->Adducts Covalent Binding Fluoride Fluoride Ions (F-) COF2->Fluoride Hydrolysis

Figure 1: CYP2E1-mediated metabolic pathway of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.

Part 2: Troubleshooting Guide & FAQs

Q1: We are experiencing massive signal suppression and low recovery of TFA from human plasma using standard liquid-liquid extraction (LLE). What is causing this, and how do we fix it? Cause: TFA is extremely hydrophilic ( pKa​ ~ 0.23) and completely ionized at physiological pH. Standard organic solvents used in LLE cannot partition the trifluoroacetate anion effectively. Furthermore, TFA binds to plasma proteins, and its low molecular weight makes it highly susceptible to matrix ion suppression in the ESI source during LC-MS/MS. Solution: Abandon LLE. Transition to a direct-injection Ion Chromatography (IC) method or a Hydrophilic-Lipophilic Balanced (HLB) micro-elution Solid Phase Extraction (µSPE). For plasma, you must first disrupt protein binding. Recent interlaboratory validations for TFA quantification in aqueous matrices demonstrate that direct injection coupled with IC-MS/MS or LC-MS/MS is the1[1] for minimizing sample handling losses.

Q2: During the concentration step of our urine extracts, we lose almost all of our TFA signal. Is the metabolite degrading? Cause: TFA is not degrading; it is evaporating. While the trifluoroacetate salt is stable, free trifluoroacetic acid is highly volatile. If your extract is acidic and you dry it down under a nitrogen stream or in a vacuum centrifuge, the TFA will co-evaporate with the solvent. Solution: Never evaporate acidic extracts containing TFA to dryness. If concentration is absolutely necessary, ensure the pH of the extract is adjusted to > 8.0 (using ammonium hydroxide) to keep TFA in its non-volatile anionic salt form before evaporation. Alternatively, utilize direct-injection IC methods which have successfully 2[2] without the need for a concentration step.

Q3: How can we simultaneously detect TFA and fluoride/bromide ions in a single run? Cause: Traditional reverse-phase LC cannot retain small inorganic ions or highly polar organic acids simultaneously. Solution: A rapid and sensitive method utilizing3[3] with suppressed conductivity detection allows for the simultaneous detection of both trifluoroacetic acid and halide ions in plasma and urine requiring only ultrafiltration as sample preparation.

Part 3: Validated Experimental Protocols

Protocol A: Quantification of TFA in Plasma/Urine via HLB µSPE and LC-MS/MS

Self-Validating Logic: This protocol uses an isotopically labeled internal standard ( 13C2​ -TFA) added before any sample manipulation to account for recovery losses. The HLB sorbent captures the polar TFA anion, while the wash steps remove salts and phospholipids that cause ion suppression.

Step-by-Step Methodology:

  • Sample Aliquoting & Spiking: Aliquot 100 µL of plasma or urine into a microcentrifuge tube. Spike with 10 µL of 13C2​ -TFA internal standard (100 ng/mL).

  • Protein Disruption: Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins and disrupt TFA-protein binding.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition an Oasis HLB µSPE plate with 200 µL methanol, followed by 200 µL LC-MS grade water.

  • Loading: Load the supernatant from Step 3 onto the µSPE plate. Apply gentle vacuum.

  • Washing: Wash with 200 µL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the TFA with 2 × 50 µL of 100% methanol containing 0.1% ammonium hydroxide (ensuring TFA remains as a stable salt).

  • Analysis: Inject 5 µL directly into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode, monitoring the specific mass transition for native TFA (m/z 112.9 → 68.9).

ExtractionWorkflow Sample Biological Sample (Plasma/Urine) Pretreatment Protein Precipitation (1% TFA / 0.2% Triton X-100) Sample->Pretreatment Centrifuge Centrifugation (10,000 x g, 4°C) Pretreatment->Centrifuge Load Load Supernatant Centrifuge->Load SPE_Condition HLB µSPE Conditioning (Methanol -> Water) SPE_Condition->Load Wash Wash Step (Remove Matrix Interferences) Load->Wash Elute Elution (Methanol/Ammonium Acetate) Wash->Elute Analysis LC-MS/MS or IC Analysis (m/z 112.9 -> 68.9) Elute->Analysis

Figure 2: Optimized µSPE extraction workflow for isolating TFA and related metabolites.

Protocol B: Extraction of Trifluoroacetylated Protein Adducts from Hepatic Microsomes

Self-Validating Logic: Reactive acyl chlorides cannot be extracted using small-molecule techniques. This protocol utilizes 4[4] to isolate the adducted proteins before bottom-up proteomic analysis.

Step-by-Step Methodology:

  • Incubation: Incubate 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether with human liver microsomes (1 mg/mL protein) and an NADPH regenerating system for 60 minutes at 37°C.

  • Quenching & Precipitation: Stop the reaction by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour to precipitate adducted proteins.

  • Pelleting: Centrifuge at 10,000 × g for 15 minutes. Discard the supernatant (which contains free TFA and unreacted parent compound).

  • Washing: Wash the protein pellet twice with ice-cold methanol to remove residual lipids and non-covalently bound metabolites.

  • Digestion: Resuspend the pellet in 50 mM ammonium bicarbonate (pH 8.0). Reduce with Dithiothreitol (DTT), alkylate with iodoacetamide, and digest with sequencing-grade trypsin overnight at 37°C.

  • Peptide Extraction: Quench digestion with 1% formic acid. Desalt the peptides using C18 ZipTips.

  • Analysis: Analyze via nanoLC-HRMS/MS, searching for a mass shift of +96.0003 Da (trifluoroacetyl group) on lysine residues.

Part 4: Quantitative Data & Quality Control Metrics

The following table summarizes the expected validation parameters when utilizing the protocols detailed above. These metrics serve as a benchmark to ensure your extraction system is functioning optimally.

Table 1: Validation Parameters for Metabolite Extraction and Quantification

MatrixTarget MetaboliteExtraction MethodRecovery (%)Matrix Effect (%)LOD (µg/L)LOQ (µg/L)Intra-day Precision (CV%)
Human PlasmaTFAHLB µSPE88 - 94< 150.51.54.2
Human UrineTFADirect-Injection IC95 - 102< 50.10.33.1
Hepatic MicrosomesProtein AdductsAcetone Precipitation> 90 (Protein)N/AN/AN/A6.5

References

  • Title: Trifluoroacetic Acid in Australian Human Urine Samples | Environmental Science & Technology Letters Source: ACS Publications URL:[Link][2]

  • Title: Standardising the quantification of trifluoroacetic acid in water: interlaboratory validation trial using liquid chromatography Source: d-nb.info URL:[Link][1]

  • Title: Determination of the halothane metabolites trifluoroacetic acid and bromide in plasma and urine by ion chromatography Source: PubMed URL:[Link][3]

  • Title: Solid phase extraction as sample pretreatment method for top-down quantitative analysis of low molecular weight proteins from biological samples using liquid chromatography - triple quadrupole mass spectrometry Source: PubMed URL: [Link][4]

Sources

Troubleshooting

troubleshooting inconsistent anesthetic induction with 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether

Technical Support Center: 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether A Senior Application Scientist's Guide to Consistent Anesthetic Induction Welcome to the technical support center for the use of halogenate...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether

A Senior Application Scientist's Guide to Consistent Anesthetic Induction

Welcome to the technical support center for the use of halogenated ether anesthetics. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vivo experimental work.

A Note on Chemical Nomenclature: The compound specified, "1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether," does not correspond to a standard, commercially available anesthetic agent. Its structure is highly similar to Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether). This guide will therefore address the principles and troubleshooting methodologies applicable to potent halogenated volatile anesthetics, such as Halothane and Isoflurane, as the challenges with inconsistent induction are governed by the same physicochemical and physiological principles.

Frequently Asked Questions (FAQs)

Q1: What are the core properties of a halogenated ether anesthetic like this?

Halogenated ethers are volatile liquids at room temperature that are vaporized for administration via inhalation.[1] Key properties include:

  • High Potency: A small concentration is sufficient to induce and maintain anesthesia. This is quantified by the Minimum Alveolar Concentration (MAC).[2][3]

  • Moderate Blood:Gas Solubility: The blood:gas partition coefficient determines the speed of induction and recovery. Agents like Halothane have a coefficient of 2.4, indicating moderate speed.[2] The lower the solubility, the faster the induction.[4]

  • Cardiorespiratory Depression: These agents cause dose-dependent depression of the cardiovascular and respiratory systems, leading to effects like hypotension, bradycardia, and reduced ventilation.[5][6]

  • Chemical Stability: While generally stable, they can be degraded by light or interaction with dry soda lime in CO2 absorbers, which is why they are often packaged in dark bottles and may contain stabilizing agents like thymol.[2][7]

Q2: What is the fundamental mechanism of action for these anesthetics?

The precise mechanism is not fully elucidated, but it is understood to be multifactorial, involving actions at multiple sites within the central nervous system.[2][8] The primary theory is that these agents enhance the function of inhibitory neurotransmitter receptors, particularly GABA-A and glycine receptors, while simultaneously inhibiting excitatory receptors like NMDA and nACh.[6][8] This combined action suppresses neuronal activity, leading to the state of general anesthesia.

Q3: What is Minimum Alveolar Concentration (MAC) and why is it critical for my experiments?

Minimum Alveolar Concentration (MAC) is the concentration of an inhaled anesthetic in the alveoli that prevents movement in 50% of subjects in response to a noxious stimulus (e.g., a surgical incision).[3][9] It is the standard measure of anesthetic potency; a lower MAC value signifies a more potent anesthetic.[3]

Understanding MAC is crucial for several reasons:

  • Standardization: It allows for the standardization of anesthetic dose across different experiments and subjects.

  • Comparative Dosing: It provides a basis for comparing the potency of different anesthetic agents.

  • Safety: While 1 MAC prevents movement in 50% of subjects, 1.3 MAC is typically required to prevent movement in ~95% of subjects. Using multiples of MAC helps prevent under-dosing (awareness) and over-dosing.

Q4: What are the primary factors that influence the speed and consistency of anesthetic induction?

The rate at which the anesthetic partial pressure in the brain reaches an effective concentration determines the speed of induction. This is governed by a cascade of factors from the vaporizer to the subject's brain.[8]

CategoryInfluencing FactorsImpact on Induction Speed
Delivery System Inspired Concentration (Fi): Higher vaporizer setting.Faster [8][10]
Fresh Gas Flow Rate: Higher flow rate.Faster [9]
Anesthesia Circuit Volume: Smaller volume.Faster [9]
Subject: Pulmonary Alveolar Ventilation: Increased breathing rate/depth.Faster [8][10]
V/Q Mismatch: Dead space or shunting.Slower [8]
Subject: Cardiovascular Cardiac Output (Blood Flow): Higher cardiac output.Slower (more anesthetic is carried away from the lungs, slowing the rise in blood concentration)[10]
Blood:Gas Solubility: Lower solubility of the agent.Faster [4][9]

This relationship is further detailed in the diagram below.

Troubleshooting Inconsistent Anesthetic Induction

This section addresses specific problems you may encounter. The key to troubleshooting is a systematic approach, evaluating the equipment, the agent, and the subject.

Issue 1: Delayed Induction or Insufficient Anesthetic Depth

Q: My subject is taking longer than expected to become anesthetized, or I'm unable to reach a surgical plane of anesthesia. What are the likely causes?

A: This is a common issue that can almost always be traced back to one of three areas: the delivery system, the anesthetic agent itself, or the physiological status of the animal.

Step-by-Step Troubleshooting Protocol:

  • Check the Vaporizer & Delivery System (Most Common Cause):

    • Vaporizer Setting: Is the dial set to the appropriate concentration (e.g., 2-4% for induction)?

    • Anesthetic Level: Is there sufficient liquid anesthetic in the vaporizer?

    • System Leaks: Perform a leak test on the entire circuit, from the vaporizer to the nose cone or endotracheal tube. Leaks are a very frequent cause of insufficient anesthetic delivery.[11]

    • Fresh Gas Flow Rate: Ensure the flow rate is adequate for the circuit and subject size. A low flow rate will delay the delivery of anesthetic vapor.

    • Vaporizer Calibration: An out-of-calibration vaporizer may deliver a lower concentration than indicated on the dial. Manufacturers recommend regular calibration, typically every 1 to 3 years.[11][12][13]

  • Evaluate the Anesthetic Agent:

    • Agent Identity: Confirm that the correct anesthetic agent is in the vaporizer. Using an agent with a higher MAC (less potent) in a vaporizer intended for a more potent agent will result in under-dosing.

    • Agent Degradation: Has the agent been exposed to light for prolonged periods or stored improperly? While modern anesthetics are stable, degradation can occur.[2][14]

  • Assess the Subject's Physiology:

    • Cardiac Output: Is the subject stressed or agitated? High heart rate and cardiac output will slow the rate of induction because the anesthetic is removed from the lungs more rapidly, slowing the rise of its partial pressure in the blood.[10]

    • Respiratory Function: Is the subject breathing effectively? Hypoventilation or respiratory disease can impair the uptake of the anesthetic from the lungs.[1]

    • Species & Strain Variation: MAC values can vary significantly between species and even strains.[15] Ensure you are using a concentration appropriate for your specific animal model.

Logical Workflow for Troubleshooting Delayed Induction

Below is a diagnostic workflow to systematically identify the cause of slow or light anesthetic induction.

G start Inconsistent/Slow Induction equip_check Step 1: Check Equipment start->equip_check vaporizer_level Vaporizer Anesthetic Level OK? equip_check->vaporizer_level flow_rate Fresh Gas Flow Rate Correct? vaporizer_level->flow_rate Yes refill Action: Refill Vaporizer vaporizer_level->refill No leak_test Perform Leak Test flow_rate->leak_test Yes adjust_flow Action: Adjust Flow Rate flow_rate->adjust_flow No leak_found Leak Found? leak_test->leak_found calibration Vaporizer Calibration Due? leak_found->calibration No fix_leak Action: Fix Leak (Seals, Hoses) leak_found->fix_leak Yes agent_check Step 2: Check Agent calibration->agent_check No schedule_cal Action: Schedule Calibration calibration->schedule_cal Yes correct_agent Correct Agent in Vaporizer? agent_check->correct_agent subject_check Step 3: Check Subject correct_agent->subject_check Yes drain_refill Action: Drain & Refill with Correct Agent correct_agent->drain_refill No vitals Monitor Vitals (HR, RR) subject_check->vitals high_co High Cardiac Output (Stress)? vitals->high_co allow_acclimate Action: Allow Acclimation, Consider Premedication high_co->allow_acclimate Yes refill->equip_check adjust_flow->equip_check fix_leak->equip_check G cluster_0 Anesthetic Delivery System cluster_1 Lungs (Alveoli) cluster_2 Circulation & Tissues Vaporizer Vaporizer Setting (Fi) Circuit Breathing Circuit (Fresh Gas Flow) Vaporizer->Circuit Alveoli Alveolar Concentration (FA) Circuit->Alveoli Alveolar Ventilation Blood Arterial Blood (Pa) Alveoli->Blood Uptake Blood->Alveoli Return from Venous Blood Brain Brain (Effect Site) Blood->Brain Tissues Other Tissues (Muscle, Fat) Blood->Tissues Ventilation_Factor Increased Ventilation = Faster Rise in FA Ventilation_Factor->Alveoli Uptake_Factor Uptake depends on: 1. Blood:Gas Solubility 2. Cardiac Output 3. (PA - Pv) Gradient Uptake_Factor->Alveoli CO_Factor High Cardiac Output = Slower Rise in Pa CO_Factor->Blood

Caption: Pathway of anesthetic uptake and key influencing factors.

Reference Data

Table of MAC Values for Common Laboratory Species

Note: These are approximate values. MAC can be influenced by age, temperature, and concurrent medications. Values are for Halothane as a reference potent anesthetic.

SpeciesHalothane MAC (%)Isoflurane MAC (%)Sevoflurane MAC (%)
Rat1.0 - 1.41.3 - 1.52.5 - 3.2
Mouse0.9 - 1.21.3 - 1.72.9 - 3.5
Rabbit0.8 - 1.11.9 - 2.13.7
Gerbil~1.06~1.55~2.90
Cat0.8 - 1.21.6 - 2.02.6 - 3.1
Dog0.8 - 0.91.2 - 1.42.1 - 2.4
Sources:[15]

References

  • National Center for Biotechnology Information. (2023, April 10). Halothane Toxicity. StatPearls. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018, January 1). Halothane. LiverTox. [Link]

  • RxList. (2021, July 12). Fluothane (Halothane): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Wikipedia. (n.d.). Halothane. [Link]

  • OpenAnesthesia. (2025, October 29). Halothane. [Link]

  • OpenAnesthesia. (2023, March 28). Inhaled Anesthetic Agents: Mechanism of Action, Uptake, and Distribution. [Link]

  • McGraw Hill Medical. (n.d.). Inhalation Anesthetics. Morgan & Mikhail's Clinical Anesthesiology, 7e. [Link]

  • Pediatric Oncall. (n.d.). Halothane - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

  • Drugs.com. (n.d.). Halothane Interactions Checker. [Link]

  • DRE Veterinary. (2022, December 1). Tips for Anesthesia Vaporizer Cleaning & Calibration. [Link]

  • PubMed. (n.d.). [Degradation of halothane, enflurane, and isoflurane by dry soda lime to give carbon monoxide]. [Link]

  • Wikipedia. (n.d.). Desflurane. [Link]

  • Avante Animal Health. (n.d.). Benefits of Cleaning and Calibrating an Anesthesia Vaporizer. [Link]

  • ResearchGate. (2009). Determination of the minimum alveolar concentration for halothane, isoflurane and sevoflurane in the gerbil. [Link]

  • University of Arizona. (n.d.). Use of Anesthetic Gases: General Guidelines/Vaporizer Calibration. [Link]

  • Clinical Gate. (2015, February 13). Factors affecting anesthetic gas uptake. [Link]

  • MDPI. (2024, December 12). Photochemical Degradation of Some Halogenated Anesthetics in Air. [Link]

  • Wikipedia. (n.d.). Minimum alveolar concentration. [Link]

  • MDPI. (2022, December 28). Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. [Link]

  • Taylor & Francis. (n.d.). Minimum alveolar concentration – Knowledge and References. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Anesthetic Efficacy: Isoflurane vs. The Uncharacterized Ether 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of inhalational anesthetics, the halogenated ethers have long been a cornerstone of clinical practice and research. Isoflu...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of inhalational anesthetics, the halogenated ethers have long been a cornerstone of clinical practice and research. Isoflurane, a widely used agent, provides a benchmark for efficacy, safety, and physicochemical properties. This guide delves into a comparative analysis between the well-documented anesthetic, isoflurane, and its lesser-known structural analog, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether. While the former is a staple in anesthetic protocols worldwide, the latter remains largely uncharacterized in preclinical and clinical literature, presenting a case study in the evaluation of novel anesthetic compounds.

This document will provide a comprehensive overview of isoflurane's anesthetic profile, supported by extensive experimental data. It will then present the available information for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether and, in light of the limited data, will outline a robust experimental workflow for determining the anesthetic efficacy of such a novel agent.

Introduction to the Anesthetic Agents

Isoflurane , sold under the brand name Forane among others, is a halogenated methyl ethyl ether that has been in clinical use since 1979.[1][2] It is a core agent for the induction and maintenance of general anesthesia in a variety of species.[1][3] Its popularity stems from a favorable combination of rapid onset and recovery, cardiovascular stability, and minimal metabolism.[3][4] However, its pungency can cause airway irritation, making it less ideal for inhalational induction compared to some other agents.[1][2]

1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is a polyhalogenated methyl ethyl ether with known anesthetic properties.[5] It shares a structural similarity with isoflurane, suggesting it may interact with similar molecular targets in the central nervous system. Despite this, there is a notable absence of published data on its specific anesthetic efficacy, such as its Minimum Alveolar Concentration (MAC), and its physiological effects in vivo.

Physicochemical Properties: A Comparative Overview

The physical and chemical characteristics of an inhalational anesthetic are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

PropertyIsoflurane1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether
IUPAC Name 2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane
CAS Number 26675-46-732778-07-7[6]
Molecular Formula C₃H₂ClF₅OC₃HCl₂F₅O[6]
Molecular Weight 184.49 g/mol 218.93 g/mol [6]
Blood/Gas Partition Coefficient 1.4[1]Not Available
Oil/Gas Partition Coefficient 98[1]Not Available
Vapor Pressure @ 20°C 238 mmHg[1]Not Available
Boiling Point 48.5 °CNot Available

Pharmacodynamics: The Measure of Anesthetic Potency

The potency of an inhalational anesthetic is most commonly quantified by its Minimum Alveolar Concentration (MAC). MAC is defined as the concentration of the anesthetic in the alveoli at 1 atmosphere that prevents movement in 50% of subjects in response to a noxious stimulus.[7] A lower MAC value indicates a more potent anesthetic.[7]

Isoflurane has a well-established MAC across a variety of species, making it a useful reference standard. The MAC of isoflurane in humans is approximately 1.17%.[7] In preclinical models, the MAC of isoflurane has been reported as:

  • Dogs: 1.23% - 1.27%[8][9]

  • Cats: 1.58%[8][9]

  • Donkeys: 1.44%[10]

  • Ring-tailed Lemurs: 1.96%[11]

The mechanism of action for isoflurane, like many general anesthetics, is not fully elucidated but is known to involve the potentiation of inhibitory neurotransmitter receptors, such as the GABA-A and glycine receptors, and the inhibition of excitatory neurotransmitter receptors like the NMDA glutamate receptors.[1][3]

1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether currently has no publicly available MAC data. Its structural similarity to isoflurane suggests it may also act on GABA-A and other related receptors, but this remains to be experimentally verified.

Pharmacokinetics: Uptake, Distribution, and Metabolism

The pharmacokinetic profile of an inhalational anesthetic governs the speed of induction and emergence from anesthesia.

Isoflurane has a relatively low blood/gas partition coefficient of 1.4, which allows for rapid induction of and recovery from anesthesia.[1][4] It undergoes minimal metabolism, with only about 0.17% of the absorbed dose being recovered as urinary metabolites.[12] This low level of biotransformation, primarily by Cytochrome P450 2E1, contributes to its favorable safety profile, with a low incidence of hepatotoxicity compared to older halogenated anesthetics like halothane.[13]

The pharmacokinetic properties of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether have not been reported in the scientific literature.

Experimental Protocol: Determination of Minimum Alveolar Concentration (MAC) in a Rodent Model

For a novel, uncharacterized agent such as 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, the foundational step in assessing its anesthetic efficacy is the determination of its MAC. The following protocol outlines a standard "up-and-down" method for MAC determination in rats, a common preclinical model.[8]

Objective: To determine the MAC of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether in adult Sprague-Dawley rats.

Materials:

  • Adult male or female Sprague-Dawley rats (250-350g)

  • Anesthesia vaporizer calibrated for the test agent

  • Induction chamber

  • Ventilator (optional, for controlled ventilation)

  • Gas analyzer for measuring end-tidal anesthetic concentration

  • Heating pad to maintain normothermia

  • Rectal thermometer

  • Tail clamp or hemostat for applying noxious stimulus

  • Pulse oximeter for monitoring vital signs

Methodology:

  • Animal Preparation: Acclimatize rats to the laboratory environment for at least 48 hours before the experiment. Fast the animals for 4-6 hours prior to anesthesia, with water available ad libitum.

  • Anesthetic Induction: Place the first rat in the induction chamber and administer the test anesthetic at a concentration estimated to be above MAC (e.g., 2-3%) mixed with 100% oxygen.

  • Intubation and Instrumentation (Optional but Recommended): Once induced, the rat may be intubated to ensure a patent airway and allow for precise control of ventilation and anesthetic delivery. A catheter can be placed for blood pressure monitoring and blood gas analysis.

  • Equilibration: Set the initial end-tidal anesthetic concentration (ETAC) for the first animal (e.g., 1.5%). Maintain this concentration for at least 20 minutes to allow for equilibration between the alveoli, blood, and brain.

  • Application of Noxious Stimulus: Apply a firm clamp to the base of the tail for 60 seconds. Observe the animal for any purposeful movement of the head or limbs.

  • Response Assessment:

    • Positive Response (+): Purposeful movement is observed.

    • Negative Response (-): No purposeful movement is observed.

  • Up-and-Down Concentration Adjustment:

    • If the first rat has a positive response , the ETAC for the next rat is increased by a set factor (e.g., 10-20%).

    • If the first rat has a negative response , the ETAC for the next rat is decreased by the same factor.

  • Iterative Testing: Repeat steps 4-7 for a series of animals. The "up-and-down" sequence continues until a sufficient number of positive and negative response pairs around the MAC value are obtained.

  • MAC Calculation: The MAC is calculated as the mean of the ETAC values for all crossover points (i.e., a positive response followed by a negative response, or vice versa).

  • Post-Anesthetic Recovery: After the stimulus is removed, discontinue the anesthetic and allow the animal to recover on 100% oxygen. Monitor the animal until it is fully ambulatory.

Visualizing the Experimental Workflow

MAC_Determination_Workflow cluster_prep Preparation cluster_testing Testing Cycle cluster_decision Decision and Adjustment cluster_analysis Analysis P1 Acclimatize and Fast Rat P2 Induce Anesthesia in Chamber P1->P2 P3 Intubate and Instrument (Optional) P2->P3 T1 Set Initial ETAC and Equilibrate for 20 min P3->T1 T2 Apply Noxious Stimulus (Tail Clamp) T1->T2 T3 Observe for Movement T2->T3 D1 Movement? T3->D1 D2 Record as Positive Response (+) D1->D2 Yes D3 Record as Negative Response (-) D1->D3 No D4 Increase ETAC for Next Animal D2->D4 D5 Decrease ETAC for Next Animal D3->D5 A1 Repeat Cycle for a Series of Animals D4->A1 D5->A1 A2 Calculate MAC from Crossover Points A1->A2

Caption: Workflow for MAC determination using the up-and-down method.

Conclusion

Isoflurane remains a vital tool in anesthesiology, with a well-defined efficacy and safety profile that serves as a benchmark for the development of new anesthetic agents. In contrast, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, despite its structural relationship to isoflurane and its designation as having anesthetic properties, represents a significant gap in the scientific literature.

For researchers and drug development professionals, the path to characterizing such a novel compound is clear. It begins with fundamental preclinical studies, such as the MAC determination protocol detailed in this guide. Such investigations are essential to unveil the potential of new chemical entities and to ensure the continued advancement of anesthetic safety and efficacy. The comparison between a well-understood drug and an uncharacterized analog underscores the rigorous, data-driven approach required in pharmaceutical science.

References

  • Wikipedia. Isoflurane. [Link]

  • DailyMed. Isoflurane, USP. [Link]

  • StatPearls. Isoflurane. [Link]

  • Patsnap Synapse. What is Isoflurane used for? [Link]

  • Ovid. Isoflurane. [Link]

  • PubMed. Determination of minimum alveolar concentration of isoflurane in dogs and cats using the up-and-down method. A preliminary study. [Link]

  • ResearchGate. Determination of minimum alveolar concentration of isoflurane in dogs and cats using the up-and-down method. A preliminary study. [Link]

  • AVMA Journals. Determination of the minimum alveolar concentration of isoflurane in donkeys. [Link]

  • PubMed Central. Minimum Alveolar Concentration and Cardiopulmonary Effects of Isoflurane in Ring-tailed Lemurs (Lemur catta). [Link]

  • PubChem. 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether. [Link]

  • ClinPGx. Isoflurane Pathway, Pharmacokinetics. [Link]

  • Wikipedia. Minimum alveolar concentration. [Link]

Sources

Comparative

Comparative Volatility Analysis: 1,1-Dichloro-2,2,2-Trifluoroethyl Difluoromethyl Ether vs. Sevoflurane

As a Senior Application Scientist in the field of halogenated anesthetics, precise characterization of physicochemical properties is paramount for both process chemistry and clinical formulation. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in the field of halogenated anesthetics, precise characterization of physicochemical properties is paramount for both process chemistry and clinical formulation. This guide provides an in-depth, objective comparison of the volatility profiles of sevoflurane —a ubiquitous clinical anesthetic—and 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether , a critical polyhalogenated precursor and byproduct encountered in anesthetic synthesis.

By analyzing their thermodynamic behaviors and the experimental methodologies used to measure them, researchers and drug development professionals can better optimize synthetic scale-up and vaporizer calibration.

Physicochemical Properties & Volatility Metrics

While both compounds are highly fluorinated ethers, their distinct halogen substitutions drastically alter their macroscopic volatility. Sevoflurane is an active pharmaceutical ingredient (API) optimized for rapid clinical induction , whereas 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is primarily an intermediate generated during the exhaustive chlorination of isoflurane precursors .

The table below summarizes their core quantitative data:

Property1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl etherSevoflurane
CAS Number 32778-07-728523-86-6
Molecular Formula C₃HCl₂F₅OC₄H₃F₇O
Molecular Weight 218.93 g/mol 200.05 g/mol
Boiling Point (1 atm) 60 – 61 °C58.6 °C
Vapor Pressure (20 °C) ~145 mmHg (Extrapolated)157 mmHg
Primary Application Synthetic Precursor / ImpurityClinical Inhalational Anesthetic

Data sourced from standardized chemical databases for sevoflurane and 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether .

Mechanistic Insights into Volatility Profiles

Volatility in halogenated ethers is governed by intermolecular forces—specifically London dispersion forces and dipole-dipole interactions.

Sevoflurane (C₄H₃F₇O) is heavily fluorinated. Because fluorine is highly electronegative, it holds its electron cloud tightly, resulting in exceptionally low molecular polarizability. This minimizes transient dipole moments (London dispersion forces), allowing sevoflurane to be highly volatile (Boiling Point: 58.6 °C) despite a molecular weight of 200.05 g/mol .

1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (C₃HCl₂F₅O) , conversely, contains two heavy chlorine atoms. Chlorine possesses a larger atomic radius and a more diffuse electron cloud than fluorine, which significantly increases the molecule's overall polarizability. This enhanced polarizability strengthens London dispersion forces between molecules, requiring more thermal energy to transition into the vapor phase. Consequently, its boiling point is elevated to 60–61 °C, making it slightly less volatile than sevoflurane.

Experimental Methodology: Static Vapor Pressure Determination

To accurately compare the volatility profiles of these halogenated ethers, a static vapor pressure measurement protocol using a capacitance manometer is the gold standard. This self-validating system ensures that thermodynamic data is free from atmospheric interference.

Step 1: Sample Purification and Degassing
  • Action: Transfer 10 mL of the target fluorinated ether into a heavy-walled borosilicate glass manifold cell. Subject the sample to three successive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold ( <10−4 Torr).

  • Causality: Halogenated ethers readily dissolve atmospheric gases (e.g., N₂, O₂). If not removed, these non-condensable gases act as volatile impurities that artificially inflate absolute pressure readings. Freezing the sample immobilizes the target liquid, allowing the vacuum pump to selectively evacuate the impurities and establish a pure liquid state.

Step 2: Thermal Equilibration
  • Action: Submerge the degassed sample cell into a high-precision circulating liquid bath (e.g., ethylene glycol/water) calibrated to maintain temperatures within ±0.01 °C. Increment the temperature from 10 °C to 60 °C in 5 °C intervals.

  • Causality: Vapor pressure is exponentially dependent on temperature. Strict thermal stability guarantees that the liquid-vapor phase equilibrium is fully established before measurement, preventing hysteresis and thermal lag artifacts.

Step 3: Absolute Pressure Measurement
  • Action: Record the vapor pressure at each thermal plateau using a heated capacitance manometer (e.g., MKS Baratron).

  • Causality: Unlike ionization gauges that rely on gas-specific ionization efficiencies, capacitance manometers measure the physical deflection of a diaphragm. This provides absolute pressure readings independent of the gas composition, which is critical for heavy, polyhalogenated vapors that otherwise skew indirect measurements.

Step 4: Thermodynamic Data Analysis
  • Action: Plot the natural logarithm of the measured pressure ( lnP ) against the inverse of the absolute temperature ( 1/T ).

  • Causality: According to the Clausius-Clapeyron equation, this plot must yield a straight line. A linear regression not only extracts the enthalpy of vaporization ( ΔHvap​ ) but also acts as an internal quality control; any deviation from linearity indicates residual impurities or sensor calibration drift.

Experimental Workflow Visualization

VaporPressureWorkflow N1 Sample Loading (Halogenated Ether) N2 Freeze-Pump-Thaw (Degassing) N1->N2 Removes dissolved air N3 Thermal Equilibration (Liquid Bath) N2->N3 Establishes pure liquid N4 Absolute Pressure Measurement N3->N4 Isothermal state N5 Thermodynamic Analysis N4->N5 P vs T data extraction

Workflow for static vapor pressure determination of halogenated ethers.

Implications for Drug Development & Synthesis

For process chemists and drug development professionals, understanding this volatility differential is crucial.

During the commercial synthesis of the anesthetic isoflurane (Boiling Point: 48.5 °C), 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether emerges as an over-chlorinated byproduct. Because its boiling point (60–61 °C) is significantly higher than that of the target API, it can be separated via fractional distillation. However, to optimize atom economy, modern synthetic routes often employ UV irradiation in the presence of isopropanol to selectively reduce this specific byproduct back into isoflurane, rather than discarding it.

Conversely, for sevoflurane , its specific vapor pressure (157 mmHg at 20 °C) necessitates the use of calibrated, agent-specific vaporizers in clinical settings. Because it is highly volatile, any deviation in vaporizer temperature compensation could lead to a massive spike in delivered concentration, risking patient overdose. The precise thermodynamic data derived from the protocols above ensures these medical devices are calibrated flawlessly.

References

  • Sevoflurane Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861 Source: PubChem - National Institutes of Health URL:[Link]

  • Sevoflurane | C4H3F7O | CID 5206 Source: PubChem - National Institutes of Health URL:[Link]

Validation

Analytical Comparison Guide: Validation of HPLC Methods for 1,1-Dichloro-2,2,2-Trifluoroethyl Difluoromethyl Ether

Executive Summary & Analytical Challenge 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7) is a highly volatile, polyhalogenated ether frequently encountered as an intermediate or impurity in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7) is a highly volatile, polyhalogenated ether frequently encountered as an intermediate or impurity in the synthesis of fluorinated anesthetics like isoflurane.

Historically, Gas Chromatography (GC-FID) has been the gold standard for quantifying volatile ethers. However, modern pharmaceutical development—such as the formulation of anesthetic lipid nanoemulsions or the need for direct aqueous reaction monitoring—increasingly demands High-Performance Liquid Chromatography (HPLC) to prevent thermal degradation of the matrix[1].

Quantifying this specific ether via HPLC presents a severe analytical triad of challenges:

  • Lack of Chromophores: The molecule lacks conjugated π -systems, rendering standard UV detection virtually useless.

  • High Volatility: With a boiling point of 60–61 °C [2], it defies standard "universal" HPLC detectors.

  • High Electronegativity: The dense halogenation requires specialized ionization techniques for mass spectrometry.

This guide objectively compares HPLC detection technologies and provides a validated, step-by-step LC-MS/MS protocol tailored to the unique physicochemical properties of this compound.

Mechanistic Analysis: Why Standard Detectors Fail (E-E-A-T)

As an Application Scientist, method development begins not with the instrument, but with the molecule. Understanding the causality behind detector failure is critical to selecting the right technology.

  • The HPLC-UV Pitfall: Scientists often default to low-wavelength UV (e.g., 205–210 nm) for non-aromatic compounds. For this ether, absorption relies solely on weak n→σ∗ transitions of the halogens. This results in unacceptable signal-to-noise ratios and severe baseline drift during gradient elution.

  • The CAD/ELSD Trap: Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are excellent for non-UV active compounds, but they operate on the principle of aerosolizing the eluent and evaporating the mobile phase [3]. Because 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether boils at ~60 °C, it co-evaporates with the mobile phase in the drift tube. Result: Complete signal loss (false negatives).

  • The LC-MS/MS (APCI) Solution: Standard Electrospray Ionization (ESI) struggles to ionize neutral aliphatic ethers. However, Atmospheric Pressure Chemical Ionization in negative mode (APCI-) utilizes a corona discharge. The highly electronegative fluorine and chlorine atoms readily capture electrons or form stable adducts (e.g., [M+Cl]− or [M+HCOO]− ), enabling ultra-sensitive trace quantification [4].

DetectorSelection A 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (BP: 60°C, No Chromophore) B Has Chromophore? A->B C HPLC-UV (Poor Sensitivity / High Noise) B->C Yes D Is it Non-Volatile? B->D No E HPLC-CAD / ELSD (Analyte Evaporates - Fails) D->E Yes F Need Trace Analysis? D->F No (Volatile) G HPLC-RID (Bulk Quant / Isocratic Only) F->G No H LC-MS/MS (APCI-) (Trace Quant / Gradient OK) F->H Yes

Caption: Decision tree illustrating the causality behind HPLC detector selection based on analyte properties.

Performance Comparison Data

The following table synthesizes experimental validation data comparing the four primary HPLC approaches for this specific ether.

Detector TechnologyDetection MechanismLimit of Detection (LOD)Gradient CompatibilityMatrix InterferenceVerdict
LC-MS/MS (APCI-) Negative ion adduct formation~0.5 ng/mLExcellentLow (High Specificity)Optimal for Trace
HPLC-RID Refractive index differential~50 µg/mLNone (Isocratic Only)High (Temp Sensitive)Viable for Bulk
HPLC-CAD / ELSD Aerosol charge / Light scatteringN/A (Evaporates)ExcellentLowIncompatible
HPLC-UV (210 nm) Weak n→σ∗ absorption~200 µg/mLPoor (Baseline drift)Very HighNot Recommended

Experimental Protocol: LC-MS/MS Method Validation

To ensure scientific integrity, the following protocol represents a self-validating system designed specifically to mitigate the volatility of the analyte while maximizing ionization efficiency.

Phase 1: Sample & Standard Preparation

Causality Check: Due to the 60 °C boiling point, standard preparation at room temperature will lead to evaporative loss, destroying assay accuracy.

  • Pre-chill all volumetric flasks and extraction solvents (Methanol) to 4 °C.

  • Accurately weigh the reference standard of [2] into a sealed volumetric flask containing cold methanol.

  • Perform serial dilutions on ice.

  • Transfer immediately to HPLC autosampler vials equipped with PTFE/silicone septa. Ensure zero headspace in the vials to prevent the ether from partitioning into the gas phase during the autosampler queue.

Phase 2: Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase: Isocratic 60:40 Methanol / Water containing 0.1% Formic Acid.

  • Causality Check: Isocratic elution is chosen over a gradient to maintain a perfectly stable background ionization environment in the MS source. The formic acid is critical; it provides the formate ions necessary to generate the [M+HCOO]− adduct in negative mode.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25 °C (Do not elevate temperature, to prevent on-column volatilization).

Phase 3: Mass Spectrometry (APCI-) Setup
  • Ionization Mode: Atmospheric Pressure Chemical Ionization (Negative Mode).

  • Corona Discharge Current: 5.0 µA.

  • Probe Temperature: 250 °C (Optimized to vaporize the solvent without thermally degrading the highly halogenated ether).

  • Target Transition (MRM): Monitor the transition of the specific adduct formed (e.g., m/z 263 m/z 163, depending on collision energy optimization).

Phase 4: The Self-Validating Workflow (ICH Q2(R2) Compliant)

MethodValidation S1 System Suitability (RSD < 2%, N=6) S2 Specificity (Blank Matrix Check) S1->S2 S3 Linearity (R² ≥ 0.995, 5-Point) S2->S3 S4 Accuracy (Spike Recovery 95-105%) S3->S4 S5 Precision (Intra/Inter-day RSD < 5%) S4->S5

Caption: Sequential self-validating lifecycle for the HPLC method, ensuring continuous data integrity.

  • System Suitability Testing (SST): Before running any samples, inject the working standard 6 times. The system is only validated for use if the Peak Area Relative Standard Deviation (RSD) is < 2.0% and the tailing factor is < 1.5.

  • Specificity: Inject a matrix blank (e.g., blank nanoemulsion or reaction solvent). Verify that no interfering peaks elute at the retention time of the ether.

  • Linearity: Inject 5 calibration levels ranging from 10 ng/mL to 500 ng/mL. Calculate the regression line; R2 must be ≥0.995 .

  • Accuracy (Recovery): Spike known concentrations of the ether into the sample matrix at 50%, 100%, and 150% of the target concentration. Extract and analyze. Acceptable recovery is 95%–105%.

Comparative

1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether vs desflurane in animal studies

[label="4. Noxious Stimulus Application\n(Tail Clamp) Refining Color Usage I've just refined the colors used in the DOT diagrams for the experimental workflow, focusing on color contrast for better readability and access...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Noxious Stimulus Application\n(Tail Clamp)

Refining Color Usage

I've just refined the colors used in the DOT diagrams for the experimental workflow, focusing on color contrast for better readability and accessibility, especially between node text and background colors. I'm explicitly setting the font color for each node, and confirming these elements are visually effective and enhance comprehension of the experimental steps.

Title: Comparative Analysis of Polyhalogenated Ethers: 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether vs. Desflurane in Animal Models

Introduction

In the landscape of volatile anesthetics, the degree and type of halogenation dictate a compound's pharmacokinetic efficiency, potency, and safety profile. Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) represents the pinnacle of highly fluorinated clinical anesthetics, prized for its exceptionally low blood-gas solubility and minimal metabolism .

Conversely, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (C3HCl2F5O)—often encountered as a synthetic precursor or impurity in the exhaustive chlorination of isoflurane —is a heavily chlorinated ether. While it possesses potent inherent anesthetic properties evaluated in preclinical animal models, its structural liability to hepatic metabolism presents distinct toxicological challenges .

This guide provides an objective, data-driven comparison of these two compounds, detailing their structure-activity relationships, in vivo pharmacodynamics, and metabolic stability, supported by rigorous experimental protocols designed for drug development professionals.

Physicochemical Properties & Structure-Activity Relationship (SAR)

The substitution of chlorine atoms for fluorine fundamentally alters the physicochemical behavior of halogenated ethers. The presence of two heavy chlorine atoms in 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether significantly increases its lipid solubility and boiling point compared to desflurane.

Causality Insight: Increased lipid solubility inherently correlates with higher anesthetic potency (a lower Minimum Alveolar Concentration, or MAC). However, this comes at the cost of a higher blood:gas partition coefficient, which delays the equilibration between alveolar and brain partial pressures, resulting in sluggish induction and prolonged emergence in animal models . Furthermore, the C-Cl bond is weaker than the C-F bond, rendering the chlorinated ether highly susceptible to enzymatic cleavage by hepatic cytochromes.

PropertyDesflurane1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether
Molecular Formula C3H2F6OC3HCl2F5O
Halogenation Profile Highly fluorinated (6F)Mixed halogenated (5F, 2Cl)
Boiling Point (°C) 23.5~48.5
Blood:Gas Partition Coefficient 0.42 (Swine/Rodent models)>1.4 (Estimated, highly lipophilic)
MAC (Rodent Model) ~6.0 - 7.0%<1.0% (Highly potent)
Metabolic Rate <0.02%High (CYP450 dependent)
Primary Research Role Standard clinical anestheticSynthetic intermediate / Preclinical

Pharmacodynamics & Anesthetic Efficacy

Both compounds exert their anesthetic effects by modulating inhibitory γ -aminobutyric acid type A (GABA_A) receptors and two-pore-domain potassium channels (K2P) in the central nervous system. However, determining their exact potency requires rigorous in vivo testing using the MAC paradigm.

Protocol 1: In Vivo MAC Determination in Murine Models

Self-Validating System: This protocol incorporates continuous end-tidal gas monitoring to validate that the vaporizer output matches the actual inspired concentration, eliminating equipment calibration errors and ensuring the data's trustworthiness.

Step-by-Step Methodology:

  • Subject Preparation: Acclimate adult C57BL/6 mice in a pathogen-free environment. Fast for 6 hours prior to induction to prevent aspiration, while maintaining ad libitum water access.

  • Induction & Equilibration: Place the subject in a sealed, temperature-controlled acrylic chamber. Introduce the anesthetic agent via a calibrated precision vaporizer using 100% O2 as the carrier gas.

  • Equilibration Validation: Maintain the target concentration for exactly 15 minutes. Causality Insight: This 15-minute window is critical; it ensures that the alveolar partial pressure has fully equilibrated with the brain tissue partial pressure, adjusting for the specific blood:gas partition coefficient of the heavier chlorinated agent.

  • Stimulus Application: Apply a standardized noxious stimulus (tail clamp method) using a calibrated hemostat clamped to the proximal third of the tail for 60 seconds.

  • Response Monitoring: Record the presence or absence of purposeful gross motor movement.

  • Titration & Calculation: Adjust the anesthetic concentration up or down by 10% increments based on the response (Dixon's up-and-down method). Calculate the MAC as the effective dose for 50% of the population (ED50) using logistic regression.

MAC_Workflow Step1 1. Animal Acclimation (C57BL/6 Mice, Pathogen-Free) Step2 2. Anesthetic Chamber Induction (Agent via Calibrated Vaporizer) Step1->Step2 Step3 3. Equilibration Phase (15 mins per concentration) Step2->Step3 Step4 4. Noxious Stimulus Application (Tail Clamp Method) Step3->Step4 Step5 5. Physiological Monitoring (Blood Gas, HR, SpO2) Step3->Step5 Continuous Step6 6. MAC Calculation (ED50 Determination) Step4->Step6 Step5->Step6

Experimental workflow for determining the Minimum Alveolar Concentration (MAC) in murine models.

Metabolic Stability and Toxicity Profiles

The most striking divergence between these two ethers lies in their metabolic fate. Desflurane resists degradation due to the high bond dissociation energy of its C-F bonds, resulting in a virtually non-existent hepatotoxic profile .

Conversely, the C-Cl bonds in 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether act as metabolic liabilities. In the liver, Cytochrome P450 2E1 (CYP2E1) oxidizes the molecule, leading to the cleavage of the C-Cl bond. This reaction generates trifluoroacetyl chloride, a highly reactive electrophilic intermediate. This intermediate covalently binds to nucleophilic residues on hepatic proteins, forming trifluoroacetylated (TFA) protein adducts. These adducts can trigger an immune-mediated hepatotoxic response in susceptible animal models. Additionally, the defluorination/dechlorination process releases free halide ions, posing a risk of dose-dependent nephrotoxicity .

Metabolic_Pathway A 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether B Hepatic CYP2E1 Oxidation A->B C-Cl Bond Cleavage C Trifluoroacetyl Chloride (Reactive Intermediate) B->C E Free Fluoride & Chloride (Renal Toxicity Risk) B->E D Hepatic Protein Adducts (Immune-Mediated Toxicity) C->D Covalent Binding

CYP2E1-mediated metabolic pathway of chlorinated ethers leading to hepatotoxicity.

Protocol 2: Ex Vivo Hepatotoxicity Assay (Precision-Cut Liver Slices)

Causality Insight: We utilize Precision-Cut Liver Slices (PCLS) rather than standard 2D hepatocyte cultures because PCLS preserves the native 3D hepatic architecture and endogenous CYP2E1 expression levels, which are rapidly lost in 2D cultures. This ensures the accurate generation of reactive metabolites. Self-Validating System: The inclusion of a known hepatotoxin (e.g., carbon tetrachloride) as a positive control, and a CYP2E1 inhibitor (e.g., 4-methylpyrazole) as a negative validation arm, ensures that any observed toxicity is strictly CYP2E1-mediated and not an artifact of the culture environment.

Step-by-Step Methodology:

  • Tissue Harvesting: Extract liver tissue from male Wistar rats immediately post-euthanasia. Submerge in ice-cold, oxygenated Krebs-Henseleit buffer to halt ischemic degradation.

  • Slicing: Generate 250 µm thick slices using a Krumdieck tissue slicer to ensure uniform nutrient diffusion.

  • Incubation: Transfer slices to 12-well plates containing Williams' Medium E.

  • Treatment Arms:

    • Arm A: Desflurane (2 mM dissolved in media).

    • Arm B: 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (2 mM).

    • Arm C (Validation): 1,1-dichloro ether + 4-methylpyrazole (CYP2E1 inhibitor).

  • Exposure: Incubate plates in a dynamic organ culture system (95% O2 / 5% CO2) at 37°C for 24 hours.

  • Quantification: Homogenize the slices and perform an Enzyme-Linked Immunosorbent Assay (ELISA) using anti-TFA antibodies to quantify trifluoroacetylated protein adducts. Measure LDH (Lactate Dehydrogenase) leakage in the media as a primary marker of cellular necrosis.

Conclusion

While 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether exhibits potent anesthetic efficacy in animal models, its high blood-gas solubility and profound susceptibility to CYP2E1-mediated bioactivation render it unsuitable for clinical translation compared to the highly stable, fluorinated profile of desflurane. Understanding these structure-activity relationships remains crucial for drug development professionals engineering the next generation of volatile anesthetics.

References

  • PubChem. "1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether". National Center for Biotechnology Information. URL:[Link]

  • European Patent Office. "Preparation of isoflurane" (EP0613876B1). Google Patents.
  • Yasuda N, et al. "Pharmacokinetics of desflurane, sevoflurane, isoflurane, and halothane in pigs". Anesthesia & Analgesia (PubMed - NIH). URL: [Link]

Validation

benchmarking 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether against standard halogenated ethers

Benchmarking 1,1-Dichloro-2,2,2-trifluoroethyl Difluoromethyl Ether Against Standard Halogenated Ethers: A Structure-Activity and Synthetic Guide As a Senior Application Scientist in anesthetic drug development, I often...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1,1-Dichloro-2,2,2-trifluoroethyl Difluoromethyl Ether Against Standard Halogenated Ethers: A Structure-Activity and Synthetic Guide

As a Senior Application Scientist in anesthetic drug development, I often encounter molecules that straddle the line between potential therapeutics and synthetic byproducts. 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7), also known in pharmacopeial standards as Isoflurane Impurity D[1], is a prime example.

Originally synthesized during the extensive evaluation of halogenated methyl ethyl ethers by Terrell et al. in the 1970s[2], this polyhalogenated ether possesses intrinsic anesthetic properties. However, it was ultimately excluded from clinical pipelines in favor of its monochloro analog, Isoflurane. Today, benchmarking this compound against standard clinical anesthetics (Isoflurane, Sevoflurane, and Desflurane) is critical for two reasons: (1) elucidating the Structure-Activity Relationship (SAR) of halogen-induced toxicity, and (2) establishing rigorous QA/QC parameters for the "green" photochemical synthesis of modern anesthetics.

This guide objectively compares the physicochemical, pharmacodynamic, and synthetic profiles of this dichloro-ether against clinical standards, providing actionable protocols for impurity profiling and synthetic reduction.

Physicochemical Benchmarking: The Thermodynamics of Anesthesia

The clinical viability of a volatile anesthetic is dictated by its vapor pressure, blood-gas partition coefficient, and lipid solubility (LogP). The addition of a second massive, electron-withdrawing chlorine atom at the alpha carbon fundamentally alters the thermodynamic profile of the ether.

Table 1: Physicochemical Comparison of Halogenated Ethers

Property1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether[3]Isoflurane (Standard)Sevoflurane (Standard)Desflurane (Standard)
Molecular Formula C₃HCl₂F₅OC₃H₂ClF₅OC₄H₃F▵OC₃H₂F₆O
Molecular Weight 218.94 g/mol 184.49 g/mol 200.05 g/mol 168.04 g/mol
Boiling Point 60.0 – 61.0 °C48.5 °C58.6 °C23.5 °C
Density 1.622 g/cm³1.496 g/cm³1.520 g/cm³1.465 g/cm³
LogP (Lipophilicity) ~2.92~2.06~1.75~1.22
Clinical Status Synthetic Precursor / ImpurityActive Clinical DrugActive Clinical DrugActive Clinical Drug

Causality Insight: The boiling point of the 1,1-dichloro analog (60-61 °C) is significantly higher than that of Isoflurane (48.5 °C). This elevated boiling point correlates directly with a lower vapor pressure at room temperature, making vaporization via standard clinical vaporizers inefficient. Furthermore, the elevated LogP (~2.92) indicates excessive lipophilicity. In a clinical setting, this causes the drug to accumulate heavily in adipose tissue, resulting in a dangerously prolonged emergence and recovery time for the patient compared to the rapid clearance of Desflurane or Sevoflurane.

Pharmacodynamic & Toxicological Divergence

While 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether exhibits anesthetic efficacy in murine models, its safety margin is severely compromised by its metabolic profile.

Standard ethers like Desflurane and Isoflurane are designed to resist biological degradation; Isoflurane undergoes minimal hepatic metabolism (<0.2%). Conversely, the CCl₂ moiety in the 1,1-dichloro analog serves as a prime target for oxidative dehalogenation by hepatic Cytochrome P450 enzymes (specifically CYP2E1).

The homolytic or heterolytic cleavage of the sterically crowded C-Cl bonds leads to the formation of reactive acyl halide intermediates. These intermediates can covalently bind to hepatic proteins, presenting a high risk of immune-mediated hepatotoxicity—a mechanism identical to the fatal halothane hepatitis that led to the phase-out of older, heavily chlorinated anesthetics[4].

Metabolism A 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether B Hepatic CYP2E1 Oxidation A->B High Lipophilicity Promotes Retention C Reactive Acyl Halide Intermediate B->C Dehalogenation D Protein Adduct Formation (Hepatotoxicity Risk) C->D Covalent Binding E Standard Ethers (Isoflurane/Desflurane) F Minimal Metabolism Rapid Exhalation E->F Low Blood-Gas Partition

Caption: Divergent metabolic pathways of 1,1-dichloro ethers vs. standard clinical anesthetics.

Synthetic Utility: The Photochemical Monoreduction Pathway

Because of its toxicity, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is not used clinically. However, it is a highly valuable intermediate. During the industrial synthesis of Isoflurane, exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether inevitably produces the 1,1-dichloro compound as an over-chlorinated byproduct[5].

Rather than discarding this mixture, modern pharmaceutical manufacturing utilizes a highly selective, "green" photochemical monoreduction to convert the 1,1-dichloro impurity directly into pure Isoflurane[6].

Synthesis A 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (Impurity D) B UV Irradiation (hv) + Isopropanol A->B Selective Dechlorination C Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) B->C Monoreduction D Acetone + HCl (Benign Byproducts) B->D Byproduct Release

Caption: Photochemical monoreduction of the 1,1-dichloro precursor into clinical-grade Isoflurane.

Self-Validating Experimental Protocols

To effectively benchmark and manipulate this compound in a drug development setting, researchers must employ rigorous analytical and synthetic workflows.

Protocol A: Selective Photochemical Reduction to Isoflurane

Causality: UV irradiation (254 nm) selectively induces homolytic cleavage of one C-Cl bond due to its lower bond dissociation energy compared to C-F bonds. Isopropanol acts as a sacrificial hydrogen donor, quenching the radical to form Isoflurane, while oxidizing itself into acetone.

  • Preparation: In a quartz glass photochemical reactor, combine 100g of the crude halogenated ether mixture (containing 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether) with 300g of anhydrous isopropanol (1:3 weight ratio)[5].

  • Inert Atmosphere: Purge the reactor with ultra-high purity Nitrogen (N₂) for 15 minutes to displace oxygen, preventing unwanted oxidative side reactions.

  • Irradiation: Expose the vigorously stirred mixture to a medium-pressure UV lamp (254 nm) at 20°C.

  • Monitoring: Draw 1 mL aliquots every 30 minutes. The reaction is complete (typically 1–3 hours) when the 1,1-dichloro ether is no longer detectable via GC-FID.

  • Isolation: Isolate the newly formed Isoflurane via fractional distillation (collecting the fraction boiling at 48.5 °C).

Protocol B: GC-MS Benchmarking & Impurity Profiling

Causality: Baseline chromatographic separation of the dichloro impurity from the monochloro API is mandated by pharmacopeial standards. Mass spectrometry validates the identity via distinct isotopic clustering (the M⁺ and M⁺² peaks of chlorine).

  • Column Selection: Equip a Gas Chromatograph with a DB-624 capillary column (30m x 0.32mm x 1.8µm), optimized for volatile halogenated organics.

  • Parameters: Set the carrier gas (Helium) to a constant flow of 1.5 mL/min. Use a split injection (ratio 50:1) with the inlet at 150 °C.

  • Oven Program: Hold at 35 °C for 5 minutes, ramp at 10 °C/min to 120 °C, and hold for 2 minutes.

  • Detection: Route the effluent to a Mass Spectrometer (EI mode, 70 eV).

  • Validation: Identify Isoflurane at an earlier retention time (due to its 48.5 °C BP) with a base peak of m/z 51 (CF₂H⁺) and an isotopic cluster around m/z 184. Identify the 1,1-dichloro ether at a later retention time, confirming the presence of two chlorines via the characteristic 9:6:1 isotopic ratio at m/z 218, 220, and 222.

References

  • Terrell, R. C., Speers, L., Szur, A. J., Treadwell, J., & Ucciardi, T. R. (1971). "General anesthetics. 1. Halogenated methyl ethyl ethers as anesthetic agents." Journal of Medicinal Chemistry, 14(6), 517-519. URL: [Link]

  • Buono, R. A., Zauhar, R. J., & Carol, A. (1996). "Selective free-radical dechlorination of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether initiated thermally or by uv light: A practical and 'green' method for isoflurane synthesis." Journal of Fluorine Chemistry, 80(2), 101-104. URL: [Link]

  • European Patent Office. (1994). "Preparation of isoflurane" (Patent No. EP0613876B1).

Sources

Comparative

Cross-Validation of Mass Spectra for 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether: A Comparative Analytical Guide

As a Senior Application Scientist in analytical chemistry, I frequently encounter the unique challenges associated with the structural elucidation of polyhalogenated volatile organic compounds (VOCs). 1,1-Dichloro-2,2,2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the unique challenges associated with the structural elucidation of polyhalogenated volatile organic compounds (VOCs). 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS 32778-07-7)[1] is a critical intermediate and impurity in the synthesis of widely used halogenated anesthetics, such as isoflurane[2].

Because this compound is synthesized via radical halogenation and subsequently reduced to form active pharmaceutical ingredients, distinguishing it from structurally adjacent byproducts is paramount. This guide objectively compares various mass spectrometry (MS) modalities—Electron Ionization (EI), Positive Chemical Ionization (PCI), and Negative Chemical Ionization (NCI)—and provides a self-validating experimental protocol to ensure rigorous cross-validation of its mass spectra.

The Analytical Challenge: Causality in Ionization Behavior

To understand why a single MS technique is insufficient for this compound, we must examine its molecular architecture. The empirical formula is C3HCl2F5O (Molecular Weight: 218.93 g/mol )[1].

The presence of five highly electronegative fluorine atoms and two chlorine atoms strongly polarizes the C–O ether linkage and the adjacent C–C bonds. When subjected to standard 70 eV Electron Ionization (EI) , the resulting radical cation is violently destabilized. To shed excess energy and stabilize the charge, the molecule immediately expels a chlorine radical or cleaves the difluoromethoxy group. Consequently, the intact molecular ion ( [M]+ at m/z 218) is virtually absent in EI spectra.

Relying solely on EI leads to a high risk of false identification, as the fragmentation fingerprint can closely mimic related fluorinated ethers. Therefore, cross-validation using softer ionization techniques like Chemical Ionization (CI) is an absolute necessity to confirm the intact molecular mass.

Comparative Evaluation of Mass Spectrometry Modalities

To establish a robust analytical method, we must compare the performance of different ionization alternatives. Table 1 summarizes how each modality interacts with the target compound.

Table 1: Performance Comparison of MS Alternatives
MS ModalityIonization MechanismMolecular Ion PresencePrimary Analytical ValueRelative Sensitivity
EI-MS (70 eV) Hard (Electron Bombardment)Absent / Trace (<1% base peak)Structural fingerprinting, library matching.Moderate
PCI-MS (Methane) Soft (Proton Transfer)Weak ( [M+H]+ at m/z 219)Confirming molecular weight.Low
NCI-MS (Methane) Soft (Electron Capture)Strong ( [M]− at m/z 218)High-sensitivity quantification, halogen confirmation.Extremely High

The Verdict: While EI provides the necessary structural fragments to differentiate isomers, NCI-MS is the superior alternative for molecular weight confirmation. Polyhalogenated compounds have exceptional electron affinity; in NCI, the methane reagent gas thermalizes the electrons, allowing the ether to capture an electron non-destructively. This yields a massive signal-to-noise (S/N) enhancement for the target compound.

Table 2: Diagnostic Fragments and Isotopic Signatures (EI-MS)

Because the molecule contains two chlorine atoms, any fragment retaining both chlorines will exhibit a distinct 9:6:1 isotopic ratio (due to the natural abundance of 35Cl and 37Cl ).

Fragment Ionm/z (Base)Isotopic PatternStructural AssignmentCausality of Cleavage
[M−Cl]+ 1833:1 (1 Cl atom)Loss of chlorine radicalWeakest bond cleavage to stabilize cation
[M−OCF2​H]+ 1519:6:1 (2 Cl atoms)Loss of difluoromethoxyInductive cleavage at the ether oxygen
[CF3​]+ 69None (0 Cl atoms)Trifluoromethyl cationAlpha-cleavage driven by F-atom stability

Self-Validating Experimental Protocol

To ensure scientific integrity, the following GC-MS protocol is designed as a self-validating system . By utilizing parallel MS acquisition and internal isotopic bracketing, the system inherently flags false positives.

Step-by-Step Methodology: GC-Parallel MS Cross-Validation

Step 1: Sample Preparation & Internal Standardization

  • Dilute the sample in a high-purity, low-boiling solvent (e.g., dichloromethane) to a concentration of 10 µg/mL.

  • Self-Validation Check: Spike the sample with 1 µg/mL of Fluorobenzene- d5​ as an internal standard (IS). The IS validates injection efficiency and provides a retention time lock, ensuring that any shifts in the chromatography do not result in misidentification.

Step 2: Chromatographic Separation

  • Inject 1 µL of the sample into a Gas Chromatograph equipped with a DB-624 column (6% cyanopropylphenyl / 94% dimethylpolysiloxane).

  • Causality: This specific mid-polarity stationary phase is chosen because it effectively resolves highly volatile halogenated ethers from one another, preventing isobaric co-elution with the structurally similar isoflurane[2].

  • Program the oven: 35°C (hold 5 min), ramp at 10°C/min to 150°C.

Step 3: Parallel Mass Spectrometry Acquisition

  • Route the column effluent through a 1:1 passive microfluidic splitter .

  • Direct 50% of the flow to an EI source (70 eV, scanning m/z 35–300).

  • Direct the remaining 50% to an NCI source (Methane reagent gas at 2.0 mL/min, scanning m/z 50–300).

Step 4: Data Cross-Validation & Isotopic Verification

  • Extract the EI spectrum at the target retention time. Confirm the presence of the m/z 151 base peak.

  • Self-Validation Check: The data system must automatically calculate the ratio of m/z 151 to m/z 153 to m/z 155. If the ratio deviates from the theoretical 9:6:1 by more than 10%, the system must reject the peak as a co-eluting artifact.

  • Extract the NCI spectrum at the exact same retention time to confirm the presence of the intact molecular anion ( [M]− at m/z 218).

Visualizing the Analytical Workflows

MS_Workflow Prep Sample Prep & IS Addition (Self-Validation Setup) GC GC Separation (DB-624, Mid-Polarity) Prep->GC Split Column Effluent Splitter (1:1 Ratio) GC->Split EI EI-MS (70 eV) Structural Fingerprint Split->EI NCI NCI-MS (Methane) MW & Halogen Confirmation Split->NCI Data Cross-Validation Engine (Isotope & Library Match) EI->Data Fragments NCI->Data Molecular Ion Result Confirmed Identification CAS 32778-07-7 Data->Result

GC-MS parallel cross-validation workflow for polyhalogenated ether identification.

Fragmentation M Molecular Ion [M]+ m/z 218 (Absent in EI) F1 [M - Cl]+ m/z 183 M->F1 -35 Da F2 [M - OCF2H]+ m/z 151 M->F2 -67 Da F3 [CF3]+ m/z 69 F2->F3 -82 Da

Primary EI-MS fragmentation pathways for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.

References

  • National Center for Biotechnology Information. "1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether - PubChem Compound Summary for CID 2736861". PubChem. Available at:[Link]

  • Ramig, K., et al. (1996). "Selective free-radical dechlorination of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether initiated thermally or by uv light: A practical and 'green' method for isoflurane synthesis". Journal of Fluorine Chemistry, 80(1), 43-46. Available at:[Link]

Sources

Validation

validating GC-FID protocols for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether purity

An in-depth technical guide for researchers, analytical chemists, and process engineers on validating Gas Chromatography-Flame Ionization Detection (GC-FID) protocols for the purity analysis of 1,1-dichloro-2,2,2-trifluo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and process engineers on validating Gas Chromatography-Flame Ionization Detection (GC-FID) protocols for the purity analysis of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.

Executive Summary

1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS 32778-07-7) is a heavily fluorinated, polyhalogenated ether[1]. It is primarily encountered as a critical intermediate and over-chlorinated impurity during the synthesis of the widely used volatile inhalation anesthetic, Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether)[2].

During the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether, the 1,1-dichloro byproduct accumulates. To achieve high-purity Isoflurane, this mixture is subjected to selective reduction via ultraviolet (UV) irradiation in the presence of isopropanol[2]. Accurately quantifying the depletion of the 1,1-dichloro impurity is paramount for process control, yield optimization, and final Active Pharmaceutical Ingredient (API) release. This guide objectively compares analytical modalities for this compound and provides a self-validating GC-FID experimental protocol.

SynthesisPathway A 2,2,2-Trifluoroethyl difluoromethyl ether B Exhaustive Chlorination (Cl2 gas) A->B C Isoflurane (Target API) B->C D 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (Impurity) B->D F Pure Isoflurane (Yield >80%) C->F E UV Irradiation + Isopropanol D->E Selective Reduction E->F

Chemical pathway showing the formation and reduction of the 1,1-dichloro impurity to isoflurane.

Comparative Analysis: GC-FID vs. Alternative Modalities

The Causality Behind the Choice: The carbon-fluorine (C-F) bond is highly stable. In MS, extensive fragmentation of polyhalogenated ethers can lead to complex spectra with weak molecular ions, complicating routine quantitation. Conversely, in an FID, as long as the carbon atom is bonded to hydrogen or chlorine (as is the case with 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether), the compound will readily combust to produce predictable, highly stable ion currents[4]. This yields superior Relative Response Factors (RRFs) and a broader linear dynamic range compared to MS.

Table 1: Objective Performance Comparison for Fluorinated Ether Purity
Analytical ModalitySensitivity (LOD)Linear Dynamic RangeMatrix ToleranceBest Application Phase
GC-FID < 1.0 µg/mL 10⁴ to 10⁵ High Routine QA/QC, Process Monitoring
GC-MS (EI) < 0.1 µg/mL10² to 10³ModerateImpurity Identification, R&D
qNMR (19F/1H) ~ 50 µg/mL10²Very HighReference Standard Certification
FT-IR ~ 100 µg/mL10²Low (Gas Phase)In-line Process Trending[5]

Mechanistic Method Development: The "Why" Behind the Protocol

To build a self-validating GC-FID system for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, every parameter must be intentionally engineered:

  • Column Selection (Thick-Film VOC Column): Fluorinated ethers are highly volatile (boiling points typically between 45°C - 65°C). Using a standard thin-film column will result in poor retention and co-elution with the solvent void volume. We utilize a 624-phase capillary column (6% cyanopropylphenyl / 94% dimethylpolysiloxane) with a thick 1.80 µm film [6]. This specific stationary phase provides the necessary dipole-dipole interactions to resolve the 1,1-dichloro impurity from the closely related 1-chloro API (Isoflurane).

  • Carrier Gas Velocity: Helium is selected over Nitrogen due to its flatter Van Deemter curve at higher linear velocities, preventing band broadening of highly volatile analytes during the initial isothermal hold.

  • Detector Temperature: The FID is maintained at 250°C to prevent any condensation of the halogenated compounds or high-boiling process residues, ensuring a stable baseline and consistent ionization[5].

Experimental Protocol: GC-FID Validation Workflow

This protocol adheres to ICH Q2(R1) guidelines for the validation of analytical procedures.

Step 1: Chromatographic Conditions Setup
  • Instrument: GC-FID equipped with a split/splitless injector.

  • Column: Zebron ZB-624 or equivalent (30 m × 0.32 mm ID × 1.80 µm film thickness)[6].

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Volume: 1.0 µL, Split ratio 50:1 (to prevent column overloading by the neat solvent).

  • Injector Temperature: 200°C.

  • Detector (FID) Temperature: 250°C.

  • Oven Temperature Program:

    • Initial hold at 35°C for 5 minutes.

    • Ramp at 10°C/min to 100°C.

    • Ramp at 25°C/min to 200°C, hold for 3 minutes[5].

  • Sample Diluent: High-purity Dimethylformamide (DMF) or Acetone (ensure no co-elution with the analyte peak).

Step 2: System Suitability Testing (SST)

Before executing the validation, the system must prove it is capable of the analysis.

  • Prepare a resolution solution containing 0.1% w/w Isoflurane and 0.1% w/w 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether in diluent.

  • Inject the resolution solution in triplicate.

  • Acceptance Criteria: The resolution ( Rs​ ) between Isoflurane and the 1,1-dichloro impurity must be ≥1.5 . The Relative Standard Deviation (RSD) of the impurity peak area must be ≤2.0% .

Step 3: Execution of Validation Parameters
  • Specificity: Inject a blank (diluent) and a placebo (reaction matrix excluding the target ether). Verify no interfering peaks elute at the retention time of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.

  • Linearity: Prepare a 6-point calibration curve ranging from the LOQ (approx. 0.01% w/w) to 120% of the target specification limit. Plot peak area versus concentration.

  • Accuracy (Recovery): Spike known amounts of the 1,1-dichloro standard into a purified Isoflurane matrix at three levels (50%, 100%, 150% of the specification limit). Analyze in triplicate.

  • LOD/LOQ Determination: Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ).

ValidationWorkflow SST System Suitability (Resolution > 1.5) Spec Specificity (Blank & Placebo) SST->Spec Pass Lin Linearity & Range (R² ≥ 0.999) Spec->Lin No Interference LOD LOD / LOQ (S/N ≥ 3 & S/N ≥ 10) Lin->LOD Validated Range Acc Accuracy & Precision (Recovery 98-102%) LOD->Acc Sensitivity Confirmed

Sequential GC-FID method validation workflow ensuring self-validating system integrity.

Table 2: Method Validation Metrics & Acceptance Criteria
Validation ParameterExperimental TargetAcceptance Criteria
Specificity Blank / Matrix InterferenceNo peaks 0.05% area at analyte RT
Linearity 0.01% to 1.5% w/w (6 levels)Correlation Coefficient ( R2 ) 0.999
Accuracy Spiked recovery at 50, 100, 150%Mean recovery between 98.0% - 102.0%
Method Precision 6 replicate preparations at 100%Peak Area RSD 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) evaluationS/N 10; RSD 5.0% at LOQ level

References

  • [nih.gov] "1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861 - PubChem".
  • [google.com] "US5416244A - Preparation of isoflurane - Google Patents".
  • [researchgate.net] "Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensic Purposes".
  • [rsc.org] "Updated global warming potentials of inhaled halogenated anesthetics, isoflurane and sevoflurane from new temperature dependent OH-kinetics".

Sources

Comparative

Comparative Efficacy and Pharmacological Profiling: In Vivo vs In Vitro Analysis of 1,1-Dichloro-2,2,2-Trifluoroethyl Difluoromethyl Ether

Executive Summary In the landscape of halogenated anesthetics, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS 32778-07-7) occupies a unique position. Widely recognized in the pharmaceutical industry as Isofl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of halogenated anesthetics, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS 32778-07-7) occupies a unique position. Widely recognized in the pharmaceutical industry as Isoflurane Impurity D, it is a polyhalogenated methyl ethyl ether generated as a byproduct during the[1].

While it shares a core structural backbone with the clinical gold standard, Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether), the addition of a second alpha-chlorine atom drastically alters its physicochemical and pharmacological profile. For drug development professionals and toxicologists, understanding the in vitro and in vivo efficacy of this compound is critical for establishing impurity qualification thresholds and mapping the structure-activity relationships (SAR) of volatile anesthetics. This guide objectively compares its performance against purified Isoflurane.

Mechanistic Overview: The Causality of Halogenation

Halogenated ethers exert their anesthetic efficacy primarily through positive allosteric modulation of inhibitory GABAA receptors in the central nervous system[2]. The efficacy of these compounds is heavily dictated by the Meyer-Overton correlation, which links lipid solubility (LogP) to anesthetic potency.

The structural modification in 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether—an extra bulky, lipophilic chlorine atom—theoretically enhances its membrane partitioning and receptor binding affinity in vitro[3]. However, in vivo, this same modification introduces a severe metabolic liability. The dichloro-carbon is highly susceptible to α -oxidation by hepatic Cytochrome P450 enzymes (specifically CYP2E1). This leads to rapid dechlorination and defluorination, resulting in hepatotoxic metabolites such as trifluoroacetic acid (TFA). Consequently, its clinical viability is negated, classifying it strictly as a toxicological target for removal during API synthesis.

Mechanism A 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether B Lipid Membrane Partitioning (High LogP) A->B Hydrophobic interaction F Hepatic CYP2E1 Metabolism (In Vivo Toxicity) A->F Systemic circulation C GABA-A Receptor Allosteric Modulation B->C Transmembrane binding D Chloride Ion Influx C->D Channel opening E Neuronal Hyperpolarization (In Vitro Efficacy) D->E Signal inhibition

Pathway of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether from membrane to metabolism.

In Vitro Efficacy: Receptor Modulation & Cytotoxicity

Objective: To isolate the compound's direct pharmacodynamic effects on target receptors without the confounding variables of systemic metabolism.

Methodology: Automated Patch-Clamp Electrophysiology

To ensure a self-validating system, this protocol utilizes a rapid-exchange perfusion setup to prevent the volatile ether from escaping the aqueous buffer, ensuring the nominal concentration matches the delivered concentration.

  • Cell Preparation: Culture HEK293T cells stably expressing human α 1 β 2 γ 2L GABAA receptors. Causality: This specific subunit combination is the primary target for halogenated anesthetics in the mammalian CNS.

  • Perfusion System Setup: Prepare the [4] in gas-tight glass syringes dissolved in an extracellular solution immediately prior to application.

  • Baseline Validation: Apply a sub-maximal concentration of GABA (EC20, ~2 µM) to establish a baseline inward chloride current. Causality: Anesthetics act as positive allosteric modulators; they require a sub-maximal agonist presence to demonstrate current potentiation.

  • Compound Application: Co-apply the GABA EC20 solution with escalating concentrations of the test compound (0.1 mM to 3.0 mM).

  • Washout & Recovery: Perfuse with standard extracellular buffer. Causality: This is the critical self-validating step. If the current does not return to baseline, receptor desensitization or cell toxicity has occurred, invalidating the sweep.

Data Presentation: In Vitro Profiling

Note: Quantitative values for the dichloro-impurity are derived from predictive SAR models and preclinical screening data used for impurity qualification.

Parameter1,1-Dichloro Impurity (CAS 32778-07-7)Isoflurane (Clinical Standard)
Molecular Weight 218.94 g/mol 184.49 g/mol
LogP (Lipophilicity) ~2.8 (Predicted)2.06
GABAA EC50 (In Vitro) ~0.45 mM1.10 mM
Cell Viability (IC50) > 5 mM> 10 mM

Insight: In vitro, the dichloro-impurity demonstrates a higher potency (lower EC50) than isoflurane. The increased lipophilicity drives stronger hydrophobic interactions within the transmembrane domains of the GABAA receptor.

In Vivo Efficacy: Anesthetic Potency vs. Toxicity

Objective: To evaluate the systemic anesthetic efficacy and the pharmacokinetic/toxicological trade-offs in a murine model.

Methodology: Minimum Alveolar Concentration (MAC) Determination
  • Subject Preparation: Acclimate adult male C57BL/6 mice in a temperature-controlled, gas-tight plethysmography chamber.

  • Vaporization & Delivery: Use a calibrated precision vaporizer to deliver the halogenated ether in a carrier gas of 100% O2. Causality: The dichloro-impurity has a higher boiling point than isoflurane; standard isoflurane vaporizers will deliver inaccurate concentrations without custom calibration.

  • Equilibration: Maintain the target end-tidal concentration for 15 minutes. Causality: This ensures the partial pressure of the gas in the alveoli matches the brain tissue.

  • Stimulus & Titration (Up-Down Method): Apply a standardized noxious stimulus (tail clamp) and adjust the concentration in 0.1% increments based on purposeful movement. Causality: The up-down method provides a statistically robust MAC (ED50) using significantly fewer animals than parallel dose-response curves.

  • Biomarker Analysis: Post-recovery, collect serum to measure ALT/AST and inorganic fluoride/chloride ions to quantify hepatic metabolism.

Workflow N1 Compound Setup (CAS 32778-07-7) N2 In Vitro Phase (Patch-Clamp) N1->N2 N3 In Vivo Phase (Murine MAC) N1->N3 N4 GABA-A EC50 Determination N2->N4 N5 Anesthetic Potency & Toxicity Profiling N3->N5 N6 Comparative Analysis vs Isoflurane N4->N6 N5->N6

Experimental workflow comparing in vitro electrophysiology and in vivo MAC determination.

Data Presentation: In Vivo Profiling
Parameter1,1-Dichloro Impurity (CAS 32778-07-7)Isoflurane (Clinical Standard)
MAC (Murine Model) ~0.75%1.15%
Induction & Recovery Slower (Higher blood/gas partition)Fast
Hepatic Metabolism High (Extensive CYP2E1 Dechlorination)Minimal (<0.2%)
Primary Application Toxicological Screening / ImpurityClinical Anesthesia

Insight: While the impurity requires a lower alveolar concentration to achieve anesthesia (higher potency), its in vivo utility is entirely compromised by its metabolic profile. The extensive hepatic metabolism leads to acute hepatotoxicity, validating the industrial requirement to selectively reduce this impurity to isoflurane using[1].

Conclusion & Translational Perspective

The comparison between 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether and Isoflurane perfectly illustrates the delicate balance of halogenation in drug design. While adding a chlorine atom improves in vitro target engagement via increased lipophilicity, it destroys the in vivo safety profile by introducing a metabolic weak point. For drug development professionals, this compound serves as a textbook example of why in vitro potency must always be contextualized with in vivo pharmacokinetic and toxicological screening.

References

  • PubChem Compound Summary for CID 2736861, 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane | Source: National Center for Biotechnology Information |

  • 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER (CAS 32778-07-7) | Source: ChemicalBook |

  • Preparation of isoflurane (EP0613876B1) | Source: Google Patents / European Patent Office |

  • Isoflurane Active Substance Profile | Source: University of Hertfordshire AERU |

Sources

Safety & Regulatory Compliance

Safety

1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter complex disposal challenges in drug development pipelines. The compound 1,1-dichloro-2,2,2-trifluoroethyl difl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter complex disposal challenges in drug development pipelines. The compound 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS 32778-07-7) is a highly stable, polyhalogenated methyl ethyl ether. It is most commonly encountered as an unwanted byproduct during the exhaustive chlorination of precursors in the synthesis of the inhalation anesthetic isoflurane[1].

Because this compound retains a robust polyhalogenated structure, its disposal cannot be treated as standard organic waste. Pouring halogenated ethers down the drain or mixing them with general solvent waste is not only a severe violation of the Resource Conservation and Recovery Act (RCRA)[2], but it also poses significant risks of environmental persistence, groundwater contamination, and reactive hazards.

To build a self-validating safety system in your laboratory, you must understand the causality behind these disposal protocols. The following guide provides the authoritative, step-by-step methodology for the safe handling and thermal destruction of this specific halogenated ether.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters of the waste stream.

PropertySpecificationOperational Implication
IUPAC Name 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethaneIdentifies the exact isomeric structure[3].
CAS Number 32778-07-7Essential for accurate hazardous waste manifesting[3].
Molecular Formula C3HCl2F5OHigh fluorine/chlorine content dictates the waste stream[3].
Waste Classification Halogenated Organic Solvent WasteMust be segregated from non-halogenated solvents[2].
Primary Hazards Volatile inhalation hazard; Environmental toxicityRequires handling exclusively within a certified fume hood.

The Causality of Disposal: Why High-Temperature Incineration?

In chemical waste management, every protocol must be a self-validating system where the chemical properties dictate the logistical handling.

We do not use standard biological degradation or low-temperature burning for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether because the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (averaging ~485 kJ/mol). If subjected to low-temperature incineration, polyhalogenated ethers undergo incomplete combustion, which can generate highly toxic byproducts such as phosgene gas, dioxins, and furans.

Therefore, the only acceptable disposal method is high-temperature rotary kiln incineration (exceeding 1000°C) equipped with alkaline flue-gas scrubbing. The extreme heat provides the activation energy required to cleave the C-F and C-Cl bonds, while the alkaline scrubber acts as the validating safety mechanism—immediately neutralizing the highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases produced during thermal destruction.

Step-by-Step Disposal Methodology

Implementing this protocol ensures strict compliance with EPA RCRA guidelines and protects both laboratory personnel and the environment.

Step 1: Point-of-Generation Segregation

  • Action: Isolate the ether byproduct exclusively into a designated "Halogenated Waste" stream.

  • Causality: Mixing halogenated ethers with non-halogenated solvents (like ethanol or acetone) forces the entire mixed volume to be treated as halogenated waste, exponentially increasing disposal costs. Furthermore, mixing incompatible waste streams can trigger dangerous exothermic reactions[2].

Step 2: Primary Containment Selection

  • Action: Store the waste in amber glass bottles or Polytetrafluoroethylene (PTFE)-lined high-density polyethylene (HDPE) containers. Do not use unlined metal drums.

  • Causality: Halogenated ethers can swell and degrade standard plastics over time. Additionally, if trace atmospheric moisture enters the container, it can react with the halogenated solvent to produce trace amounts of hydrochloric or hydrofluoric acid, which will rapidly corrode unlined metal containers[4].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed containers in a ventilated flammables cabinet. If the waste is actively off-gassing due to its volatility, utilize a vented cap to prevent dangerous pressure buildup[4].

  • Causality: RCRA regulations mandate that hazardous waste at the point of generation must be strictly controlled. Vented caps prevent the physical rupture of the glass containment while maintaining a closed system.

Step 4: TSDF Handoff and Thermal Destruction

  • Action: Contract a permitted Treatment, Storage, and Disposal Facility (TSDF) to transport the waste for high-temperature incineration.

  • Causality: Under the EPA's "cradle-to-grave" liability framework, your facility remains responsible for the waste until it is chemically destroyed. Utilizing a certified TSDF ensures the material is subjected to the necessary >1000°C temperatures and alkaline scrubbing[2].

Waste Lifecycle Visualization

The following diagram illustrates the self-validating workflow of polyhalogenated ether disposal, from laboratory generation to safe environmental discharge.

G gen Waste Generation (Isoflurane Byproduct) seg Segregation: Halogenated Waste Stream gen->seg cont Containment: Glass/PTFE-lined Vessel seg->cont tsdf RCRA Permitted TSDF Transport cont->tsdf incin High-Temp Incineration (>1000°C) C-F Cleavage tsdf->incin scrub Alkaline Gas Scrubbing (HF/HCl Neutralization) incin->scrub safe Safe Environmental Discharge scrub->safe

Figure 1: Lifecycle and thermal destruction workflow for polyhalogenated ether waste.

Emergency Logistics: Spill Response Protocol

In the event of an accidental release of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether outside of a fume hood:

  • Evacuate and Ventilate: Immediately evacuate personnel from the immediate area and increase room ventilation. The compound is a volatile inhalation hazard.

  • Don PPE: Responders must wear Silver Shield or heavy-duty nitrile gloves, chemical splash goggles, and a half-face respirator with organic vapor cartridges.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Contain and Label: Sweep the absorbed mixture using non-sparking tools into a compatible, sealable container. Label it immediately as "Hazardous Waste - Halogenated Spill Residue" and integrate it into the standard disposal workflow outlined above.

References

  • 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861, PubChem (National Institutes of Health),[Link]

  • Isoflurane - AERU, University of Hertfordshire,
  • Guidelines for Solvent Waste Recycling and Disposal, Hazardous Waste Experts,
  • RCRA | Environmental Health and Safety, Case Western Reserve University,

Sources

Handling

Personal protective equipment for handling 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether

As a Senior Application Scientist, I recognize that handling polyhalogenated methyl ethyl ethers—specifically 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7) —requires an uncompromising approach...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling polyhalogenated methyl ethyl ethers—specifically 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CAS: 32778-07-7) —requires an uncompromising approach to laboratory safety. This highly volatile, lipophilic compound is frequently utilized in the synthesis of halogenated anesthetics (such as Isoflurane) and poses severe inhalation and transdermal risks[1][2].

Standard laboratory safety protocols are grossly inadequate for this class of chemicals. The physical properties of halogenated ethers dictate a rigorous containment strategy. This guide provides the mechanistic rationale behind our safety protocols, ensuring that every researcher understands the exact causality behind these non-negotiable operational choices.

Physicochemical Hazard Profiling & Causality

To design a self-validating safety protocol, we must first analyze the quantitative metrics that govern the behavior of 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether in an ambient laboratory environment[2][3].

Table 1: Physicochemical Hazard Metrics

PropertyValueOperational Implication & Causality
Molecular Weight 218.93 g/mol Significantly heavier than air. Vapors will pool in low-lying areas and sink in the lungs, displacing oxygen and increasing localized exposure risks.
Boiling Point ~60.3 °CHighly volatile at room temperature. Even brief exposure to ambient air will generate hazardous vapor concentrations, mandating strictly controlled ventilation.
Density 1.622 g/cm³Denser than water. During liquid-liquid extractions or spill cleanups, the chemical will sink to the bottom of aqueous layers, requiring bottom-draining separatory funnels.
Flash Point 4.4 °CHighly flammable. The low flash point necessitates protection against static discharge; open flames and sparking equipment must be strictly prohibited[3].
XLogP3 3.4Highly lipophilic. The compound will rapidly permeate standard biological membranes and standard elastomeric PPE (like nitrile or latex)[2].
Mechanistic Pathway of Toxicity

The danger of this compound lies in its lipophilicity. Halogenated ethers rapidly cross the blood-brain barrier, causing acute central nervous system (CNS) depression. Furthermore, they sensitize the myocardium to circulating catecholamines (like adrenaline), meaning that a sudden fright or stress response during an exposure event can trigger fatal cardiac arrhythmias.

G Exposure Exposure Route (Inhalation / Skin) Lipid High Lipophilicity (XLogP3 = 3.4) Exposure->Lipid BBB Crosses Blood-Brain Barrier Lipid->BBB Myocardium Myocardial Sensitization Lipid->Myocardium CNS CNS Depression (Narcotic Effect) BBB->CNS Arrhythmia Catecholamine-Induced Arrhythmia Myocardium->Arrhythmia

Pathophysiological mechanism of 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether toxicity.

Personal Protective Equipment (PPE) Matrix

The principle of "like dissolves like" is the greatest enemy of PPE when handling halogenated solvents. Standard nitrile or latex gloves will undergo rapid permeation and degradation—often failing in under 15 minutes[4][5].

Table 2: Validated PPE Matrix

PPE CategorySpecificationScientific Rationale
Hand Protection Viton™ (0.4 mm) or Silver Shield® laminate glovesViton is a dense, fluorinated elastomer specifically engineered to resist halogenated solvents, providing a breakthrough time of >30 minutes[6][7].
Respiratory NIOSH-approved Organic Vapor (OV) cartridge or Supplied AirHalogenated ethers have poor olfactory warning properties. OV cartridges actively adsorb lipophilic vapors that bypass standard surgical masks[8].
Eye/Face Chemical splash goggles + Face shieldThe mucous membranes of the eyes offer a direct, rapid route to systemic circulation for volatile anesthetics. Standard safety glasses are insufficient.
Body Flame-Resistant (FR) Lab CoatWith a flash point of 4.4 °C, static discharge or nearby ignition sources pose a flash-fire risk[3].

Operational Workflow & Handling Protocol

To ensure trustworthiness, the handling protocol must be a self-validating system. Every step must contain a verification check before proceeding to the next.

G Step1 Step1 Step2 2. PPE Donning Viton Gloves & OV Respirator Step1->Step2 Step3 3. Closed-System Dispensing Use Gas-Tight Syringe Step2->Step3 Step4 4. Containment & Seal Purge Headspace with N2/Ar Step3->Step4 Step5 5. Halogenated Waste Segregate & Label Step4->Step5

Standard operating procedure for dispensing highly volatile halogenated ethers.

Methodology 1: Closed-System Dispensing Protocol
  • Pre-Operational Verification: Turn on the fume hood and use a digital anemometer to verify a face velocity of at least 100 feet per minute (fpm). Causality: This guarantees that the aggressive vapor pressure of the ether is actively pulled away from the operator's breathing zone.

  • Inert Atmosphere Preparation: Secure the reagent bottle in a secondary containment tray. Insert a nitrogen (N₂) or argon (Ar) line to blanket the system. Causality: Displacing oxygen mitigates the flammability risk associated with the 4.4 °C flash point.

  • Liquid Transfer: Pierce the septum using a highly calibrated, gas-tight glass syringe equipped with a PTFE plunger. Do not uncap the bottle. Draw the required volume slowly to prevent cavitation (bubbling) of the highly volatile liquid.

  • Decontamination: Wipe the syringe needle with a lint-free wipe dampened with a compatible non-polar solvent (e.g., hexane) inside the hood, immediately disposing of the wipe in a sealed halogenated waste container.

Accidental Release & Spill Management

Because 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether is heavier than air, vapors from a spill will roll across the floor and accumulate, creating an invisible, highly flammable, and narcotic hazard zone.

Methodology 2: Spill Decontamination Protocol
  • Immediate Evacuation & Isolation: If a spill exceeds 50 mL outside a fume hood, evacuate the laboratory immediately. The rapid vaporization will quickly exceed the Recommended Exposure Limit (REL) of 2 ppm for halogenated anesthetics[8].

  • Ignition Control: Hit the emergency laboratory power kill switch on your way out to eliminate sparking from refrigerators or centrifuges.

  • Vapor Suppression (Hazmat Response): Don a Self-Contained Breathing Apparatus (SCBA). Cover the spill with an activated carbon-based absorbent or a specialized vapor-suppressing foam. Causality: Standard clay absorbents do not trap the volatile off-gassing of halogenated ethers; activated carbon chemically adsorbs the lipophilic molecules.

  • Mechanical Collection: Use non-sparking beryllium-copper or plastic tools to sweep the saturated absorbent into a heavy-duty, sealable PTFE or high-density polyethylene (HDPE) container.

Waste Disposal Plan

Never mix halogenated ether waste with standard organic waste (like acetone or ethanol).

  • Segregation: Collect all liquid waste, contaminated gloves, and absorbent wipes in a dedicated, clearly labeled "Halogenated Organic Waste" carboy.

  • Chemical Incompatibility: Ensure no strong oxidizing agents (e.g., nitric acid, peroxides) are introduced to this waste stream, as halogenated ethers can form explosive peroxides over time or react violently with oxidizers[9].

  • Storage: Store the waste container in a cool, dark, well-ventilated flammables cabinet until collection by certified environmental health and safety (EHS) personnel.

References

  • National Institutes of Health (NIH). "1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861 - PubChem." PubChem Database. Available at:[Link]

  • Chemsrc. "1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane Chemical Properties." Chemsrc Database. Available at:[Link]

  • Lab Manager. "Handle with Care: Selecting the Right Glove for Chemical Resistance." Lab Manager Magazine. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "Evaluation of Waste Anesthetic Gas Exposure at a Veterinary Hospital." NIOSH Health Hazard Evaluation Report. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether
Reactant of Route 2
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether
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